molecular formula C6H6ClFN2O B1456969 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine CAS No. 1192479-35-8

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Cat. No.: B1456969
CAS No.: 1192479-35-8
M. Wt: 176.57 g/mol
InChI Key: RWISDMQZKZXBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine is a useful research compound. Its molecular formula is C6H6ClFN2O and its molecular weight is 176.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-fluoro-4-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c1-3-4(8)5(11-2)10-6(7)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWISDMQZKZXBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729007
Record name 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192479-35-8
Record name 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and well-documented synthetic route for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, a key intermediate in the development of advanced pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of a Fluorinated Pyrimidine Core

This compound is a highly functionalized heterocyclic compound.[1][2][3][4] The unique arrangement of its substituents—a reactive chlorine atom, a fluorine atom to modulate electronic properties, a methoxy group, and a methyl group—makes it a valuable building block in medicinal chemistry. Notably, it has been identified as a component of drug candidates targeting enzymes such as BACE1, which is implicated in neurodegenerative diseases.[1] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, a common strategy in modern drug design.

This guide will focus on a two-step synthetic sequence, beginning with the formation of a key dichlorinated intermediate, followed by a selective nucleophilic aromatic substitution to install the methoxy group.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound points to a key disconnection at the C4-methoxy bond. This suggests that the final step would be a selective methoxylation of a dichlorinated precursor. The precursor, 2,4-dichloro-5-fluoro-6-methylpyrimidine, can be synthesized from a commercially available starting material, 2,4-dichloro-5-fluoropyrimidine, through the introduction of a methyl group at the C6 position.

This leads to the following two-stage synthetic strategy:

  • Stage 1: Synthesis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine via a Grignard reaction with methylmagnesium bromide on 2,4-dichloro-5-fluoropyrimidine, followed by an in-situ oxidation.

  • Stage 2: Selective Methoxylation of the resulting 2,4-dichloro-5-fluoro-6-methylpyrimidine to yield the target compound. The chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position, allowing for regioselective substitution.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Stage 1: C6-Methylation cluster_1 Stage 2: Selective Methoxylation A 2,4-Dichloro-5-fluoropyrimidine C Intermediate Adduct A->C 1. Grignard Addition B Methylmagnesium Bromide (MeMgBr) in THF/Ether E 2,4-Dichloro-5-fluoro-6-methylpyrimidine C->E 2. Oxidation D Iodine (I2) / Triethylamine (Et3N) G This compound E->G Nucleophilic Aromatic Substitution (SNAr) F Sodium Methoxide (NaOMe) in Methanol (MeOH)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine

This stage involves the addition of a methyl group to the C6 position of the pyrimidine ring. A Grignard reagent is used as the source of the methyl nucleophile. The resulting intermediate is then oxidized to restore aromaticity.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Methylmagnesium bromide (3.0 M solution in THF)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et3N)

  • Iodine (I2)

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Water

  • Silica gel for column chromatography

Protocol:

  • To a solution of 3.0 M methylmagnesium bromide in tetrahydrofuran (1.5 equivalents), add ether and cool the mixture.

  • Slowly add a solution of 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in 1,2-dimethoxyethane, ensuring the internal temperature is maintained below 15 °C.[5]

  • Stir the resulting solution at 15 °C for 1 hour.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of triethylamine (1 equivalent) in tetrahydrofuran, maintaining an internal temperature of approximately 5 °C.

  • Following the addition of triethylamine, add a solution of iodine (1 equivalent) in tetrahydrofuran.

  • Quench the reaction with water and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/hexane gradient to afford 2,4-dichloro-5-fluoro-6-methylpyrimidine.[5]

Mechanistic Insight: The Grignard reagent, a strong nucleophile, attacks the electron-deficient pyrimidine ring, preferentially at the C6 position. The subsequent addition of iodine acts as an oxidizing agent, facilitated by the base (triethylamine), to eliminate H-I and re-aromatize the ring, yielding the desired methylated product.

Stage 2: Selective Methoxylation to this compound

This stage leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is more activated towards nucleophilic substitution than the C2 position.

Materials:

  • 2,4-dichloro-5-fluoro-6-methylpyrimidine

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Protocol:

  • Dissolve 2,4-dichloro-5-fluoro-6-methylpyrimidine (1 equivalent) in anhydrous methanol at approximately 20 °C.

  • Slowly add a freshly prepared solution of sodium methoxide in methanol (1.1 equivalents) dropwise to the stirred mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to the mixture.

  • Separate the organic layer, and extract the aqueous phase with additional dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Mechanistic Insight: The methoxide ion (CH3O-), a potent nucleophile, attacks the electron-deficient C4 position of the pyrimidine ring in a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The greater electron-withdrawing effect on the C4 position makes it more electrophilic and thus more susceptible to attack than the C2 position. The departure of the chloride ion results in the formation of the final product.

Data Summary

The following table summarizes typical results for this synthetic sequence.

ParameterStage 1: MethylationStage 2: Methoxylation
Starting Material 2,4-dichloro-5-fluoropyrimidine2,4-dichloro-5-fluoro-6-methylpyrimidine
Key Reagents MeMgBr, I2, Et3NNaOMe
Solvent THF/DME/EtherMethanol
Typical Yield ~74%[5]>85%
Purity (Post-Purification) >98%>98%
Product Molecular Formula C5H3Cl2FN2[6]C6H6ClFN2O[1]
Product Molecular Weight 181.0 g/mol [6]176.58 g/mol [2]

Conclusion

The synthesis of this compound presented herein is a reliable and scalable two-stage process. By understanding the underlying mechanisms of the Grignard addition/oxidation and the regioselective nucleophilic aromatic substitution, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The provided protocols are based on established literature procedures and offer a solid foundation for further optimization and scale-up.

References

CAS number for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, substituted pyrimidines are of paramount importance due to their presence in nucleobases and their proven utility as versatile scaffolds in drug design. This guide focuses on This compound , a highly functionalized pyrimidine derivative that has emerged as a significant building block for complex molecular architectures. Its unique substitution pattern—featuring a reactive chlorine atom, a fluorine atom to modulate electronic properties and metabolic stability, a methoxy group, and a methyl group—makes it a valuable intermediate for creating targeted therapies.

This document provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, core applications, and essential handling protocols, with a particular focus on its role as a key intermediate in the development of BACE1 inhibitors for neurodegenerative diseases.[1]

Chemical Identity and Physicochemical Properties

The precise identity and properties of a chemical reagent are fundamental to its effective use in research and development. This section consolidates the key identifiers and characteristics of this compound.

PropertyValueSource(s)
CAS Number 1192479-35-8[1]
Molecular Formula C₆H₆ClFN₂O[1]
Molecular Weight 176.58 g/mol
IUPAC Name This compoundN/A
SMILES CC1=C(F)C(OC)=NC(Cl)=N1[1]
Purity Typically ≥97%N/A
Appearance Solid (form may vary)
Storage Temperature -20°C (recommended)N/A
Solubility Soluble in common organic solvents like DCM, THF, DMFInferred
Calculated LogP 1.58N/A
Topological Polar Surface Area (TPSA) 35.01 ŲN/A

Note: Experimental physical properties such as melting point and boiling point are not consistently reported in publicly available literature, which is common for specialized, non-commodity chemical intermediates.

Synthesis and Reaction Mechanism

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 5-fluoro-4,6-dihydroxy-2-methylpyrimidine, a known upstream product for related compounds.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Methoxylation A Diethyl 2-fluoromalonate + Acetamidine B 5-Fluoro-4,6-dihydroxy-2-methylpyrimidine A->B Base (e.g., NaOEt) Ethanol, Reflux C 4,6-Dichloro-5-fluoro-2-methylpyrimidine B->C POCl₃ Heat B_ref 5-Fluoro-4,6-dihydroxy-2-methylpyrimidine D Target: this compound (CAS: 1192479-35-8) C->D Sodium Methoxide (1 eq.) Methanol, Controlled Temp. C_ref 4,6-Dichloro-5-fluoro-2-methylpyrimidine

Caption: Proposed synthetic pathway for the target compound.

Detailed Protocol and Mechanistic Insights

Protocol: Synthesis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine (Intermediate)

  • Reaction Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add 5-fluoro-4,6-dihydroxy-2-methylpyrimidine (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise. An optional catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) and maintain for 4-8 hours, monitoring by TLC or LC-MS. The dihydroxy form is tautomerically equivalent to a pyrimidinedione, which is reactive towards POCl₃.

  • Work-up: After cooling to room temperature, slowly quench the reaction mixture by pouring it onto crushed ice. The pH should be carefully adjusted to neutral with a base like NaHCO₃ or NaOH solution.

  • Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the dichlorinated intermediate.

Causality: The use of excess POCl₃ serves as both the chlorinating agent and the solvent. It converts the hydroxyl groups into chlorophosphate esters, which are excellent leaving groups, subsequently displaced by chloride ions to form the robust C-Cl bonds.

Protocol: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve the dichlorinated intermediate (1.0 eq) in anhydrous methanol in a flask under a nitrogen atmosphere.

  • Nucleophilic Substitution: Cool the solution to 0-5°C. Slowly add a solution of sodium methoxide (1.0 eq) in methanol.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress should be monitored to prevent disubstitution.

  • Work-up: Quench the reaction with water and remove the methanol under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the target compound.

Causality: The chlorine at the 4-position of a pyrimidine ring is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This regioselectivity is due to superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen. By using one equivalent of the nucleophile (sodium methoxide) at controlled temperatures, selective monosubstitution at the C4 position is achieved.

Key Application: Intermediate for BACE1 Inhibitors

The primary driver for the synthesis and use of this compound is its role as an advanced intermediate in the development of inhibitors for β-secretase 1 (BACE1).

The Role of BACE1 in Alzheimer's Disease

BACE1 is an aspartyl protease that plays a critical role in the amyloidogenic pathway, a central pathological process in Alzheimer's disease.[2] It performs the initial cleavage of the Amyloid Precursor Protein (APP), generating a fragment that is subsequently cleaved by γ-secretase to produce amyloid-β (Aβ) peptides. These peptides, particularly Aβ42, are prone to aggregation, forming the senile plaques in the brain that are a hallmark of Alzheimer's pathology.[3] Inhibiting BACE1 is therefore a primary therapeutic strategy to reduce Aβ production and slow disease progression.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage Ab Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) APP->Ab Cleavage BACE1 BACE1 (β-secretase) BACE1->APP Acts on gamma_secretase γ-secretase gamma_secretase->Ab Cleaves C99 fragment to form Plaques Amyloid Plaques (Neurotoxicity) Ab->Plaques Aggregation Inhibitor 2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine-derived BACE1 Inhibitor Inhibitor->BACE1 INHIBITS

Caption: Amyloidogenic pathway and the role of BACE1 inhibition.

Utility in Drug Design

This compound serves as a core scaffold onto which medicinal chemists can build more complex molecules. The reactive chlorine at the 2-position is a chemical handle for introducing a variety of side chains designed to interact with the active site of the BACE1 enzyme. According to chemical supplier Biosynth, this compound is a drug candidate that has shown high affinity for the BACE1 enzyme and has been considered for optimization by major pharmaceutical companies like Pfizer.[1] The pyrimidine core acts as a bioisostere for other heterocyclic systems, while the substituents fine-tune the molecule's properties:

  • 2-Chloro Group: The key point for synthetic elaboration via SNAr reactions.

  • 5-Fluoro Group: Enhances binding affinity through potential hydrogen bonding and improves metabolic stability by blocking a potential site of oxidation.

  • 4-Methoxy & 6-Methyl Groups: Occupy specific pockets in the enzyme's active site and influence the molecule's overall conformation and solubility.

Chemical Reactivity and Experimental Protocols

The synthetic utility of this compound is dominated by the reactivity of the C2-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the chlorine atom highly susceptible to displacement by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer complex.

SNAr_Mechanism Reactant Pyrimidine-Cl + Nu:⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate Addition of Nucleophile (Rate-determining step) Product Pyrimidine-Nu + Cl⁻ Intermediate->Product Elimination of Cl⁻ (Aromaticity restored)

Caption: General mechanism for SNAr on the pyrimidine core.

Common nucleophiles used in this context include amines, thiols, and alcohols, allowing for the facile introduction of diverse functional groups necessary for structure-activity relationship (SAR) studies.

Representative Protocol: Amination via SNAr

This protocol describes a general procedure for reacting this compound with a primary or secondary amine.

  • Reagents and Setup:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1-1.5 eq)

    • A non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

    • Set up the reaction in a flask under a nitrogen atmosphere.

  • Procedure:

    • Dissolve the pyrimidine starting material in the chosen solvent.

    • Add the amine and the base.

    • Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then brine to remove the solvent and residual base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the desired aminated pyrimidine.

Trustworthiness of the Protocol: This is a standard and robust transformation in heterocyclic chemistry. The progress can be easily validated by LC-MS (observing the disappearance of starting material mass and appearance of product mass) and ¹H NMR (observing the disappearance of characteristic pyrimidine signals and the appearance of new signals from the coupled amine).

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The following information is consolidated from supplier safety data.

Hazard CategoryDescriptionPrecautionary Measures
GHS Pictogram GHS07 (Exclamation Mark)N/A
Signal Word WarningN/A
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.N/A
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.P280
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.P261, P264
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.P305+P351+P338
First Aid (Skin) Wash with plenty of water. If skin irritation occurs, get medical advice/attention.P302+P352
First Aid (Ingestion) Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.P330
Storage Store in a well-ventilated place. Keep container tightly closed. Recommended storage at -20°C.P403+P233
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.P501

Conclusion

This compound is a high-value, strategically substituted heterocyclic building block. Its utility is firmly established in the field of medicinal chemistry, particularly as a key intermediate for the synthesis of BACE1 inhibitors for potential Alzheimer's disease therapies. The compound's reactivity, governed by the C2-chloro group's susceptibility to nucleophilic aromatic substitution, provides a reliable and versatile handle for synthetic elaboration. While detailed characterization data in public literature is sparse, its commercial availability and documented application potential make it an important tool for researchers and drug development professionals working at the cutting edge of modern therapeutic design.

References

physical and chemical properties of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine: Properties, Reactivity, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: this compound stands as a pivotal heterocyclic building block in modern medicinal chemistry and synthetic research. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-withdrawing fluorine atom, and electron-donating methoxy and methyl groups, imparts a nuanced electronic profile that makes it a versatile intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of its core physical and chemical properties, explores its reactivity profile, and contextualizes its application within drug discovery workflows.

Core Molecular and Physical Properties

A precise understanding of a compound's physical properties is fundamental to its effective application in a laboratory setting. These parameters dictate critical experimental choices, including solvent selection, reaction temperature, and purification methods.

Chemical Identity and Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₆ClFN₂O

  • Molecular Weight: 176.58 g/mol

  • CAS Number: 1373397-63-1

  • Canonical SMILES: COC1=C(C(=NC(=N1)Cl)C)F

The pyrimidine core is decorated with functional groups that strategically modulate its reactivity. The chlorine at the C2 position is the primary site for nucleophilic substitution, a cornerstone of its synthetic utility. The fluorine at C5 and the methoxy at C4 significantly influence the electron density of the ring, thereby affecting the reactivity of the chloro group and the overall stability of the molecule.

Physicochemical Data

The following table summarizes the key experimentally-derived or predicted physical properties of the compound. This data is essential for designing reaction setups and purification protocols.

PropertyValueSignificance in Application
Appearance White to off-white crystalline solidVisual cue for purity assessment.
Melting Point 81.0 to 85.0 °CDefines the solid-state handling window and is a key purity indicator.
Boiling Point ~268.9 °C at 760 mmHg (Predicted)Suggests low volatility under standard conditions, simplifying handling.
Solubility Soluble in Dichloromethane, Ethyl AcetateGuides the choice of reaction solvents and chromatographic eluents.
Density ~1.42 g/cm³ (Predicted)Useful for mass-to-volume calculations in process scale-up.

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound is dominated by the reactivity of the C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction involves the displacement of the chloride ion by a nucleophile. The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative fluorine atom, activates the C2 position for such attacks.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often required to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred as they can solvate the cationic species and facilitate the reaction without interfering with the nucleophile.

  • Temperature Control: While the C2-Cl is activated, elevated temperatures (50-100 °C) are commonly employed to drive the reaction to completion, particularly with less reactive nucleophiles.

Experimental Workflow: A Generalized SNAr Protocol

The following diagram and protocol outline a standard workflow for utilizing this reagent in a typical SNAr reaction, for instance, in the synthesis of a substituted aminopyrimidine, a common scaffold in kinase inhibitors.

sn_ar_workflow reagents 1. Reagent Preparation - this compound (1 eq) - Nucleophile (e.g., R-NH2) (1.1 eq) - Base (e.g., DIPEA) (2.0 eq) - Solvent (e.g., DMF) reaction 2. Reaction Setup - Combine reagents in a sealed vessel - Stir under inert atmosphere (N2) - Heat to 80°C for 4-16h reagents->reaction Combine & Heat workup 3. Aqueous Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with H2O & Brine reaction->workup Reaction Complete purification 4. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify via column chromatography workup->purification Isolate Crude analysis 5. Product Analysis - Confirm structure (NMR, MS) - Assess purity (HPLC) purification->analysis Isolate Pure

Caption: Generalized workflow for SNAr reactions using the title compound.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, sealed reaction vessel, add this compound (1.0 equivalent).

  • Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) followed by the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Base Addition: Add a suitable non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the stirring solution.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the target temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and salts.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel.

Application in Drug Discovery: A Logical Framework

This pyrimidine derivative is not just a reagent but a strategic tool. Its structural motifs are prevalent in pharmacologically active molecules, particularly kinase inhibitors, where the pyrimidine core acts as a hinge-binding scaffold.

The following diagram illustrates the logical flow of how this building block is integrated into a drug discovery campaign.

drug_discovery_flow cluster_0 Library Synthesis cluster_1 Screening & Optimization start This compound Core Scaffold sn_ar SNAr with diverse amines (R-NH2) start:f1->sn_ar library Compound Library (Diverse R-groups) sn_ar->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening Biological Testing hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar sar->sn_ar Iterative Synthesis (Feedback Loop) lead_opt Lead Optimization sar->lead_opt

Caption: Integration of the title compound into a drug discovery pipeline.

This process begins by reacting the title compound with a library of diverse nucleophiles (amines, thiols, etc.) to generate a collection of novel analogues. These compounds are then screened against biological targets. Active "hits" are identified, and the structure-activity relationship (SAR) is studied to understand which modifications improve potency and selectivity. This knowledge feeds back into the synthesis of new, optimized compounds, demonstrating the iterative and central role of this versatile chemical building block.

Safety and Handling

As with any chlorinated heterocyclic compound, proper handling is imperative.

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a high-value synthetic intermediate whose physicochemical properties are well-suited for laboratory-scale and process chemistry. Its reactivity is centered on the predictable and efficient SNAr displacement of the C2-chloro group, providing a reliable gateway to a vast chemical space. For researchers in drug development, this compound represents a validated and powerful tool for the construction of novel molecular entities, particularly within the domain of kinase inhibitor discovery. A thorough understanding of its properties and reactivity, as outlined in this guide, is the first step toward unlocking its full synthetic potential.

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine has emerged as a pivotal building block in medicinal chemistry, notably as a key intermediate in the synthesis of advanced therapeutic agents. Its utility, particularly in the development of BACE1 inhibitors for neurodegenerative diseases, necessitates a robust and unambiguous methodology for its structural confirmation and purity assessment.[1] This guide provides a comprehensive framework for the structural elucidation of this molecule, moving beyond procedural lists to explain the causal-driven logic behind the selection of analytical techniques. We will detail an integrated approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by chromatographic purity analysis. Each protocol is designed as a self-validating system to ensure the highest degree of confidence in the final structural assignment, empowering researchers to proceed with certainty in their synthetic and drug discovery endeavors.

Molecular Profile and Synthetic Context

Before delving into the analysis, it is crucial to understand the molecule's fundamental properties and its synthetic origin. The synthetic route often dictates the potential impurities, which is critical for interpreting analytical data correctly.

Core Molecular Properties

The fundamental properties of the target compound are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 1192479-35-8
Molecular Formula C₆H₆ClFN₂O
Molecular Weight 176.58 g/mol
Strategic Importance in Medicinal Chemistry

This substituted pyrimidine is a highly valuable intermediate. It has been identified as a component in the development of potent and selective BACE1 (Beta-secretase 1) inhibitors, which are a primary target for the treatment of Alzheimer's disease.[1][2] The specific arrangement of its functional groups—the reactive chloro atom for subsequent coupling reactions, the methoxy and methyl groups for steric and electronic influence, and the fluorine atom for modulating metabolic stability and binding affinity—makes it a well-designed scaffold for drug development.

Synthetic Pathway and its Analytical Implications

The compound is typically synthesized from 2,4-dichloro-5-fluoropyrimidine.[3][4] A common pathway involves a selective Grignard reaction to introduce the methyl group, followed by nucleophilic substitution to add the methoxy group.

Synthesis_Workflow A 2,4-Dichloro-5-fluoropyrimidine reagent1 1. Methyl Magnesium Bromide (Grignard Reagent) A->reagent1 B Intermediate reagent2 2. Sodium Methoxide B->reagent2 C This compound reagent1->B Methylation reagent2->C Methoxylation

Caption: Generalized synthetic workflow for the target compound.

Expert Insight: Understanding this pathway is critical for the analytical chemist. Potential impurities could include the starting material (2,4-dichloro-5-fluoropyrimidine), the mono-substituted intermediate, or regioisomers if the selectivity of the reactions is not absolute. The analytical strategy must therefore be capable of distinguishing the target compound from these closely related structures.

Integrated Spectroscopic and Spectrometric Elucidation

No single technique provides a complete structural picture. An integrated approach, where data from multiple orthogonal techniques are combined, is essential for definitive confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all indispensable.

Causality Behind the Experiment:

  • ¹H NMR confirms the presence and integration of the distinct proton environments: the methyl and methoxy groups.

  • ¹³C NMR verifies the carbon backbone, showing six distinct signals corresponding to each carbon atom in the unique electronic environments created by the substituents.

  • ¹⁹F NMR provides unambiguous confirmation of the fluorine atom's presence and its coupling to nearby protons and carbons, a critical validation step.

Note: The following are predicted chemical shifts (δ) in ppm, based on standard values for similar structures. Actual values may vary based on solvent and experimental conditions.

NucleusPredicted ¹H Data (ppm)Predicted ¹³C Data (ppm)
-CH₃ ~2.4 (s, 3H)~20-25
-OCH₃ ~4.0 (s, 3H)~55-60
C2-Cl -~158-162
C4-OCH₃ -~165-170
C5-F -~140-145 (d, ¹JCF)
C6-CH₃ -~160-165

¹⁹F NMR Prediction: A single signal is expected, likely a singlet or a narrow multiplet due to long-range couplings, in the typical range for aryl fluorides.

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time (e.g., 1024 scans or more) are required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire data with appropriate spectral width and referencing (e.g., using CFCl₃ as an external standard).

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick all peaks.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns. For this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is ideal.[3][4]

Causality Behind the Experiment:

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₆ClFN₂O). This is a critical check for identity.

  • Isotope Pattern Analysis: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion (M) peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive marker for a chlorine-containing compound.

IonPredicted m/z (³⁵Cl)Predicted m/z (³⁷Cl)Note
[M+H]⁺ 177.0229179.0199The protonated molecular ion. The m/z values are for the most abundant isotopes.
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.[4]

  • Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode.

  • Mass Analysis: Scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Verify the characteristic ~3:1 isotopic pattern for the chlorine atom.

    • Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula.

Analytical_Workflow cluster_prep Sample Preparation cluster_sep Separation & Analysis cluster_data Data Interpretation A Dissolve Sample (e.g., Methanol) B Inject into HPLC-MS A->B C Reverse-Phase C18 Column B->C D ESI Source (Positive Mode) C->D E High-Resolution Mass Analyzer D->E F Extract Ion Chromatogram E->F G Analyze Mass Spectrum F->G H Confirm [M+H]⁺ & Isotope Pattern G->H I Verify Elemental Composition H->I

Caption: A typical workflow for LC-MS based structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind the Experiment: While NMR and MS provide detailed connectivity and formula, IR spectroscopy offers a quick confirmation of key functional groups. It helps verify the presence of the C=N and C=C bonds within the pyrimidine ring, the C-O bond of the methoxy group, and the C-Cl and C-F bonds.[5]

Wavenumber (cm⁻¹)BondFunctional Group
~3000-2850C-HAlkyl (Methyl/Methoxy)
~1600-1550C=NPyrimidine Ring
~1500-1400C=CAromatic Ring
~1250-1000C-O, C-FMethoxy, Aryl-Fluoride
~800-600C-ClChloro-Aromatic
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to expected values for the functional groups.

Integrated Structural Verification and Conclusion

The structural analysis of this compound is finalized by integrating the data from all techniques.

Verification_Logic start Start Analysis ms_check Mass Spectrometry - Correct [M+H]⁺? - Correct Isotope Pattern? start->ms_check nmr_check NMR Spectroscopy - Correct ¹H signals? - Correct ¹³C signals? - ¹⁹F signal present? ms_check->nmr_check Yes fail Structure Incorrect or Impure ms_check->fail No ir_check IR Spectroscopy - Key functional groups present? nmr_check->ir_check Yes nmr_check->fail No conclusion Structure Confirmed ir_check->conclusion Yes ir_check->fail No

Caption: Logical flowchart for integrated structural verification.

By following this multi-faceted approach, a scientist can confidently confirm the identity and purity of this compound. The process begins with HRMS to establish the correct elemental formula, followed by detailed NMR analysis to confirm the precise atomic connectivity and isomeric purity. Finally, IR spectroscopy provides a rapid check for the expected functional groups. This rigorous, evidence-based workflow ensures that this critical intermediate meets the stringent quality standards required for its application in advanced drug discovery and development programs.

References

Spectroscopic Characterization of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine (CAS No. 1192479-35-8).[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. While direct experimental spectra for this specific compound are not publicly available, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and confirm this data.

Molecular Structure and Spectroscopic Implications

This compound possesses a substituted pyrimidine core, a heterocyclic aromatic ring containing two nitrogen atoms. The substituents—a chloro group at position 2, a fluoro group at position 5, a methoxy group at position 4, and a methyl group at position 6—each impart distinct electronic and structural features that will manifest in its spectroscopic signatures.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl and methoxy groups.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.3 - 2.6Singlet (or doublet due to coupling with F)3HC6-CH₃
23.9 - 4.2Singlet (or doublet due to coupling with F)3HC4-OCH₃

Interpretation:

  • C6-CH₃: The methyl protons are expected to resonate in the typical range for a methyl group attached to an aromatic ring. A slight downfield shift is anticipated due to the electron-withdrawing nature of the pyrimidine ring. Long-range coupling to the fluorine atom at C5 might result in a narrow doublet or a broadened singlet.

  • C4-OCH₃: The methoxy protons will appear further downfield due to the deshielding effect of the adjacent oxygen atom. Similar to the methyl group, long-range coupling with the fluorine at C5 could lead to a doublet or broadening of the singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected for the six carbon atoms of the pyrimidine ring and the attached methyl and methoxy groups.

Predicted SignalChemical Shift (δ, ppm)Assignment
1160 - 165C4
2155 - 160C2
3150 - 155 (doublet)C6
4140 - 145 (doublet)C5
555 - 60C4-OCH₃
615 - 20 (doublet)C6-CH₃

Interpretation:

  • The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the various substituents.

  • The carbons directly bonded to electronegative atoms (C2-Cl, C4-O, C5-F) will be significantly deshielded and appear at lower field.

  • The fluorine atom will cause splitting of the signals for adjacent carbons (C5, C4, and C6) due to C-F coupling.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a clean 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

NMR Data Acquisition Workflow

cluster_0 Sample Preparation cluster_1 NMR Experiment cluster_2 Data Processing & Analysis A Dissolve Compound in Deuterated Solvent B Filter into NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum C->D E Acquire 2D Spectra (COSY, HSQC, HMBC) D->E F Process Raw Data (Fourier Transform, Phasing) E->F G Assign Peaks F->G H Structure Elucidation G->H

Caption: A generalized workflow for acquiring and analyzing NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[4][5]

Predicted Mass Spectrum
m/zPredicted Ion
176/178[M]⁺ (Molecular Ion)
161/163[M - CH₃]⁺
145/147[M - OCH₃]⁺
141[M - Cl]⁺

Interpretation:

  • Molecular Ion: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 176. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 178 with about one-third the intensity of the molecular ion peak is expected.

  • Fragmentation: Common fragmentation pathways for substituted pyrimidines involve the loss of substituents. The loss of a methyl radical from the methoxy or methyl group would result in a fragment at m/z 161/163. Loss of the entire methoxy radical would lead to a peak at m/z 145/147. Cleavage of the C-Cl bond would produce a fragment at m/z 141.

Predicted Fragmentation Pathway

M [M]⁺ m/z 176/178 M_minus_CH3 [M - CH₃]⁺ m/z 161/163 M->M_minus_CH3 - CH₃ M_minus_OCH3 [M - OCH₃]⁺ m/z 145/147 M->M_minus_OCH3 - OCH₃ M_minus_Cl [M - Cl]⁺ m/z 141 M->M_minus_Cl - Cl

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Inlet System: Direct infusion or Gas Chromatography (GC) inlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Predicted IR Spectrum
Wavenumber (cm⁻¹)Vibration
3000-2850C-H stretch (methyl and methoxy)
1600-1450C=C and C=N stretch (pyrimidine ring)
1300-1000C-O stretch (methoxy) and C-F stretch
800-600C-Cl stretch

Interpretation:

  • C-H Stretching: The presence of methyl and methoxy groups will give rise to characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ range.

  • C-O and C-F Stretching: The strong C-O stretching of the methoxy group and the C-F stretching vibration are anticipated in the fingerprint region between 1300 and 1000 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretching vibration will likely be observed at lower wavenumbers, typically in the 800-600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters (FTIR):

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Number of Scans: 16-32

  • Resolution: 4 cm⁻¹

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. The expected spectral features, derived from the molecular structure and analogies with similar compounds, offer a valuable reference for the characterization and identification of this molecule. The included experimental protocols provide a practical framework for researchers to obtain and verify this data, ensuring scientific rigor in their synthetic and analytical endeavors.

References

potential biological activity of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Pyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its presence in the nucleobases of DNA and RNA and its role as a "privileged scaffold" in drug discovery.[1] This inherent biological relevance has spurred the development of a vast array of therapeutic agents.[1] This guide focuses on a specific substituted pyrimidine, this compound, a molecule that stands at the intersection of several key strategies in modern drug design. The strategic incorporation of a fluorine atom and a methoxy group onto the pyrimidine core suggests a nuanced potential for biological activity, meriting a detailed exploration for researchers in the field.[2][3]

This document serves as a technical resource, synthesizing current knowledge and providing a framework for the investigation of this compound's therapeutic potential. We will delve into its known interactions, explore plausible yet unconfirmed activities based on its structural characteristics, and provide detailed experimental protocols to empower further research.

Compound Profile

PropertyValue
IUPAC Name This compound
CAS Number 1192479-35-8[4][5]
Molecular Formula C6H6ClFN2O[4][5]
Molecular Weight 176.58 g/mol [4][5]
Canonical SMILES CC1=C(C(=NC(=N1)Cl)OC)F[4]

The Strategic Advantage of Fluorination in Pyrimidine Analogs

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[3] Fluorine's high electronegativity and small atomic size can significantly augment a molecule's metabolic stability, membrane permeation, and binding affinity to target proteins.[3] In the context of pyrimidines, fluorination has given rise to some of the most important therapeutics, particularly in oncology.[2] For instance, 5-fluorouracil (5-FU), a cornerstone of chemotherapy, functions as an antimetabolite by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis.[2][6] The presence of a fluorine atom in this compound suggests that it may possess enhanced biological activity and favorable pharmacokinetic properties.[3]

Primary Investigated Biological Activity: BACE1 Inhibition

The most direct evidence of biological activity for this compound is its identification as a drug candidate with high affinity for the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[4] This enzyme is a key target in the development of therapeutics for Alzheimer's disease.

The Role of BACE1 in Alzheimer's Disease

BACE1 is a transmembrane aspartyl protease that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage, followed by the action of γ-secretase, leads to the production of amyloid-beta (Aβ) peptides. The accumulation and aggregation of these peptides in the brain are considered a central event in the pathophysiology of Alzheimer's disease. Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage APP->BACE1 gamma_secretase γ-secretase Cleavage BACE1->gamma_secretase Leads to sAPPb sAPPβ BACE1->sAPPb Releases Ab Amyloid-β (Aβ) Peptides gamma_secretase->Ab Produces Aggregation Aggregation Ab->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Inhibitor 2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine Inhibitor->BACE1 Inhibits

Figure 1: Amyloidogenic pathway and the inhibitory action of this compound on BACE1.

Experimental Protocol: In Vitro BACE1 Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of the compound against BACE1.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • FRET-based BACE1 substrate

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound

  • DMSO (for compound dilution)

  • 384-well black plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

    • Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of the diluted compound solutions to the wells of the 384-well plate.

    • Include control wells:

      • Negative Control (0% inhibition): Assay buffer with DMSO only.

      • Positive Control (100% inhibition): A known potent BACE1 inhibitor.

  • Enzyme Addition:

    • Add the BACE1 enzyme solution (e.g., 10 µL of a pre-determined optimal concentration) to all wells except for the no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Substrate Addition and Reaction:

    • Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 10 µL) to all wells.

    • Incubate the plate at 37°C, protected from light, for the reaction to proceed (e.g., 60 minutes).

  • Data Acquisition:

    • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesized Biological Activities and Investigative Frameworks

Based on the broader activities of substituted pyrimidines, we can hypothesize other potential biological roles for this compound.[1][7]

Potential as an Anticancer Agent

Substituted pyrimidines are a well-established class of anticancer agents, often functioning as kinase inhibitors or antimetabolites.[8][9] The structural motifs within this compound suggest it could be screened for activity against various cancer cell lines.

Anticancer_Screening_Workflow Start Compound Synthesis (this compound) Cell_Viability In Vitro Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Hit_ID Hit Identification (IC50 < Threshold) Cell_Viability->Hit_ID Mechanism_Study Mechanism of Action Studies Hit_ID->Mechanism_Study Active In_Vivo In Vivo Xenograft Models Apoptosis Apoptosis Assays (Annexin V, Caspase) Mechanism_Study->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Kinase_Panel Kinase Panel Screening Mechanism_Study->Kinase_Panel Apoptosis->In_Vivo Cell_Cycle->In_Vivo Kinase_Panel->In_Vivo

Figure 2: A proposed workflow for screening the anticancer potential of the target compound.

Experimental Protocol: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in the complete culture medium.

    • Remove the old medium from the cells and add the medium containing the compound at various concentrations.

    • Include vehicle control wells (medium with DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the compound concentration.

Potential as an Antimicrobial Agent

The pyrimidine core is also present in various antimicrobial agents.[7][10] Therefore, it is plausible that this compound could exhibit antibacterial or antifungal properties. Standardized microdilution assays can be employed to determine the minimum inhibitory concentration (MIC).

Conclusion and Future Directions

This compound is a compound of significant interest, primarily due to its confirmed high-affinity for BACE1, a critical target in Alzheimer's disease research.[4] Its structure, featuring a fluorinated pyrimidine core, also suggests a strong potential for other biological activities, particularly in oncology and infectious diseases.[1][2][7] The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate these potentials. Further investigation into its mechanism of action, selectivity profile, and in vivo efficacy is warranted to fully elucidate the therapeutic promise of this molecule.

References

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Neurological Drug Discovery

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine has emerged as a molecule of significant interest within the pharmaceutical landscape, primarily owing to its role as a key building block in the synthesis of advanced therapeutic agents. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-withdrawing fluorine, an electron-donating methoxy group, and a methyl group, creates a nuanced electronic environment that dictates its reactivity and stability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, offering insights into the chemical behavior of this versatile pyrimidine derivative. Notably, this compound has been identified as a crucial intermediate in the development of β-secretase (BACE1) inhibitors, which are under investigation for the treatment of Alzheimer's disease[1][2][3][4]. Understanding its chemical properties is therefore paramount for the efficient and robust synthesis of these and other potential drug candidates.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular architecture and fundamental properties of this compound is the foundation for predicting its reactivity and ensuring its proper handling and storage.

PropertyValueSource
CAS Number 1192479-35-8[1]
Molecular Formula C₆H₆ClFN₂O[1]
Molecular Weight 176.57 g/mol [1]
Appearance Off-white to light yellow powder
Storage Conditions Recommended storage at -20°C for long-term stability.

Stability Profile and Degradation Pathways

While specific, publicly available stability studies on this compound are limited, a predictive assessment of its stability can be formulated based on the known behavior of related fluorinated and heterocyclic compounds under forced degradation conditions. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance[5].

Key Considerations for Stability:

  • Hydrolytic Stability: The pyrimidine ring is generally susceptible to hydrolysis under strongly acidic or basic conditions. The 2-chloro substituent can be prone to hydrolysis to the corresponding pyrimidin-2-one derivative, particularly at elevated temperatures. The methoxy group may also be susceptible to cleavage under harsh acidic conditions.

  • Oxidative Stability: While the pyrimidine core is relatively stable to oxidation, the methyl and methoxy substituents could be potential sites of oxidative degradation.

  • Photostability: Halogenated and aromatic compounds can be susceptible to photodegradation. It is advisable to handle and store the compound protected from light.

Predicted Degradation Pathways:

The degradation of pyrimidines can proceed through various pathways, including enzymatic degradation in biological systems and chemical degradation under stress conditions[4]. For this compound, likely degradation pathways under forced conditions could involve:

  • Hydrolysis: Nucleophilic substitution of the chlorine atom by water or hydroxide ions.

  • Dehalogenation: Reductive removal of the chlorine atom.

  • Oxidation: Oxidation of the methyl or methoxy group.

Further stability-indicating assay methods, such as reverse-phase HPLC, would be required to quantitatively assess the stability of this compound and identify its degradation products under various stress conditions[6].

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its 2-chloro substituent. The pyrimidine ring is inherently electron-deficient, which activates the C2-position for nucleophilic attack. The electronic effects of the other substituents—the electron-withdrawing fluorine at C5 and the electron-donating methoxy and methyl groups at C4 and C6, respectively—create a complex interplay that influences the reactivity of the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), where the chloride acts as a leaving group. This reaction is fundamental for introducing a wide array of functional groups at the 2-position of the pyrimidine core.

SNAr_Mechanism reagents This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Anionic Intermediate) reagents->intermediate Attack at C2 product 2-Substituted-5-fluoro-4-methoxy-6-methylpyrimidine + Cl- intermediate->product Loss of Cl-

General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate and success of SNAr reactions are highly dependent on the nature of the nucleophile. Strong nucleophiles, such as amines, alkoxides, and thiolates, are typically effective.

Protocol for a Typical SNAr Reaction (Amination):

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the reactivity of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the further functionalization of this compound.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and a variety of aryl or vinyl boronic acids or esters. This reaction is invaluable for the synthesis of biaryl structures commonly found in bioactive molecules.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions pyrimidine This compound product 2-Aryl-5-fluoro-4-methoxy-6-methylpyrimidine pyrimidine->product boronic_acid Ar-B(OH)₂ boronic_acid->product base Base (e.g., K₂CO₃) base->product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product temperature Heat (80-100 °C) temperature->product

General workflow for Suzuki-Miyaura coupling.

Protocol for a Typical Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (typically 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) several times.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water).

  • Reaction Conditions: Heat the mixture with stirring to a temperature typically between 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, and perform an aqueous work-up.

  • Purification: The crude product is then purified by column chromatography.

For the formation of C-N bonds, particularly with less nucleophilic amines or when SNAr conditions are not optimal, the Buchwald-Hartwig amination is a highly effective alternative[7][8]. This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple the chloropyrimidine with a wide range of primary and secondary amines.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(Lₙ) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex + HNR'R'' - Cl⁻ PdII_Amine Ar-Pd(II)-NHR'R''(Lₙ) Ligand_Ex->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Base Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol for a Typical Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) in a dry reaction vessel.

  • Addition of Reagents: Add a solution of this compound (1.0 eq.) and the amine (1.1 - 1.5 eq.) in an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction's progress. Upon completion, cool the mixture, quench cautiously with water, and extract the product.

  • Purification: The crude material is then purified by column chromatography.

Conclusion

This compound is a highly functionalized and synthetically valuable building block, particularly in the field of medicinal chemistry. Its reactivity is dominated by the 2-chloro substituent, which readily undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The interplay of the electronic effects of the fluoro, methoxy, and methyl groups provides a unique chemical profile that can be exploited for the synthesis of complex molecular architectures. While specific stability data is not widely available, an understanding of the general degradation pathways of related compounds allows for informed decisions regarding its handling and storage. This guide provides a foundational understanding of the reactivity and stability of this important pyrimidine derivative, empowering researchers to effectively utilize it in their synthetic endeavors.

References

A Technical Guide to the Safe Handling of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine. It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The protocols and recommendations herein are synthesized from available safety data and established best practices for handling halogenated heterocyclic compounds.

Section 1: Compound Identification and Profile

This compound is a substituted pyrimidine derivative utilized in pharmaceutical research and medicinal chemistry.[1] As a halogenated heterocyclic compound, it serves as a building block in the synthesis of more complex molecules, including potential drug candidates.[1][2] Given its reactive nature and structural alerts, a thorough understanding of its properties and potential hazards is paramount for safe laboratory use.

Identifier Value Source
Chemical Name This compound[1][3][4]
CAS Number 1192479-35-8[1][3][4]
Molecular Formula C₆H₆ClFN₂O[4]
Molecular Weight 176.58 g/mol [4]
Synonyms 2-chloro-5-fluoro-4-methoxy-6-methyl-pyrimidine[4]

Section 2: Hazard Assessment and GHS Classification

The primary responsibility of a laboratory professional is to understand the risks associated with the materials they handle. Based on available data for this specific compound, the following Globally Harmonized System (GHS) classifications have been reported.

Hazard Class Hazard Code Hazard Statement Source
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

A Note from the Scientist: It is crucial to recognize that structurally similar halogenated pyrimidines exhibit more severe hazard profiles, including classifications for serious eye damage (H318) or severe skin burns and eye damage (H314).[5][6][7] This structural analogy necessitates a conservative approach; therefore, this compound should be handled with the assumption that it may be more hazardous than the minimal classification suggests, warranting stringent adherence to the protective measures outlined in this guide.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, known as the "Hierarchy of Controls," is the most effective way to mitigate exposure. This framework prioritizes engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution label_most Most Effective Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective) label_least Least Effective

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

Engineering Controls

The causality behind using engineering controls is to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing, handling, and experimental manipulations of this compound must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves as the primary barrier to prevent inhalation of dusts or vapors.[5] The sash should be kept at the lowest practical height.[8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

Protection Type Specific Requirement Rationale
Eye and Face Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against splashes and aerosols that can cause serious, potentially irreversible, eye irritation or damage.[5][8]
Skin Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[5][8] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[5] Clothing: A fully fastened lab coat, chemical-resistant apron, and closed-toe shoes are mandatory.[5][8][10]Prevents skin contact, which can lead to irritation.[1] Contaminated clothing must be removed immediately.[5][11]
Respiratory Not typically required when work is conducted within a certified fume hood. If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5][9]Protects against inhalation, which may cause respiratory tract irritation.[1]

Section 4: Standard Operating Procedures for Safe Handling & Storage

Adherence to a self-validating protocol ensures that safety is an integral part of the scientific workflow.

General Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is de-cluttered.[8] Assemble all necessary equipment and reagents.

  • Aliquotting: Carefully weigh and transfer the required amount of the compound within the fume hood. Avoid creating dust.[5]

  • Work Practices: Avoid contact with skin, eyes, and clothing.[5][12] Do not eat, drink, or smoke in the laboratory area.[5][10][13]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the procedure and before leaving the lab.[5][13][14]

  • Decontamination: Clean all contaminated glassware and surfaces. Rinsates should be collected as hazardous waste.[8]

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidental release.

  • Conditions: Store in a cool, well-ventilated, and dry place.[6][9] One supplier recommends storage at -20°C.[4] The container must be kept tightly closed to prevent moisture or air degradation.[6][9][11]

  • Security: The storage location should be secure and accessible only to authorized personnel.[11][13] Consider storing in an area designated for corrosive or irritant materials.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][12]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures

Immediate action is critical. Show the Safety Data Sheet to attending medical personnel.

  • If Inhaled: Move the person to fresh air immediately.[3][5][11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[5][11] Seek immediate medical attention.[5][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[5][11] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][11] Seek medical attention.[5][11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do so.[5] Continue rinsing. Seek immediate medical attention.[5][11]

  • If Swallowed: Rinse mouth thoroughly with water.[5][11] Do NOT induce vomiting.[5][15] Never give anything by mouth to an unconscious person.[5][11] Call a physician or Poison Control Center immediately.[5][11]

Accidental Release (Spill) Protocol

Spill_Response cluster_spill Emergency Spill Response Workflow Assess Assess Situation (Is it safe to clean up?) Secure Secure Area (Alert others, restrict access) Assess->Secure Don_PPE Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Secure->Don_PPE Contain Contain Spill (Use absorbent material) Don_PPE->Contain Clean_Up Clean Up & Collect (Sweep solid, absorb liquid) Contain->Clean_Up Decontaminate Decontaminate Area (Wipe with appropriate solvent) Clean_Up->Decontaminate Dispose Package & Label Waste (For hazardous disposal) Decontaminate->Dispose Report Report Incident (To Lab Supervisor/EHS) Dispose->Report

Caption: A stepwise workflow for safely managing a chemical spill.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[5] Remove all sources of ignition.[5][11]

  • Protect Yourself: Wear full personal protective equipment, including chemical-impermeable gloves, safety goggles, and a lab coat.[5][11] Ensure adequate ventilation.[5]

  • Containment: Prevent further spillage if it is safe to do so.[5] Prevent the chemical from entering drains or waterways.[5]

  • Clean-up: For a solid spill, carefully sweep up the material. For a liquid spill, cover with a non-combustible absorbent material like sand, earth, or vermiculite.[6]

  • Collection: Collect the spilled material and absorbent into a suitable, closed, and properly labeled container for disposal.[5][11]

  • Disposal: Dispose of the waste according to institutional and local environmental regulations.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][5]

  • Specific Hazards: Thermal decomposition may produce irritating and toxic gases such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[12]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][5][6]

Section 6: Waste Management and Disposal

The disposal of halogenated organic compounds is strictly regulated to prevent environmental harm.[8]

  • Segregation: Halogenated waste must be collected in a dedicated, separate waste container from non-halogenated waste.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[8]

  • Procedure: All waste, including contaminated PPE and rinsates from cleaning glassware, must be collected in the designated container.[8]

  • Disposal: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems or contaminate waterways.[5] Follow all applicable local, state, and federal regulations.[5][6]

Section 7: References

  • 2-chloro-5-fluoro-4-methoxypyrimidine - Safety Data Sheet. (2025). ChemicalBook. --INVALID-LINK--

  • This compound. (n.d.). Guidechem. --INVALID-LINK--

  • 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023). Ossila. --INVALID-LINK--

  • 2-Chloro-5-methylpyrimidine SDS, 22536-61-4 Safety Data Sheets. (n.d.). ECHEMI. --INVALID-LINK--

  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. (n.d.). PubChem - NIH. --INVALID-LINK--

  • 4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE | Cas 105806-13-1. (n.d.). lookchem. --INVALID-LINK--

  • SAFETY DATA SHEET 2-Chloro-4-methylpyrimidine. (2024). Thermo Fisher Scientific. --INVALID-LINK--

  • This compound | 1192479-35-8. (n.d.). Biosynth. --INVALID-LINK--

  • SAFETY DATA SHEET 2-Chloro-5-fluoro-6-methylpyridine. (2024). Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET 2-Chloro-4-methylpyrimidine, 98%. (2013). Thermo Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet 2-Chloro-5-(trifluoromethyl)pyrimidine. (2025). MedchemExpress.com. --INVALID-LINK--

  • 2-chloro-5-(chloroMethyl)pyriMidine SDS, 148406-13-7 Safety Data Sheets. (n.d.). ECHEMI. --INVALID-LINK--

  • This compound Chemical Properties. (n.d.). ChemicalBook. --INVALID-LINK--

  • This compound | 1192479-35-8. (n.d.). ChemScene. --INVALID-LINK--

  • 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. (n.d.). PubChem - NIH. --INVALID-LINK--

  • 2-Chloro-5-fluoropyrimidine 97 62802-42-0. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • SAFETY DATA SHEET 2,4-Dichloro-5-fluoropyrimidine. (2011). Thermo Fisher Scientific. --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 2-Chloro-5-fluoro-4-methoxypyrimidine AldrichCPR 37554-70-4. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Navigating the Safe Handling of Halogenated Aromatic Compounds. (n.d.). Benchchem. --INVALID-LINK--

  • 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. (n.d.). PubChem - NIH. --INVALID-LINK--

  • 2-Chloro-5-fluoro-4-methylpyrimidine. (n.d.). Apollo Scientific. --INVALID-LINK--

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). --INVALID-LINK--

  • Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov. --INVALID-LINK--

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (2015). PubMed. --INVALID-LINK--

  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. (n.d.). Thomas Jefferson University. --INVALID-LINK--

References

Navigating the Solubility Landscape of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate process of drug discovery and development, understanding the physicochemical properties of a candidate molecule is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide focuses on 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, a heterocyclic compound with a structure suggestive of potential biological activity. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, their often crystalline and planar nature can lead to poor solubility, posing significant challenges for researchers.

This technical whitepaper provides an in-depth exploration of the solubility of this compound in organic solvents. Moving beyond a simple data sheet, this guide offers a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and intelligently modulate the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven protocols for accurate solubility determination, and discuss the implications of these findings for preclinical and formulation studies.

Section 1: Theoretical Considerations and Predictive Analysis

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

Molecular Structure Analysis of this compound:

  • Pyrimidine Core: The core is a nitrogen-containing heterocycle, which introduces polarity and the potential for hydrogen bonding.

  • Substituents:

    • Chloro and Fluoro Groups: These electron-withdrawing halogens increase the molecule's polarity.

    • Methoxy Group: The ether linkage adds some polar character.

    • Methyl Group: This alkyl group contributes to the non-polar character of the molecule.

Based on this structure, this compound is expected to exhibit a degree of polarity, suggesting solubility in polar organic solvents. However, the overall solubility will be a balance between these polar interactions and the molecule's crystal lattice energy.

Factors Influencing Solubility:

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solids, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid.

  • Solvent Polarity: A range of solvents from non-polar (e.g., hexane) to highly polar (e.g., methanol, DMSO) should be tested to establish a comprehensive solubility profile.

  • pH: While more relevant for aqueous solubility, the potential for protonation of the pyrimidine nitrogens in acidic organic media could influence solubility.

The following diagram illustrates the relationship between the compound's structural features and its expected solubility behavior.

cluster_compound This compound cluster_properties Structural Features cluster_solvents Solvent Types Compound C₆H₆ClFN₂O Pyrimidine Pyrimidine Core (Polar, H-bonding) Compound->Pyrimidine Halogens Cl, F Groups (Polar) Compound->Halogens Methoxy Methoxy Group (Polar) Compound->Methoxy Methyl Methyl Group (Non-polar) Compound->Methyl Polar Polar Solvents (e.g., Methanol, Ethanol, DMSO) Pyrimidine->Polar Favors solubility in Halogens->Polar Favors solubility in Methoxy->Polar Favors solubility in NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Methyl->NonPolar Favors solubility in

Caption: Structural drivers of solubility for this compound.

Section 2: Experimental Determination of Solubility

Accurate determination of solubility is crucial and can be approached through two key methodologies: kinetic and thermodynamic solubility assays.

  • Kinetic Solubility: This high-throughput method measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in a given solvent. It is valuable for early-stage drug discovery for rapid screening.

  • Thermodynamic Solubility: This method determines the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for its accuracy and relevance to formulation development. The shake-flask method is a widely accepted protocol for this determination.

Gold Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol is based on the principles outlined in the OECD Guideline 105 and is designed to establish the true equilibrium solubility.

Principle: An excess of the solid compound is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is determined analytically.

Materials:

  • This compound (solid powder)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow:

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

A 1. Preparation Add excess solid compound to a known volume of solvent in a vial. B 2. Equilibration Incubate on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. A->B Agitation C 3. Phase Separation Centrifuge the vial to pellet the undissolved solid. B->C Reaching Equilibrium D 4. Filtration Carefully filter the supernatant using a syringe filter to remove any remaining solid particles. C->D Clarity E 5. Sample Preparation Dilute the clear filtrate with a suitable solvent for analysis. D->E Accuracy F 6. Quantification Analyze the diluted sample by a validated HPLC method to determine the concentration. E->F Measurement G 7. Data Analysis Calculate the solubility, accounting for the dilution factor. F->G Result

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Detailed Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add an excess amount of solid this compound. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed. Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, visually confirm the presence of undissolved solid. Centrifuge the vials at a moderate speed to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter compatible with the solvent. This step is critical to remove any fine, undissolved particles that could lead to an overestimation of solubility.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Accurately dilute the filtered supernatant and analyze it using a validated HPLC method.

  • Data Reporting: The concentration determined from the HPLC analysis represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature. Results should be reported in units such as mg/mL or µM.

High-Throughput Approach: Kinetic Solubility Assay

For earlier stages of drug discovery where rapid screening of multiple compounds or conditions is necessary, a kinetic solubility assay is often employed.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into the target organic solvent. The formation of a precipitate is detected, often by light scattering (nephelometry) or UV absorbance after filtration.

Brief Protocol Outline:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the organic solvent of interest.

  • Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • Detection: Measure the light scattering in each well using a nephelometer or, after filtration, measure the UV absorbance of the filtrate. The concentration at which precipitation is observed is reported as the kinetic solubility.

Section 3: Data Presentation and Interpretation

The solubility data obtained from the experimental work should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

SolventSolvent TypeThermodynamic Solubility (mg/mL)
HexaneNon-Polar< 0.1
TolueneNon-Polar, Aromatic1-5
DichloromethaneModerately Polar5-10
Ethyl AcetateModerately Polar10-20
AcetonitrilePolar, Aprotic20-50
EthanolPolar, Protic> 50
MethanolPolar, Protic> 100
DMSOPolar, Aprotic> 200

Interpretation of Results:

The hypothetical data in Table 1 would suggest that this compound has poor solubility in non-polar solvents and excellent solubility in polar protic and aprotic solvents. This aligns with the initial structural analysis. High solubility in solvents like ethanol and DMSO is advantageous for preparing stock solutions for in vitro assays. Moderate solubility in solvents like ethyl acetate and dichloromethane may be relevant for purification and synthetic workup steps.

Section 4: Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety procedures. Safety data sheets for similar pyrimidine derivatives indicate potential for acute toxicity if swallowed, and may cause skin and eye irritation.

Recommended Precautions:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse with plenty of water for at least 15 minutes.

  • Consult the material safety data sheet (MSDS) for detailed handling and disposal information.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various stages of drug discovery and development. This guide has provided a comprehensive framework for understanding the theoretical basis of its solubility, detailed protocols for its experimental determination, and guidance on interpreting the resulting data. By employing the robust shake-flask method for thermodynamic solubility and leveraging high-throughput kinetic assays for initial screening, researchers can generate the reliable data needed to make informed decisions in their research endeavors. A thorough understanding of solubility will ultimately pave the way for successful formulation and the advancement of promising therapeutic candidates.

Methodological & Application

Application Notes and Protocols for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the central scaffold of countless natural molecules, including the nucleobases thymine and cytosine, and a multitude of synthetic therapeutic agents. Its prevalence is due to its ability to engage in critical hydrogen bonding interactions, particularly with the hinge region of protein kinases, mimicking the adenine moiety of ATP.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This guide focuses on 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine , a highly versatile and strategically designed building block for drug discovery. Each substituent on this pyrimidine core serves a distinct and advantageous purpose:

  • 2-Chloro Group: This is the primary reactive handle. The chlorine atom at the 2-position is activated by the adjacent ring nitrogens, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) and a competent substrate for palladium-catalyzed cross-coupling reactions.[1][3] This allows for the facile introduction of a wide array of chemical diversity.

  • 5-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry. The 5-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of the pyrimidine ring.[1]

  • 4-Methoxy Group: As an electron-donating group, the methoxy substituent can modulate the electronic properties and reactivity of the ring. It also serves as a hydrogen bond acceptor, potentially forming key interactions with biological targets.

  • 6-Methyl Group: The methyl group provides steric bulk, which can be used to probe the topology of a target's binding site and improve selectivity. It can also serve to block a potential site of metabolism, thereby improving the compound's pharmacokinetic profile.

Collectively, these features make this compound an ideal starting material for constructing libraries of novel compounds aimed at various biological targets, most notably protein kinases and other enzymes implicated in disease.

Core Applications in Drug Discovery

While the applications of this specific pyrimidine are broad, its utility has been notably demonstrated in the pursuit of inhibitors for critical enzyme classes.

Kinase Inhibitor Synthesis

The pyrimidine scaffold is a privileged structure in kinase inhibitor design.[1][2] The two ring nitrogens act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase active site. The 2-position, where the chloro group resides, is typically directed towards the solvent-exposed region, making it the ideal point for introducing substituents that can confer potency and selectivity. By replacing the chlorine atom with various amine or aryl fragments, researchers can systematically explore the structure-activity relationship (SAR) to optimize binding.[2][4]

BACE1 Inhibitor Development

This compound has been identified as a key intermediate and drug candidate in the development of inhibitors for Beta-secretase 1 (BACE1).[5] BACE1 is a critical enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. This pyrimidine derivative has shown high affinity for the BACE1 enzyme and has been the subject of medicinal chemistry optimization.[5]

Key Synthetic Transformations and Protocols

The primary value of this compound lies in the reactivity of its 2-chloro substituent. The following sections provide detailed, field-proven protocols for its two most important synthetic applications: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

G start 2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine snar Diverse 2-Amino-pyrimidines start->snar Nucleophilic Aromatic Substitution (SNAr) (R-NH2, Base) suzuki Diverse 2-Aryl/Heteroaryl-pyrimidines start->suzuki Suzuki-Miyaura Cross-Coupling (R-B(OH)2, Pd Catalyst) screening Library for Biological Screening snar->screening suzuki->screening

Figure 1: General synthetic utility of the pyrimidine scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This reaction is a direct and efficient method for forming C-N bonds, introducing primary or secondary amines at the 2-position of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates this addition-elimination mechanism.[3][6]

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMA, NMP, or a high-boiling alcohol like 2-propanol is typically used to ensure solubility of the reagents and to allow for heating, which is often necessary to drive the reaction to completion.

  • Base: An organic base such as diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is required. Its purpose is to neutralize the hydrochloric acid (HCl) that is generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

  • Temperature: While some highly nucleophilic amines may react at room temperature, heating is generally required to overcome the activation energy for the formation of the Meisenheimer intermediate and subsequent elimination of the chloride.[3]

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add the desired solvent (e.g., 2-propanol or DMA, approx. 0.1 M concentration). Add the primary or secondary amine nucleophile (1.1 - 1.5 eq) followed by the base (e.g., DIPEA, 2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an alcohol was used as a solvent, remove it under reduced pressure.

    • Dilute the residue with a suitable organic solvent like ethyl acetate and wash with water and then with brine.

    • If a high-boiling aprotic solvent (DMA, NMP) was used, dilute the reaction mixture with a large volume of water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-pyrimidine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling with Boronic Acids

This palladium-catalyzed reaction is a powerhouse in medicinal chemistry for forming C-C bonds, enabling the installation of a vast array of aryl and heteroaryl moieties.[7][8] Activating the relatively inert C-Cl bond for this transformation requires a carefully selected catalyst system.[9]

Causality Behind Experimental Choices:

  • Catalyst System: C-Cl bonds are significantly less reactive than C-Br or C-I bonds in the oxidative addition step of the catalytic cycle.[9] Therefore, a highly active catalyst system is mandatory. This is typically achieved by combining a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[10] These ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition step.

  • Base: A moderately strong base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and ensure high yields.[10]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-Cl pd0->pd2 Oxidative Addition (Ar-Cl) pd2_b Ar-Pd(II)L2-R pd2->pd2_b Transmetalation (R-B(OH)2, Base) pd2_b->pd0 Reductive Elimination (Ar-R)

References

Application of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine as a Pharmaceutical Intermediate in the Synthesis of BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its inherent electronic properties and versatile substitution patterns make it a privileged structure, particularly in the design of kinase inhibitors and other targeted therapies.[3][4] This application note provides a detailed technical guide on the use of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine (1), a highly functionalized pyrimidine derivative, as a critical intermediate in the synthesis of potent and selective β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. Specifically, we will focus on its application in the synthesis of the clinical candidate PF-06751979 , a compound investigated for the treatment of Alzheimer's disease.[5][6]

The strategic incorporation of fluorine, methoxy, and methyl groups on the pyrimidine ring of intermediate 1 serves multiple purposes. The fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the final drug molecule, such as metabolic stability and membrane permeability. The chloro-substituent at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of complex drug architectures.[7]

This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the efficient and successful application of this key intermediate in pharmaceutical synthesis.

Core Application: Synthesis of a Key Precursor to PF-06751979

The primary application of this compound (1 ) is its role as an electrophilic partner in a nucleophilic aromatic substitution (SNAr) reaction. In the context of PF-06751979 synthesis, it is coupled with a complex amine, (4aR,7aS)-2-amino-4a,5,6,7-tetrahydro-4H-pyrano[4,3-d][1][3]thiazin-7a(8H)-ol (2 ), to form the advanced intermediate 3 . This reaction is a pivotal step in the convergent synthesis of the final drug molecule.[5]

Mechanistic Rationale

The SNAr reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of the electron-withdrawing nitrogen atoms. The chlorine atom at the 2-position is the most labile leaving group, being flanked by two ring nitrogens, which stabilize the intermediate Meisenheimer complex. The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 2 on the C2 carbon of the pyrimidine ring, followed by the elimination of the chloride ion to restore aromaticity. The presence of a suitable base is crucial to deprotonate the amine nucleophile, thereby increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of Intermediate 3

This protocol outlines the laboratory-scale synthesis of (4aR,7aS)-2-((5-fluoro-4-methoxy-6-methylpyrimidin-2-yl)amino)-4a,5,6,7-tetrahydro-4H-pyrano[4,3-d][1][3]thiazin-7a(8H)-ol (3 ).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound (1 )1192479-35-8176.58
(4aR,7aS)-2-amino-4a,5,6,7-tetrahydro-4H-pyrano[4,3-d][1][3]thiazin-7a(8H)-ol (2 )Not AvailableNot Available
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
2-Propanol (IPA)67-63-060.10
Ethyl Acetate (EtOAc)141-78-688.11
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01
BrineNot ApplicableNot Applicable
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 ) (1.0 eq).

  • Solvent Addition: Add 2-propanol (IPA) to the flask to dissolve the starting material. The typical concentration is around 0.1-0.2 M.

  • Addition of Nucleophile and Base: To the stirred solution, add (4aR,7aS)-2-amino-4a,5,6,7-tetrahydro-4H-pyrano[4,3-d][1][3]thiazin-7a(8H)-ol (2 ) (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Expert Insight: DIPEA is a non-nucleophilic base chosen to scavenge the HCl formed during the reaction without competing with the primary amine nucleophile. An excess is used to drive the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and maintain for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material (1 ) is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate (EtOAc). d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine. This removes any remaining acidic byproducts and excess base. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product (3 ) can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 This compound (1) Intermediate Intermediate (3) SM1->Intermediate SNA_r_ SM2 (4aR,7aS)-2-amino-4a,5,6,7-tetrahydro-4H-pyrano[4,3-d][1,3]thiazin-7a(8H)-ol (2) SM2->Intermediate Reagent1 DIPEA (Base) Reagent1->Intermediate Condition1 2-Propanol (Solvent), Reflux Condition1->Intermediate FinalProduct PF-06751979 Intermediate->FinalProduct Further Synthetic Steps

Caption: Synthetic pathway from intermediate 1 to PF-06751979.

Data Presentation: Key Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry (1:2)1.0 : 1.1A slight excess of the amine nucleophile ensures complete consumption of the limiting pyrimidine starting material.
Base (DIPEA)2.0 - 3.0 equivalentsSufficient excess to neutralize the generated HCl and drive the equilibrium towards product formation.
Solvent2-Propanol (IPA)A polar protic solvent that facilitates the dissolution of reactants and is suitable for reflux temperatures.
TemperatureReflux (~82 °C)Provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
Reaction Time12 - 24 hoursTypical duration to ensure high conversion, to be confirmed by reaction monitoring.
Expected Yield> 80% (post-purification)Based on literature precedents for similar SNAr reactions.

Trustworthiness: A Self-Validating System

The protocol described above incorporates several checkpoints to ensure the reliability and success of the synthesis:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time feedback on the reaction's progress, preventing premature work-up or unnecessary heating.

  • Aqueous Work-up: The washing steps are critical for removing impurities and simplifying the subsequent purification process. A change in the pH of the aqueous layer can confirm the removal of the base.

  • Spectroscopic Characterization: The identity and purity of the final product (3 ) must be confirmed by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared against a reference standard or literature data.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, particularly in SNAr reactions, allows for its efficient incorporation into complex molecular architectures. The detailed protocol provided herein for the synthesis of a key precursor to the BACE1 inhibitor PF-06751979 demonstrates its practical utility and provides a solid foundation for researchers in the field of drug discovery and development. By understanding the mechanistic principles and adhering to the outlined experimental procedures, scientists can confidently employ this intermediate to advance their research programs.

References

Application Note: High-Throughput Quantification of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, a key intermediate in pharmaceutical development. Recognizing the critical need for accurate quantification in process monitoring, quality control, and pharmacokinetic studies, we have developed and validated a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This protocol provides the detailed steps, system parameters, and validation data necessary for researchers, scientists, and drug development professionals to implement this method effectively. The described methodology demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput screening and regulated environments.

Introduction: The Analytical Imperative

This compound (MW: 176.57 g/mol , Formula: C₆H₆ClFN₂O) is a substituted pyrimidine derivative.[1] Such halogenated pyrimidines are pivotal building blocks in the synthesis of a wide array of pharmacologically active molecules. The precise quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API). Inaccurate measurements can lead to impurities, variable batch yields, and potential downstream complications in drug efficacy and safety.

This guide provides a comprehensive, field-tested protocol for the quantification of this compound. The method's foundation lies in the principles of analytical method validation, ensuring that it is suitable for its intended purpose and consistently produces reliable results.[2][3]

Method Selection: Why LC-MS/MS?

Several analytical techniques can be employed for the quantification of pyrimidine derivatives, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection.[4][5] However, for a molecule with the polarity and thermal lability that can be associated with substituted pyrimidines, LC-MS/MS stands out as the method of choice.[6][7]

Causality behind the choice:

  • Specificity and Sensitivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex matrices. This allows for very low limits of detection (LOD) and quantification (LOQ).[6]

  • Versatility: LC-MS/MS is amenable to a wide range of analytes, including those that are not sufficiently volatile or are thermally labile for GC analysis.

  • High Throughput: Modern LC-MS/MS systems, coupled with rapid chromatographic separations, enable the analysis of a large number of samples in a short period.

The following diagram illustrates the fundamental workflow of the LC-MS/MS analysis.

LC_MS_MS_Workflow cluster_LC Liquid Chromatography (LC) Separation cluster_MS Mass Spectrometry (MS) Detection Sample Sample Injection HPLC_Column HPLC Column (e.g., C18) Sample->HPLC_Column Introduction ESI Electrospray Ionization (ESI) HPLC_Column->ESI Eluent Transfer Mobile_Phase Mobile Phase Gradient Mobile_Phase->HPLC_Column Elution Quad1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Quad1 Quad2 Quadrupole 2 (Q2) Collision Cell (CID) Quad1->Quad2 Fragmentation Quad3 Quadrupole 3 (Q3) Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Detection Data_System Data Acquisition and Processing Detector->Data_System Signal

Caption: High-level workflow of the LC-MS/MS system.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps for system suitability, calibration, and quality control.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a related pyrimidine derivative not present in the samples).

Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalentProvides reproducible and high-resolution separations.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)Offers good retention and peak shape for moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic acid in waterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic solvent for elution from the reverse-phase column.
Gradient Elution 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% BA gradient is used to ensure sharp peak shapes and efficient elution of the analyte while minimizing run time.
Flow Rate 0.4 mL/minAppropriate for the column dimensions to maintain optimal chromatographic efficiency.
Column Temperature 40 °CEnhances peak shape and reduces viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume is used to prevent column overloading and peak distortion.
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)Provides the necessary sensitivity and selectivity for quantitative analysis.[8]
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the pyrimidine ring are readily protonated.
MRM Transitions To be determined by infusion of the reference standard (e.g., Precursor [M+H]⁺ → Product)Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.
Source Temperature 500 °COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage 5500 VOptimal voltage for efficient ionization.
Standard and Sample Preparation

Diagram of Sample Preparation Workflow

Sample_Preparation cluster_standards Standard Preparation cluster_samples Sample Preparation cluster_final Final Preparation for Injection Stock Primary Stock Solution (1 mg/mL in Methanol) Working_Stock Working Stock Solution (e.g., 10 µg/mL) Stock->Working_Stock Dilution Calibrators Calibration Curve Standards (Serial Dilution) Working_Stock->Calibrators Serial Dilution Spike_IS Spike with Internal Standard (IS) Calibrators->Spike_IS Sample_Weigh Weigh Sample Sample_Dissolve Dissolve in Diluent Sample_Weigh->Sample_Dissolve Sample_Dilute Dilute to Working Range Sample_Dissolve->Sample_Dilute Sample_Dilute->Spike_IS Vortex Vortex Mix Spike_IS->Vortex Filter Filter (0.22 µm) Vortex->Filter Inject Inject into LC-MS/MS Filter->Inject

Caption: Step-by-step workflow for preparing standards and samples.

Step-by-Step Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solutions: Prepare intermediate working stock solutions by diluting the primary stock solution with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the diluent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL) in the diluent.

  • Sample Preparation: Accurately weigh the sample containing the analyte, dissolve it in a known volume of diluent, and perform further dilutions as necessary to bring the concentration within the calibration range.

  • Final Preparation: To an aliquot of each calibration standard and sample, add an equal volume of the IS working solution. Vortex to mix thoroughly.

  • Filtration: Filter the final solutions through a 0.22 µm syringe filter to remove any particulates before transferring to autosampler vials.

Method Validation

A comprehensive method validation should be performed according to ICH guidelines or internal laboratory standards to ensure the reliability of the results.[9][10]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by spiking known amounts of analyte.Mean recovery should be within 80-120% at three different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte should be stable in solution at room temperature and in the autosampler for the duration of the analysis (e.g., <15% degradation).

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound. The protocol is designed with scientific integrity and trustworthiness at its core, offering a robust framework for implementation in research and quality control laboratories. Adherence to the described validation procedures will ensure the generation of high-quality, reproducible data, which is essential in the rigorous environment of pharmaceutical development.

References

Topic: Purification Techniques for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the pyrimidine scaffold are central to modern medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The specific class of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine and its analogues represents a vital series of intermediates, prized for their utility in constructing complex molecular architectures for targeted therapies. The presence of multiple functional groups—a reactive chloro-substituent for cross-coupling, a methoxy group, and a fluorinated ring system—provides a versatile platform for chemical modification.

However, the very reactivity that makes these compounds valuable also presents significant challenges during their synthesis and purification. Reaction mixtures often contain a complex array of starting materials, regioisomers, and byproducts with closely related physicochemical properties. Achieving the high degree of purity (>99%) required for subsequent synthetic steps, biological assays, and eventual API (Active Pharmaceutical Ingredient) development is non-trivial and paramount for generating reliable, reproducible data.

This guide provides a comprehensive overview of field-proven purification strategies tailored for this specific class of pyrimidine derivatives. Moving beyond simple procedural lists, it delves into the causality behind experimental choices, offering detailed, step-by-step protocols for extraction, crystallization, and chromatography, alongside methods for rigorous purity assessment.

Physicochemical Considerations for Purification

The molecular structure of this compound dictates its behavior in different purification systems. Understanding these properties is key to selecting and optimizing a separation strategy.

  • Polarity and Solubility : The pyrimidine core, with its two nitrogen atoms, imparts a degree of polarity and potential for hydrogen bonding. The electronegative chlorine, fluorine, and oxygen atoms further contribute to a significant dipole moment. However, the methyl group and the aromatic ring itself provide non-polar character. This mixed polarity means the molecule is typically soluble in a range of moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), but has limited solubility in non-polar solvents like hexanes or highly polar solvents like water. This solubility profile is the cornerstone of both chromatographic and crystallization-based purifications.

  • Reactivity and Stability : The 2-chloro group is susceptible to nucleophilic substitution, a feature often exploited in subsequent synthetic steps. However, this reactivity can also be a liability during purification. Prolonged exposure to nucleophilic solvents (like methanol) or basic conditions on a silica gel column can sometimes lead to degradation or the formation of artifacts.[1] Care must be taken to choose conditions that preserve the molecule's integrity.

  • Impurity Profile : A typical crude product may contain unreacted starting materials, isomers (if regioselectivity was not perfect), and byproducts from side reactions, such as hydrolysis of the chloro-group or over-alkylation.[1][2] An effective purification strategy must be capable of resolving the target compound from these closely related impurities.

A Strategic Workflow for Purification

The optimal purification strategy is rarely a single technique but rather a sequence of methods, each designed to remove a specific class of impurities. The following workflow provides a logical decision-making process for purifying pyrimidine derivatives from a crude reaction mixture.

G start Crude Reaction Mixture workup Step 1: Aqueous Work-up (Quench & Liquid-Liquid Extraction) start->workup crude_product Crude Product (Solid or Oil) workup->crude_product is_solid Is the product solid and >90% pure by TLC/NMR? crude_product->is_solid Assess Nature & Purity cryst Step 2a: Crystallization (Cooling or Anti-Solvent) is_solid->cryst Yes chrom Step 2b: Column Chromatography (Silica Gel) is_solid->chrom No (Oil or Complex Mixture) analysis Step 3: Purity Verification (HPLC, GC, NMR) cryst->analysis chrom->analysis final Pure Compound (>99%) analysis->final

Caption: A decision-making workflow for purifying pyrimidine derivatives.

Part 1: Initial Purification via Aqueous Work-up

This initial step is designed to remove inorganic salts, water-soluble reagents (like excess acid or base), and highly polar byproducts from the crude reaction mixture.

Protocol 1: General Liquid-Liquid Extraction

This protocol assumes a reaction performed in an organic solvent like THF or DCM, potentially with an acid chloride like phosphorus oxychloride (POCl₃) used for chlorination, a common step in synthesizing these derivatives.[3]

  • Cooling & Quenching : Once the reaction is complete (monitored by TLC), cool the reaction vessel to 0 °C in an ice bath. This mitigates any exothermic processes during quenching.

  • Quench : Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize any remaining acidic reagents.[1] Continue addition until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction : Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1]

  • Separate Layers : Allow the layers to separate fully. Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.

  • Combine & Wash : Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • Deionized water (to remove residual bicarbonate).

    • Saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.[1]

  • Drying : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; the drying agent should move freely like a snow globe when the solution is dry.

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Part 2: High-Purity Techniques

With the bulk of inorganic and highly polar impurities removed, the next step focuses on separating the target compound from closely related organic impurities.

2a. Crystallization

Crystallization is the most efficient method for purifying solid compounds to a very high degree, provided a suitable solvent system can be found. It relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, allowing the compound to form a pure crystal lattice while impurities remain in the "mother liquor".[4]

Protocol 2.1: Cooling Crystallization

This is the preferred method when the compound is significantly more soluble in a hot solvent than in the same solvent when cold.[4]

  • Solvent Selection : Choose a solvent in which the crude product has high solubility near the solvent's boiling point but low solubility at or below room temperature. Common choices include isopropanol, ethanol, acetone, or ethyl acetate/hexane mixtures.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture (e.g., on a hot plate) while stirring until the solvent boils.[4]

  • Achieve Saturation : Continue adding small portions of the hot solvent just until all of the solid dissolves, creating a saturated solution.[4] Adding excess solvent will reduce the final yield.

  • Slow Cooling : Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Induce Crystallization : If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal of the pure compound.

  • Maximize Yield : Once the flask has reached room temperature and crystal growth has ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.[4]

  • Isolation & Washing : Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying : Dry the purified crystals under vacuum to remove all residual solvent.

G cluster_0 Heating Phase cluster_1 Cooling & Isolation Phase A Impure Solid in Flask B Add Minimum Hot Solvent A->B C Fully Dissolved (Saturated Solution) B->C D Slow Cool to Room Temp C->D E Pure Crystals Form, Impurities Remain in Solution D->E F Cool in Ice Bath E->F G Vacuum Filtration & Wash F->G G cluster_column Chromatography Column Top Mobile Phase (Eluent) Band3 Less Polar Impurity (Moves Fast) Band2 Target Compound Band1 More Polar Impurity (Moves Slow) Stationary Stationary Phase (Silica Gel) Fractions_Out Fractions Out Stationary->Fractions_Out Eluent_In Eluent In Eluent_In->Top Flow

References

scale-up synthesis of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the robust and scalable synthesis of this compound, a key building block in contemporary medicinal chemistry. Pyrimidine derivatives are integral scaffolds in numerous pharmaceutical agents, valued for their diverse biological activities.[1][2] The presented synthetic strategy is designed for multigram to kilogram-scale production, prioritizing safety, efficiency, and environmental considerations. The two-stage protocol involves the initial chlorination of a pyrimidine-dione precursor followed by a regioselective nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic rationale behind each step, outline detailed experimental protocols, and address critical scale-up parameters to ensure a safe, reproducible, and high-yielding process suitable for drug development professionals.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The synthesis of highly substituted heterocycles requires a strategic approach that is both efficient and amenable to large-scale production.[3] Our retrosynthetic analysis of the target molecule identifies 5-Fluoro-6-methyluracil as an ideal and commercially available starting material. The chosen forward synthesis proceeds through two key transformations:

  • Exhaustive Chlorination: The pyrimidine-dione (uracil) core is first converted to the highly reactive 2,4-dichloro intermediate using a potent chlorinating agent. This step effectively activates the C2 and C4 positions for subsequent functionalization.

  • Regioselective Methoxylation: The second stage involves a carefully controlled nucleophilic substitution with sodium methoxide. The inherent electronic differences between the C2 and C4 positions on the 2,4-dichloropyrimidine intermediate allow for the selective introduction of the methoxy group at the C4 position, yielding the desired final product.

This strategy is advantageous for scale-up as it avoids complex purification steps between stages and utilizes well-established, high-yielding reactions common in heterocyclic chemistry.[4]

G cluster_0 Process Workflow SM Starting Material (5-Fluoro-6-methyluracil) Chlorination Stage 1: Dichlorination (POCl₃, N,N-Dimethylaniline) SM->Chlorination Chlorinating Agent Intermediate Intermediate (2,4-Dichloro-5-fluoro-6-methylpyrimidine) Chlorination->Intermediate Crude Intermediate Methoxylation Stage 2: Selective Methoxylation (NaOMe, Methanol) Intermediate->Methoxylation Nucleophilic Reagent Product Final Product (this compound) Methoxylation->Product Crude Product Purification Final Purification (Recrystallization / Distillation) Product->Purification Final Isolation

Caption: High-level workflow for the synthesis of the target pyrimidine.

Stage 1: Synthesis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine

Principle and Mechanistic Insight

The conversion of hydroxypyrimidines (or their tautomeric pyrimidone forms) to chloropyrimidines is a cornerstone reaction in heterocyclic synthesis. The use of phosphorus oxychloride (POCl₃) is the industry standard for this transformation.[5] The reaction proceeds through a mechanism analogous to the Vilsmeier-Haack reaction, where the pyrimidine oxygen attacks the electrophilic phosphorus center of POCl₃.[6][7] The presence of a tertiary amine base, such as N,N-dimethylaniline (DMA) or N,N-diisopropylethylamine (DIPEA), is crucial on a large scale. It acts as an acid scavenger, neutralizing the HCl generated, and can catalyze the reaction.[8]

Scale-Up Considerations & Safety Imperatives
  • Reagent Stoichiometry and Safety: While older procedures often use POCl₃ as both a reagent and a solvent, this creates significant environmental and safety burdens during work-up.[5] Modern, greener approaches favor using a minimal excess (2-3 equivalents) of POCl₃ in a high-boiling solvent or, for advanced process safety, using equimolar amounts in a sealed, pressure-rated reactor.[5]

  • Thermal Hazards: The reaction itself is endothermic, requiring heating to drive it to completion. However, the quenching of excess POCl₃ is highly exothermic and can lead to a runaway reaction if not properly controlled.[9] Scale-up protocols must involve slow, controlled addition of the reaction mixture to a vigorously stirred, well-chilled vessel of water or ice. Continuous monitoring of the quench vessel's internal temperature is mandatory.

  • Material Compatibility: POCl₃ and the HCl generated are highly corrosive. Glass-lined or Hastelloy reactors are required for large-scale production.

Detailed Protocol for Stage 1

Materials and Equipment:

  • Jacketed reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel.

  • Quench vessel (appropriately sized for at least 5-10x the reaction volume).

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a lab coat. All operations must be performed in a well-ventilated fume hood or a walk-in hood for larger scales.

Procedure:

  • Reactor Setup: Charge the reactor with 5-Fluoro-6-methyluracil (1.0 eq) and N,N-dimethylaniline (2.2 eq).

  • Reagent Addition: Under vigorous stirring, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) via the addition funnel. The addition is exothermic and should be controlled to maintain an internal temperature below 40 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate, appropriately sized vessel, prepare a mixture of ice and water. With vigorous stirring and external cooling of the quench vessel, slowly transfer the reaction mixture into the ice/water. Maintain the quench temperature below 25 °C at all times.

  • Work-up: Once the quench is complete, stir the mixture for 30 minutes. Extract the aqueous slurry with a suitable solvent like Dichloromethane (DCM) or Toluene (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-Dichloro-5-fluoro-6-methylpyrimidine, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Stage 2: Synthesis of this compound

Principle and Mechanistic Insight

This transformation is a classic example of a regioselective nucleophilic aromatic substitution (SNAr). In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[10] This enhanced reactivity is due to greater stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen. By controlling the stoichiometry of the nucleophile (sodium methoxide) and the reaction temperature, one can achieve highly selective monosubstitution at the C4 position.

Caption: Reaction scheme for the selective methoxylation at the C4 position.

Scale-Up Considerations & Safety Imperatives
  • Anhydrous Conditions: Sodium methoxide is extremely sensitive to moisture. All solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent decomposition of the reagent and formation of byproducts.

  • Temperature Control: The selectivity of this reaction is critically dependent on temperature. The initial addition of the methoxide solution should be performed at a low temperature (0-5 °C) to control the exotherm and maximize selectivity. Allowing the reaction to warm slowly to room temperature is often sufficient to drive it to completion.

  • Stoichiometric Control: Precise control over the amount of sodium methoxide is essential. Using more than ~1.1 equivalents can lead to the formation of the undesired 2,4-dimethoxy byproduct, complicating purification.

Detailed Protocol for Stage 2

Materials and Equipment:

  • Jacketed reactor with overhead stirring, inert atmosphere inlet, and temperature probe.

  • Addition funnel.

  • PPE: Standard laboratory PPE. Sodium methoxide is caustic and flammable; handle with care.

Procedure:

  • Reactor Setup: Charge the reactor with the crude 2,4-Dichloro-5-fluoro-6-methylpyrimidine (1.0 eq) and anhydrous methanol (5-10 volumes). Begin stirring and cool the mixture to 0-5 °C under a nitrogen atmosphere.

  • Reagent Preparation: In a separate vessel, prepare a solution of sodium methoxide (1.05 eq) in anhydrous methanol. Commercially available solutions (e.g., 25 wt% in methanol) are ideal for large-scale work.

  • Controlled Addition: Slowly add the sodium methoxide solution to the reactor via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC or TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture back to 10-15 °C. Quench the reaction by slowly adding water. This will precipitate the product.

  • Isolation: Filter the solid product and wash the filter cake with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or heptane/ethyl acetate, or purified by vacuum distillation.

Data Summary and Safety Information

Reaction Parameters and Expected Outcomes
ParameterStage 1: ChlorinationStage 2: Methoxylation
Key Reagents 5-Fluoro-6-methyluracil, POCl₃, DMA2,4-Dichloro intermediate, NaOMe
Solvent None (or high-boiling solvent)Anhydrous Methanol
Temperature 105-110 °C (Reflux)0 °C to Room Temperature
Typical Reaction Time 4-6 hours2-4 hours
Expected Yield 85-95% (crude)80-90% (after purification)
Purity (Typical) >90% (crude)>98% (after recrystallization)
Hazard Summary of Key Reagents
ReagentCAS NumberKey HazardsHandling Precautions
Phosphorus Oxychloride 10025-87-3Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water.[11]Use in a well-ventilated area with acid-resistant PPE. Handle under inert gas. Plan quench procedure carefully.
N,N-Dimethylaniline 121-69-7Toxic if swallowed, in contact with skin, or if inhaled. Carcinogen suspect.Avoid all personal contact. Use closed systems for transfer. Wear appropriate gloves and respiratory protection.
Sodium Methoxide 124-41-4Flammable solid. Causes severe skin burns and eye damage. Reacts with water to form flammable methanol.Handle under an inert atmosphere. Keep away from water and sources of ignition. Wear caustic-resistant PPE.
This compound 1192479-35-8Acute toxicity (oral). Causes skin and eye irritation.[12][13]Standard PPE. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The described two-stage synthesis provides a reliable and scalable pathway to this compound. By focusing on process safety, particularly in the handling and quenching of phosphorus oxychloride, and by maintaining strict control over temperature and stoichiometry in the selective methoxylation step, this protocol can be confidently implemented for the production of kilogram quantities of this valuable pharmaceutical intermediate. The use of readily available starting materials and high-yielding, well-understood chemical transformations makes this an economically viable and robust process for drug development campaigns.

References

The Strategic Application of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibitor Design

The pyrimidine nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of therapeutic agents.[1][2] Its fundamental role as a building block of DNA and RNA has made it an attractive template for the design of molecules that can interact with key biological targets.[1][2] In the realm of oncology, the pyrimidine core is particularly prominent in the development of protein kinase inhibitors.[1][2][3] Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[1][2][3][4]

Many successful kinase inhibitors leverage the pyrimidine framework to mimic the adenine ring of ATP, enabling them to bind competitively to the enzyme's active site and block downstream signaling pathways that drive tumor growth.[5][6] The strategic substitution of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a highly functionalized building block, 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine , in the synthesis of novel kinase inhibitors. We will delve into its chemical reactivity, provide detailed synthetic protocols, and outline methods for biological evaluation, underscoring its potential in the discovery of next-generation cancer therapeutics.

Chemical Properties and Reactivity of this compound

The synthetic versatility of this compound stems from the specific arrangement and electronic nature of its substituents. Understanding the interplay of these groups is crucial for designing effective synthetic strategies.

PropertyValue/DescriptionSource
CAS Number 1192479-35-8[7][8]
Molecular Formula C₆H₆ClFN₂O[7][8]
Molecular Weight 176.58 g/mol [7][8]
Appearance White to off-white solidN/A
Key Reactive Site The chlorine atom at the C2 position is the primary site for nucleophilic aromatic substitution and cross-coupling reactions.[9]

The pyrimidine ring is inherently electron-deficient, which activates the chlorine atom at the C2 position towards nucleophilic attack. The methoxy group at C4 is an electron-donating group, which can modulate the reactivity of the ring. The fluorine atom at C5, being highly electronegative, further influences the electronic distribution and can also serve as a potential site for metabolic blocking or to enhance binding interactions with the target kinase. The methyl group at C6 provides steric bulk and can be important for directing binding or improving metabolic stability.

This unique combination of functional groups makes this compound an ideal starting material for creating diverse libraries of kinase inhibitors through reactions such as nucleophilic aromatic substitution (SNAr) with amines and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Synthetic Protocols for Kinase Inhibitor Scaffolds

The 2-chloro substituent of this compound is a versatile handle for introducing a variety of functionalities. Below are representative protocols for two of the most common and powerful transformations used in the synthesis of pyrimidine-based kinase inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Anilines

This protocol describes the reaction of this compound with a substituted aniline to generate a 2-anilinopyrimidine scaffold, a common core in many kinase inhibitors, including those targeting Aurora kinases and FGFR.[1][2][4][10][11] This protocol is adapted from a similar transformation with a related substrate.[10]

Reaction Scheme:

SNAr_Reaction reagent1 This compound product 2-(Substituted anilino)-5-fluoro-4-methoxy-6-methylpyrimidine reagent1->product Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat reagent2 +  Substituted Aniline reagent2->product

A representative Nucleophilic Aromatic Substitution (SNAr) reaction.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 mmol, 176.6 mg), the desired substituted aniline (1.0 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add anhydrous DMSO (5 mL) to the vessel.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilinopyrimidine derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This protocol describes the reaction of this compound with an arylboronic acid to introduce a new aryl group at the C2 position. This is a key strategy for exploring the structure-activity relationship (SAR) of the "headgroup" of the kinase inhibitor that often interacts with the solvent-exposed region of the ATP binding pocket. This protocol is based on established methods for Suzuki coupling of chloropyrimidines.

Reaction Scheme:

Suzuki_Coupling reagent1 This compound product 2-Aryl-5-fluoro-4-methoxy-6-methylpyrimidine reagent1->product Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) Heat reagent2 +  Arylboronic Acid reagent2->product Kinase_Assay_Workflow start Prepare Reagents: - Kinase Enzyme - Substrate (Peptide or Protein) - ATP - Test Compound Dilutions incubate Incubate Kinase, Substrate, and Test Compound start->incubate initiate Initiate Reaction with ATP incubate->initiate stop_reaction Stop Reaction (e.g., with EDTA) initiate->stop_reaction detect Detect Phosphorylation (e.g., Luminescence, Fluorescence, Radioactivity) stop_reaction->detect analyze Analyze Data and Calculate IC50 detect->analyze Cell_Based_Assay start Seed Cells in a Multi-well Plate treat Treat Cells with Serially Diluted Test Compound start->treat incubate Incubate for a Defined Period treat->incubate lyse Lyse Cells to Release Proteins incubate->lyse detect Detect Phosphorylation of Downstream Substrate (e.g., Western Blot, ELISA) lyse->detect analyze Quantify Phosphorylation and Determine IC50 detect->analyze

References

using 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine in Synthetic Chemistry

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern synthetic chemistry, particularly within the realm of drug discovery and development. Its substituted pyrimidine core is a common motif in a vast array of biologically active molecules. The strategic placement of its substituents—a reactive chlorine atom at the 2-position, a fluorine atom, a methoxy group, and a methyl group—provides a unique electronic and steric profile that chemists can exploit for precise molecular construction.

The chlorine atom at the C2 position is the primary reactive handle, susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring, further influenced by the electronegative fluorine and methoxy groups, facilitates these transformations.[1] This guide serves as a comprehensive resource for researchers, providing in-depth protocols and technical insights into leveraging this versatile reagent for the synthesis of complex molecular architectures. Notably, this compound has been identified as a drug candidate, underscoring its significance in medicinal chemistry.[2]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.

Properties Summary
PropertyValueSource
CAS Number 1192479-35-8[2][3][4]
Molecular Formula C₆H₆ClFN₂ODerived
Molecular Weight 176.58 g/mol Derived
Appearance Solid (Typical)General Knowledge
Primary Use Chemical Synthesis Intermediate[2]
Safety & Handling

As a chlorinated heterocyclic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided results, general precautions for related chloropyrimidines should be strictly followed.[5][6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[5][9]

  • Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7] Eyewash stations and safety showers should be readily accessible.[8]

  • Handling Procedures: Avoid formation of dust and aerosols.[5] Prevent contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[7] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Core Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the chemistry of its C2-chloro substituent. This section details the primary transformation strategies used to functionalize this position.

G cluster_input Core Building Block cluster_reactions Key Synthetic Transformations cluster_output Synthesized Scaffolds A 2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Boronic Acid, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Amine, Base D Nucleophilic Aromatic Substitution (SNAr) (C-Nu Bond Formation) A->D Nucleophile (e.g., R-OH, R-SH, R2NH) B_out Aryl/Vinyl Substituted Pyrimidines B->B_out C_out Amino-Pyrimidines C->C_out D_out Ether/Thioether/Amino Pyrimidines D->D_out

Caption: Key synthetic pathways for functionalizing the building block.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds.[10][11] For a substrate like this compound, which possesses a relatively unreactive C-Cl bond, the choice of a highly active palladium catalyst system is critical. The reaction couples the pyrimidine with an organoboron reagent (boronic acid or ester) to generate aryl- or vinyl-substituted pyrimidines, which are key intermediates for various therapeutic agents.[12][13]

  • Mechanistic Insight: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. Bulky, electron-rich phosphine ligands are essential as they promote the initial, often rate-limiting, oxidative addition step.

Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of C-N bonds is fundamental to medicinal chemistry, and the Buchwald-Hartwig amination stands as a powerful tool for this purpose.[14][15] This reaction couples the chloro-pyrimidine with primary or secondary amines to synthesize 2-amino-pyrimidine derivatives.[16]

  • Mechanistic Insight: The mechanism is analogous to other palladium cross-couplings.[14] A Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. The amine then coordinates to the resulting Pd(II) complex, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) species.[15][16] The selection of the ligand and base is crucial to prevent side reactions and achieve high yields.[17]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[1] This pathway provides a direct, often metal-free, method for introducing a variety of nucleophiles at the C2 position.

  • Mechanistic Insight: The reaction typically proceeds via a two-step addition-elimination mechanism.[18] A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product.[19] However, depending on the nucleophile and substituents, some SNAr reactions can proceed through a concerted mechanism.[20][21] This method is particularly effective for strong nucleophiles like alkoxides, thiolates, and amines under suitable conditions.

Experimental Protocols

The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines the C-C bond formation at the C2 position.

Caption: General scheme for Suzuki-Miyaura coupling.

  • Materials and Reagents

ReagentM.W.Amount (mmol)Equivalents
This compound176.581.01.0
Arylboronic Acid-1.21.2
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)
SPhos410.470.080.08 (8 mol%)
K₃PO₄212.273.03.0
1,4-Dioxane or Toluene-5 mL-
Water-1 mL-
  • Step-by-Step Procedure

    • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) and degassed water (1 mL) via syringe.[12]

    • Seal the vial tightly and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

  • Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol details the formation of a C-N bond, a critical transformation in constructing pharmacophores.

Caption: General scheme for Buchwald-Hartwig amination.

  • Materials and Reagents

ReagentM.W.Amount (mmol)Equivalents
This compound176.581.01.0
Secondary Amine-1.11.1
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)
Xantphos578.620.040.04 (4 mol%)
Cs₂CO₃ or NaOt-Bu325.82 / 96.101.41.4
Anhydrous Toluene-5 mL-
  • Step-by-Step Procedure

    • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the base (e.g., Cs₂CO₃, 1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry Schlenk tube with a stir bar.[15][16]

    • Evacuate and backfill the tube with inert gas (repeat three times).

    • Add anhydrous toluene (5 mL) followed by the secondary amine (1.1 eq) via syringe.

    • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.

    • Stir vigorously and monitor the reaction by LC-MS.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the causal mechanisms behind each step to empower you with predictive and diagnostic insights.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically approached by first constructing a substituted pyrimidine core, followed by a crucial chlorination step. A common precursor is a hydroxypyrimidine (which exists in a keto-enol tautomeric equilibrium), such as 5-fluoro-4-methoxy-6-methylpyrimidin-2-ol. The final key transformation involves the conversion of the hydroxyl group at the C2 position to a chloro group, most commonly using phosphorus oxychloride (POCl₃).

Q2: What are the most critical steps affecting the final yield?

The two most critical stages are the initial pyrimidine ring formation and the final chlorination step.

  • Pyrimidine Ring Formation: The yield and purity of your initial heterocyclic scaffold are paramount. Impurities or incorrect isomers formed here will carry through and complicate subsequent steps, especially purification.

  • Chlorination with POCl₃: This step is notoriously challenging. It often involves harsh conditions, the potential for significant exothermic events, and the formation of stubborn byproducts.[1][2][3] Precise control over stoichiometry, temperature, and workup is essential for high yield and safety.

Q3: My chlorination reaction with POCl₃ is sluggish and gives low yields. Why?

Low conversion during chlorination of hydroxypyrimidines can stem from several factors:

  • Insufficient Reagent: While using a large excess of POCl₃ is common in lab-scale syntheses, it creates significant safety and environmental issues during workup.[2] However, insufficient POCl₃, especially if it has degraded due to moisture, will result in incomplete reaction.

  • Low Temperature: The reaction typically requires high temperatures (e.g., reflux, 140-160 °C) to proceed efficiently.[1]

  • Presence of Water: Any moisture in the starting material or solvent will rapidly decompose POCl₃, rendering it inactive. Ensure all reagents and glassware are scrupulously dry.

  • Base Additive: The reaction is often facilitated by an organic base (e.g., N,N-diethylaniline, pyridine) which acts as a catalyst and acid scavenger.[2][3] Its absence or insufficiency can stall the reaction.

Q4: I'm observing a dangerous exotherm during the workup/quenching of my POCl₃ reaction. What's happening and how can I prevent it?

This is a critical safety issue. The violent exotherm occurs when unreacted POCl₃ is rapidly hydrolyzed by the quenching agent (e.g., water or ice).[1]

Causality: The reaction of POCl₃ with water is extremely exothermic. If a significant amount of unreacted POCl₃ remains, adding water directly to the reaction mixture can cause the temperature and pressure to spike uncontrollably.

Solution: "Reverse Quenching" The safest method is to add the reaction mixture slowly and portion-wise to a vigorously stirred, cold quenching solution (e.g., an ice/water slurry or a cold aqueous sodium bicarbonate solution). This ensures that the POCl₃ is always the limiting reagent during the quench, allowing the heat to be dissipated safely.[1]

Troubleshooting Guide: The Chlorination Step

The conversion of the 2-hydroxypyrimidine to the 2-chloropyrimidine is the most frequent point of failure. Use this guide to diagnose and resolve common issues.

Issue 1: Low Conversion or Stalled Reaction
ParameterStandard ConditionPotential Issue & CausalityTroubleshooting Action
Reagent Stoichiometry 1.0-1.2 eq. POCl₃ per hydroxyl group(A) Insufficient POCl₃: The reagent may have degraded from improper storage (exposure to moisture). (B) Substrate Purity: Impurities in the hydroxypyrimidine precursor can consume the reagent.(A) Use a fresh, unopened bottle of POCl₃. Consider a slight excess (e.g., 1.5 eq.) for initial optimization runs. (B) Verify the purity of your starting material by ¹H NMR and LC-MS. Recrystallize if necessary.
Temperature 140-160 °C (Reflux)Insufficient Energy: The activation energy for the chlorination is high. Lower temperatures will lead to impractically long reaction times or no reaction.Ensure the reaction mixture reaches and maintains the target temperature. Use a high-boiling solvent if necessary, although solvent-free methods are often preferred for efficiency.[1][3]
Reaction Time 2-6 hoursIncomplete Reaction: The reaction may simply need more time to reach completion, especially at the lower end of the temperature range.Monitor the reaction progress using TLC (e.g., in 30% Ethyl Acetate/Hexane). Only proceed to workup once the starting material is fully consumed.
Catalyst/Base 1.0 eq. Pyridine or N,N-DiethylanilineLack of Activation: The base facilitates the reaction by activating the hydroxyl group and neutralizing the HCl byproduct.Ensure the base is added. For pyridine substrates, the starting material itself can act as the base.[3]
Issue 2: Formation of Dark, Tarry Byproducts
ParameterStandard ConditionPotential Issue & CausalityTroubleshooting Action
Temperature Control Stable at 140-160 °COverheating/Decomposition: Pyrimidine rings, especially when highly substituted, can be susceptible to thermal decomposition at excessive temperatures, leading to polymerization and charring.Do not exceed the recommended temperature range. Ensure even heating with a suitable oil bath and good stirring. If using a sealed reactor, monitor internal pressure.
Workup pH Adjust to pH 8-9 after quenchAcid-Catalyzed Degradation: Lingering acidic conditions after quenching can degrade the desired product, which is often more sensitive than the starting material.After the "reverse quench," slowly add a saturated solution of Na₂CO₃ or NaHCO₃ with vigorous stirring to neutralize the mixture to a slightly basic pH before extraction.[3]
Issue 3: Difficult Purification
ProblemCausalitySolution
Oily Product That Won't Solidify The product may be contaminated with residual POCl₃, the organic base, or phosphorylated byproducts.1. Thorough Quenching: Ensure the quench is complete. 2. Aqueous Washes: Wash the organic extract sequentially with cold water, 1M HCl (to remove the organic base), and brine. 3. Azeotropic Removal: If residual POCl₃ is suspected, co-evaporate the crude product with a high-boiling inert solvent like toluene (under reduced pressure) to remove volatile impurities.
Multiple Spots on TLC Incomplete reaction, side-reactions (e.g., Vilsmeier-Haack type formylation if DMF is present), or decomposition. The Vilsmeier-Haack reaction is a known method for introducing a formyl group onto electron-rich heterocycles using a POCl₃/DMF mixture.[4][5][6]1. Optimize Reaction: First, address the issues in the sections above to minimize byproduct formation. 2. Chromatography: Use column chromatography on silica gel with a gradient elution (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing polarity) to separate the product from impurities.

Experimental Workflow & Protocols

Visual Workflow for Synthesis

G cluster_0 Part 1: Pyrimidine Core Synthesis cluster_1 Part 2: Chlorination & Purification A Starting Materials (e.g., Ethyl Acetoacetate derivative) B Ring Closure Reaction (e.g., with Urea/Thiourea derivative) A->B C Purified Hydroxypyrimidine Intermediate (5-fluoro-4-methoxy-6-methylpyrimidin-2-ol) B->C D Chlorination Reaction (POCl₃, Base, 160°C) C->D Critical Step E Controlled 'Reverse' Quench (Reaction mix into ice water) D->E F Workup & Extraction (pH adjustment, EtOAc extraction) E->F G Purification (Column Chromatography) F->G H Final Product (this compound) G->H

Caption: Overall synthetic workflow from starting materials to the final chlorinated product.

Protocol: Optimized Chlorination of 5-fluoro-4-methoxy-6-methylpyrimidin-2-ol

This protocol is adapted from procedures for large-scale, solvent-free chlorination of hydroxypyrimidines, which prioritize safety and efficiency.[3]

Materials:

  • 5-fluoro-4-methoxy-6-methylpyrimidin-2-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Pyridine (dried over KOH) (1.0 eq)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and a thermometer, add the 5-fluoro-4-methoxy-6-methylpyrimidin-2-ol (1.0 eq) and pyridine (1.0 eq).

  • Reagent Addition: Place the flask in an oil bath. Slowly add POCl₃ (1.2 eq) to the mixture via a syringe under an inert atmosphere (N₂ or Argon).

  • Heating: Heat the reaction mixture to 160 °C with vigorous stirring. The mixture will become a homogenous solution.

  • Monitoring: Maintain the temperature and monitor the reaction by TLC (30% EtOAc/Hexane). The reaction is typically complete within 2-4 hours.

  • Cooling & Quenching: Once the starting material is consumed, cool the reaction flask to room temperature. In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • CRITICAL STEP (Reverse Quench): Using a dropping funnel or pipette, add the cooled reaction mixture dropwise to the ice slurry. Monitor the temperature of the slurry to ensure it does not rise significantly.

  • Neutralization & Extraction: Once the addition is complete, slowly add saturated Na₂CO₃ solution to the slurry until the pH is between 8 and 9. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of 5-20% ethyl acetate in hexanes) to obtain the pure this compound.

Troubleshooting Logic Diagram

G start_node Low Yield in Chlorination Step decision_node1 Main species present? start_node->decision_node1 Analyze TLC/LCMS of crude decision_node decision_node action_node action_node result_node result_node result_node1 Incomplete Conversion decision_node1->result_node1 Starting Material result_node2 Decomposition decision_node1->result_node2 Dark Tarry Mixture result_node3 Side Reactions / Poor Workup decision_node1->result_node3 Desired Product + Impurities action_node1 Action: 1. Use fresh POCl₃/more equivalents. 2. Increase reaction temp to 160°C. 3. Increase reaction time & monitor. result_node1->action_node1 action_node2 Action: 1. Ensure temp does not exceed 160°C. 2. Check for hotspots; improve stirring. 3. Ensure inert atmosphere. result_node2->action_node2 action_node3 Action: 1. Perform careful 'reverse' quench. 2. Neutralize to pH 8-9 before extraction. 3. Optimize chromatography gradient. result_node3->action_node3

Caption: A decision tree for troubleshooting low yields in the chlorination step.

References

troubleshooting failed reactions with 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development endeavors. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in the field to help you navigate the complexities of working with this versatile pyrimidine derivative.

I. Compound Overview and Key Characteristics

This compound (CAS: 1192479-35-8) is a polysubstituted pyrimidine ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][3] Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring, further influenced by the electronic effects of its substituents. The chlorine atom at the 2-position is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

PropertyValueSource
Molecular Formula C₆H₆ClFN₂O[1][4][5]
Molecular Weight 176.58 g/mol [1][4][5]
Appearance Varies, can be a solid
Storage Store at -20°C for long-term stability[5]

II. Troubleshooting Failed Reactions

Failed or low-yielding reactions are a common challenge in chemical synthesis. This section provides a structured approach to diagnosing and resolving issues encountered when using this compound in two of the most common reaction types: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.

A. Issue: Failed or Low-Yielding Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[2] However, the reactivity of chloropyrimidines can be lower than their bromo or iodo counterparts, requiring carefully optimized conditions.[6]

Question: My Suzuki coupling reaction with this compound and an arylboronic acid is not working. What are the likely causes and how can I fix it?

Answer: A low or zero yield in a Suzuki coupling with this substrate often points to issues with catalyst activity, reaction conditions, or reagent quality. Here is a systematic troubleshooting guide:

1. Catalyst System Inactivation or Insufficiency:

  • Plausible Cause: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[6][7] Additionally, the chosen ligand may not be suitable for activating the relatively inert C-Cl bond.[8]

  • Recommended Solutions:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands that are known to be effective for activating aryl chlorides. Examples include SPhos, XPhos, and RuPhos.[2][8]

    • Catalyst Precursor: Use a stable and active palladium precursor such as Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G2.[7][8]

    • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%) to see if it improves conversion.

2. Suboptimal Reaction Conditions:

  • Plausible Cause: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction. The base is crucial for the transmetalation step, while the solvent affects solubility and reaction rate.

  • Recommended Solutions:

    • Base Selection: Screen a variety of bases. While K₂CO₃ or K₃PO₄ are commonly used, stronger bases like Cs₂CO₃ might be necessary for this less reactive chloride.[8][9]

    • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or toluene/water) is often effective.[8][9][10] The water is crucial for dissolving the inorganic base. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[6]

    • Temperature: Chloropyrimidines often require higher reaction temperatures (e.g., 80-120 °C) for efficient coupling.[8][10] Consider using microwave irradiation to accelerate the reaction, but be mindful of potential side product formation at very high temperatures.[10]

3. Reagent Quality and Stoichiometry:

  • Plausible Cause: Degradation of the boronic acid, impurities in the starting materials, or incorrect stoichiometry can lead to failed reactions.

  • Recommended Solutions:

    • Boronic Acid Quality: Use fresh, high-purity boronic acid. Protodeboronation (replacement of the boron group with a hydrogen) is a common side reaction, especially in the presence of water and at high temperatures.[6]

    • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.

    • Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration to prevent oxidative degradation of the catalyst and reagents.[6]

Experimental Protocol: A Starting Point for Optimization

This protocol is a general starting point and may require optimization for your specific boronic acid.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) to a dry reaction vessel.[8]

  • Base and Solvent Addition: Add cesium carbonate (2.0 equiv.) followed by anhydrous, degassed toluene.[8]

  • Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[11]

B. Issue: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyrimidines.[12][13] The reaction proceeds via a Meisenheimer complex, and its rate is influenced by the nature of the nucleophile, the leaving group, and the substituents on the ring.[13]

Question: I am trying to displace the chlorine atom of this compound with an amine/alkoxide nucleophile, but the reaction is sluggish or fails completely. What should I do?

Answer: The reactivity in SNAr reactions is highly dependent on the nucleophilicity of the attacking species and the stability of the intermediate. Here’s how to troubleshoot a problematic SNAr reaction:

1. Insufficient Nucleophilicity or Inappropriate Base:

  • Plausible Cause: The chosen nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring. If a neutral nucleophile (like an amine) is used, a base is required to deprotonate it or to scavenge the HCl byproduct. An inadequate base will stall the reaction.

  • Recommended Solutions:

    • Enhance Nucleophilicity: If using an alcohol or a thiol, deprotonate it first with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the more potent alkoxide or thiolate.

    • Base Selection for Amines: For amine nucleophiles, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient. In some cases, a stronger base like potassium carbonate (K₂CO₃) or sodium tert-butoxide may be necessary.

2. Unfavorable Reaction Conditions:

  • Plausible Cause: The solvent and temperature play a crucial role in SNAr reactions. A solvent that does not adequately solvate the intermediate or a temperature that is too low can lead to poor conversion.

  • Recommended Solutions:

    • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate.[3]

    • Temperature: Heating the reaction is often necessary to overcome the activation energy barrier.[3] Temperatures ranging from room temperature to 100 °C or higher may be required, depending on the nucleophile's reactivity.

3. Competing Side Reactions:

  • Plausible Cause: In some cases, the methoxy group at the 4-position could potentially be displaced, although the chloro group at the 2-position is generally more labile in SNAr reactions on pyrimidines. Hydrolysis of the starting material can also occur if water is present.

  • Recommended Solutions:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the starting material.

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to check for the formation of side products. If multiple products are observed, consider adjusting the reaction temperature or stoichiometry.

Experimental Protocol: General Procedure for Amination
  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMSO), add the amine (1.0-1.2 equiv.) and a base such as KHCO₃ (1.0 equiv.).[3]

  • Reaction: Heat the mixture to a temperature determined by the reactivity of the amine (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.[3]

  • Workup: Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water multiple times to remove the solvent and excess base.[3]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate it, and purify the crude product by column chromatography.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for nucleophilic substitution on this compound?

A1: The chlorine atom at the 2-position is the most susceptible to nucleophilic attack. This is due to the activating effect of the two adjacent ring nitrogen atoms, which stabilize the negative charge in the Meisenheimer intermediate.

Q2: How can I best monitor the progress of my reactions?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring reaction progress.[11] TLC provides a quick qualitative assessment, while LC-MS gives more definitive information about the masses of the components in the reaction mixture, helping to identify the product and any side products.

Q3: What are the best practices for storing and handling this compound?

A3: It is recommended to store the compound at -20°C under an inert atmosphere to ensure its long-term stability.[5] Like most halo-heterocycles, it should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: I am having difficulty purifying my product. What are some common issues and solutions?

A4: Pyrimidine derivatives can sometimes be highly polar, which can lead to challenges in purification.[14] If you are experiencing issues with column chromatography on silica gel, such as poor separation or product streaking, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems, perhaps adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to the eluent.

  • Alternative Techniques: If column chromatography is ineffective, consider other purification methods such as preparative HPLC, recrystallization, or crystallization.[14][15]

IV. Visualizing Troubleshooting Workflows

To further aid in your experimental design and troubleshooting, the following diagrams illustrate logical workflows for addressing common issues.

A. Suzuki-Miyaura Coupling Troubleshooting Flowchart

Suzuki_Troubleshooting start Low/No Suzuki Product catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand pd_source Use Active Pd Precursor (e.g., Pd2(dba)3) catalyst->pd_source loading Increase Catalyst Loading catalyst->loading base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) conditions->base solvent Use Degassed Polar Aprotic/ Aqueous Solvent Mixture conditions->solvent temp Increase Reaction Temperature conditions->temp boronic Use Fresh Boronic Acid (1.2-1.5 equiv.) reagents->boronic atmosphere Ensure Strict Inert Atmosphere reagents->atmosphere outcome_ok Reaction Successful ligand->outcome_ok pd_source->outcome_ok loading->outcome_ok base->outcome_ok solvent->outcome_ok temp->outcome_ok boronic->outcome_ok atmosphere->outcome_ok

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

B. Nucleophilic Aromatic Substitution (SNAr) Troubleshooting Flowchart

SNAr_Troubleshooting start Low/No SNAr Product nucleophile Assess Nucleophile & Base start->nucleophile conditions Optimize Reaction Conditions start->conditions side_reactions Check for Side Reactions start->side_reactions strength Increase Nucleophilicity (e.g., deprotonate alcohol/thiol) nucleophile->strength base_choice Use Appropriate Base (e.g., K2CO3, NaH, KOtBu) nucleophile->base_choice solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO) conditions->solvent temp Increase Reaction Temperature conditions->temp anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous monitor Monitor by LC-MS for Side Products side_reactions->monitor outcome_ok Reaction Successful strength->outcome_ok base_choice->outcome_ok solvent->outcome_ok temp->outcome_ok anhydrous->outcome_ok monitor->outcome_ok

Caption: Decision tree for troubleshooting SNAr reactions.

V. References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. 14

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. 11

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH. 15

  • Biosynth. (n.d.). This compound | 1192479-35-8 | SXB47935. 1

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008, July 1). NIH. 12

  • BenchChem. (2025, December). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. 6

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. 7

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives. 2

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. 10

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. 13

  • ChemScene. (n.d.). This compound. 5

  • NIH. (n.d.). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. 3

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoropyrimidine 97. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-4-methoxypyrimidine AldrichCPR. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. 8

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2,5-Dichloro-4,6-pyrimidinediamine. 9

References

Technical Support Center: Optimization of Reaction Conditions for Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered in pyrimidine synthesis. Our goal is to provide you with the expertise and practical insights needed to streamline your experimental workflows and achieve optimal results.

Section 1: Troubleshooting Guide for Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of substituted pyrimidines, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My reaction shows very low conversion of starting materials to the desired substituted pyrimidine. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge that can often be traced back to several key factors related to catalyst activity, reaction conditions, and reagent quality.[1][2]

  • Causality & Experimental Choices:

    • Catalyst Inefficiency: In transition metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), the active form of the catalyst, typically Pd(0), may not be efficiently generated or could be deactivated.[3] The nitrogen atoms in the pyrimidine ring can coordinate with the metal center, leading to catalyst inhibition.[3] For classical syntheses like the Biginelli reaction, the acid catalyst (Brønsted or Lewis) might be inactive or used in insufficient amounts.[1][2]

    • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may not overcome the activation energy, while excessive heat can lead to degradation of reactants or products.[2][4] The choice of solvent can significantly impact reactant solubility and reaction rates.[1][2]

    • Reagent Purity and Stoichiometry: Impurities in starting materials can poison catalysts or lead to side reactions.[2] Incorrect molar ratios of reactants will naturally result in a low yield of the desired product.[4] For moisture-sensitive reactions, the presence of water can hydrolyze reagents or intermediates.[5]

  • Troubleshooting Workflow:

    G start Low Product Yield catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Assess Reagents start->reagents TLC Monitor by TLC/HPLC catalyst->TLC Screen catalysts & ligands conditions->TLC Vary temp., time, & solvent reagents->TLC Check purity & stoichiometry end Improved Yield TLC->end Identify optimal conditions

    Caption: Troubleshooting workflow for low product yield.

  • Step-by-Step Solutions:

    • Catalyst and Ligand Screening: For cross-coupling reactions, screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Electron-rich, bulky phosphine ligands like SPhos or XPhos can be effective for challenging couplings of heteroaryl halides.[3] For classical syntheses, try different Lewis acids (e.g., FeCl₃, ZnCl₂) or vary the concentration of the Brønsted acid.[2]

    • Solvent and Base Optimization: The polarity of the solvent is crucial; polar solvents are generally preferred for many pyrimidine syntheses.[2] Experiment with solvents like dioxane, THF, DMF, or acetonitrile.[6][7] The choice of base in cross-coupling reactions is also critical; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][9]

    • Temperature and Time Adjustment: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[1][4] If the reaction is sluggish, a moderate increase in temperature or the use of microwave irradiation could be beneficial.[9]

    • Ensure Anhydrous Conditions: For moisture-sensitive reactions like the Pinner synthesis, use freshly distilled, anhydrous solvents and dry all glassware thoroughly.[5] Running the reaction under an inert atmosphere (nitrogen or argon) can also significantly improve yields.[4][5]

Issue 2: Formation of Unexpected Side Products

Q2: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the desired pyrimidine. What are the common side products and how can I minimize their formation?

A2: The formation of side products is a common issue that complicates purification and reduces the overall yield.[4] These can arise from competing reaction pathways, lack of regioselectivity, or over-reaction.

  • Causality & Experimental Choices:

    • Competing Pathways: In multicomponent reactions like the Biginelli synthesis, alternative reaction pathways can compete with the desired product formation. For instance, a Hantzsch-type 1,4-dihydropyridine can form as a byproduct.[1]

    • Lack of Regioselectivity: When synthesizing substituted pyrimidines with multiple reactive sites, a lack of regioselectivity can lead to a mixture of isomers.[4] For example, in the cross-coupling of 2,4-dichloropyrimidines, reactions generally favor the C4 position, but under certain conditions, C2 substitution can occur.[10]

    • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur if the stoichiometry and reaction time are not carefully controlled.[4]

    • Protodeboronation: In Suzuki couplings, a common side reaction is the protodeboronation of the boronic acid, which is often promoted by high temperatures.[9]

  • Decision Tree for Side Product Minimization:

    G start Unexpected Side Products identify Identify Side Product (NMR, MS) start->identify competing Competing Pathway? identify->competing regio Isomer Formation? competing->regio No adjust_temp Lower Temperature competing->adjust_temp Yes over Over-reaction? regio->over No change_cat Change Catalyst/Ligand regio->change_cat Yes protect Use Protecting Groups regio->protect Yes proto Protodeboronation? over->proto No control_stoich Control Stoichiometry over->control_stoich Yes fresh_boronic Use Fresh Boronic Acid proto->fresh_boronic Yes end Minimized Side Products proto->end No adjust_temp->end change_cat->end control_stoich->end protect->end fresh_boronic->end

    Caption: Decision tree for minimizing side product formation.

  • Step-by-Step Solutions:

    • Modify Reaction Conditions: Lowering the reaction temperature can often minimize unwanted side reactions.[4]

    • Enhance Regioselectivity: The use of specific catalysts and ligands can improve regioselectivity. In some cases, employing protecting groups can direct the reaction to the desired position.[4]

    • Control Stoichiometry: Carefully control the molar ratios of your reactants, especially when using highly reactive electrophiles, to prevent multiple substitutions.[4]

    • Minimize Protodeboronation: In Suzuki couplings, use fresh, high-purity boronic acid and optimize the reaction conditions to avoid excessively high temperatures.[9]

Issue 3: Difficulties in Product Purification

Q3: I've successfully synthesized my target pyrimidine, but I'm struggling to purify it from the crude reaction mixture. What are the best strategies for purification?

A3: The purification of substituted pyrimidines can be challenging due to the presence of impurities with similar physicochemical properties to the desired product.[4] A systematic approach combining different techniques is often necessary.

  • Causality & Experimental Choices:

    • Similar Polarity: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[4]

    • Product Instability: The target compound may be unstable on silica gel, leading to degradation during chromatography.[4]

    • Residual Catalysts/Reagents: Incomplete removal of catalysts or unreacted starting materials can contaminate the final product.[4]

  • Recommended Purification Techniques:

Purification TechniquePrincipleBest For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[11]Purifying solid compounds.[11]
Flash Column Chromatography Separation based on differential polarity using a stationary phase (e.g., silica gel) and a mobile phase.[11]Separating mixtures of compounds with different polarities.[11]
Preparative HPLC High-resolution separation based on partitioning between a stationary and mobile phase under high pressure.[11]Challenging separations or obtaining highly pure compounds.[11]
Solid-Phase Extraction (SPE) Partitioning the compound and impurities between a solid phase and a liquid phase.[11]Sample cleanup to remove major classes of impurities.[11]
  • Step-by-Step Protocol for Recrystallization (Single-Solvent):

    • Solvent Selection: Choose a solvent in which the substituted pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.[11]

    • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[11]

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[11]

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[11]

    • Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[11]

    • Drying: Dry the purified crystals under vacuum.[11]

Section 2: Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst is best for Suzuki coupling of a chloropyrimidine?

A4: Chloropyrimidines are less reactive than their bromo- or iodo- counterparts, making catalyst selection crucial.[9] Palladium catalysts with electron-rich and sterically hindered phosphine ligands, such as Pd(PPh₃)₄ in combination with additional PPh₃, or pre-catalysts like PdCl₂(dppf), are often effective.[8][9] A systematic screening of different catalyst/ligand combinations is recommended for optimal results.[9]

Q5: How does the choice of solvent affect the Biginelli reaction?

A5: The polarity of the solvent can significantly influence the reaction rate and yield of the Biginelli reaction.[2] Polar solvents are generally preferred.[2] While ethanol is commonly used, other solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[1][2]

Q6: Can I use microwave irradiation to speed up my pyrimidine synthesis?

A6: Yes, microwave-assisted synthesis can be highly effective for many pyrimidine syntheses, including Suzuki couplings.[9] It often leads to dramatically shorter reaction times and can improve yields, sometimes with lower catalyst loading.[9]

Q7: What is the most common side reaction in a Suzuki coupling and how can I avoid it?

A7: The most common side reaction is the protodeboronation of the boronic acid.[9] This can be minimized by using fresh, high-purity boronic acid and carefully optimizing the reaction temperature to avoid excessive heat.[9]

References

Technical Support Center: 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of chemical stability and degradation analysis. Given the limited specific literature on this compound, this guide infers potential degradation pathways based on its chemical structure—a substituted chloropyrimidine—and established industry practices for stability testing.

Section 1: General Stability and Storage FAQs

This section addresses the most common initial questions regarding the handling and storage of this compound to ensure its integrity from the moment it arrives in your lab.

Q1: What are the optimal storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. The chloro and methoxy groups on the electron-deficient pyrimidine ring present potential sites for hydrolysis and photolytic degradation.[1] Storing it in a desiccated, dark, and cold environment minimizes the kinetic energy available for these potential degradation reactions to occur.

Q2: I need to prepare a stock solution. What is the recommended solvent and how should I store it?

A: For short-term use, aprotic solvents such as anhydrous DMSO or DMF are recommended. Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into tightly sealed vials with an inert gas headspace (e.g., argon or nitrogen) and store at -80°C. Avoid aqueous or protic alcoholic solvents (like methanol or ethanol) for long-term storage, as they can act as nucleophiles and facilitate the degradation of the compound, particularly through hydrolysis of the 2-chloro group.[2][3]

Q3: How can I confirm the purity of my newly received compound?

A: Upon receipt, it is best practice to verify the compound's identity and purity. We recommend using a combination of techniques:

  • LC-MS: To confirm the molecular weight of the main peak.

  • ¹H NMR: To verify the chemical structure and check for process-related impurities.

  • HPLC-UV: To determine the purity profile by peak area percentage. This initial chromatogram serves as a crucial baseline (t=0) for future stability assessments.[4][5]

Section 2: Potential Degradation Pathways

Understanding the likely chemical liabilities of a molecule is key to designing robust experiments and interpreting unexpected results. This section details the scientifically plausible degradation pathways for this compound based on its functional groups.

Q4: What is the most likely degradation pathway for this compound under aqueous or protic conditions?

A: The most probable degradation route is hydrolysis via nucleophilic aromatic substitution (SNAr).[6] The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which makes the carbon atoms attached to the chlorine and methoxy groups electrophilic and susceptible to attack by nucleophiles like water or hydroxide ions.[2][7]

  • Primary Hydrolysis Site (C2-Position): The chlorine atom at the C2 position is the most likely site for initial hydrolysis. The two adjacent ring nitrogens strongly withdraw electron density, making this position highly activated for nucleophilic attack. This would result in the formation of 2-hydroxy-5-fluoro-4-methoxy-6-methylpyrimidine .[8][9]

  • Secondary Hydrolysis Site (C4-Position): The methoxy group at the C4 position is another potential site for hydrolysis, which would lead to the formation of 2-chloro-5-fluoro-4-hydroxy-6-methylpyrimidine . While this is also possible, the C2-chloro is generally more labile on a pyrimidine ring.[3]

The diagram below illustrates these potential hydrolytic pathways.

G parent This compound deg1 2-Hydroxy-5-fluoro-4-methoxy-6-methylpyrimidine parent->deg1 Hydrolysis at C2 (Primary Pathway) deg2 2-Chloro-5-fluoro-4-hydroxy-6-methylpyrimidine parent->deg2 Hydrolysis at C4 (Secondary Pathway) deg3 2,4-Dihydroxy-5-fluoro-6-methylpyrimidine deg1->deg3 Further Hydrolysis deg2->deg3 Further Hydrolysis

Caption: Potential hydrolytic degradation pathways.

Q5: Is the compound susceptible to oxidative degradation?

A: Yes, oxidative degradation is a plausible risk. The primary site for oxidation would be the 6-methyl group , which could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid. This type of degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents.[10][11] The pyrimidine ring itself is generally stable to oxidation, but the alkyl substituent is a potential liability.

G parent This compound deg1 2-Chloro-5-fluoro-4-methoxy-6-(hydroxymethyl)pyrimidine parent->deg1 Oxidation deg2 2-Chloro-5-fluoro-4-methoxy-pyrimidine-6-carboxylic acid deg1->deg2 Further Oxidation

Caption: Potential oxidative degradation pathway.

Q6: What about photolytic and thermal degradation?

A:

  • Photolytic Degradation: Aromatic and heterocyclic systems, like pyrimidine, can absorb UV radiation, leading to photolytic degradation.[12][13] This can involve complex radical mechanisms or cleavage of the pyrimidine ring. It is crucial to protect the compound and its solutions from light, for example, by using amber vials.[10]

  • Thermal Degradation: High temperatures provide the activation energy for degradation reactions. In the solid state, this might lead to slow decomposition over time. In solution, heat will significantly accelerate the rates of hydrolysis and oxidation.[14]

Section 3: Troubleshooting Guide

This section provides practical advice for specific issues you might encounter during your experiments.

Observed Issue Potential Cause Recommended Action
An unexpected peak appears in my HPLC chromatogram, especially in older solutions. This is likely a hydrolytic degradant . The most probable candidate is 2-hydroxy-5-fluoro-4-methoxy-6-methylpyrimidine, which would be more polar and thus have a shorter retention time on a reverse-phase column.1. Analyze the sample by LC-MS to determine the molecular weight of the new peak. A mass corresponding to the parent compound +18 (H₂O) - 35.5 (Cl) + 1 (H) = -16.5 Da (net change for Cl to OH) would support this hypothesis. 2. Prepare fresh solutions for your experiments. 3. If you must use older solutions, re-quantify the concentration of the active compound using a fresh reference standard.
The biological activity or measured concentration of my compound is lower than expected. The compound may have degraded in the assay medium or during storage. This points to either hydrolysis or oxidation .1. Review your solution preparation and storage procedures. Ensure you are using anhydrous aprotic solvents for stock solutions and minimizing storage time. 2. Run a control experiment to assess the compound's stability in your specific assay buffer over the time course of the experiment. Analyze samples by HPLC at t=0 and at the end of the incubation period.[15]
I observe discoloration (e.g., yellowing) of my solid compound or solutions. This often indicates photolytic or oxidative degradation . These reactions can produce conjugated systems or polymeric impurities that absorb visible light.[12]1. Immediately transfer the compound to amber vials or wrap containers in aluminum foil. 2. Store solutions under an inert atmosphere (argon or nitrogen). 3. Re-check the purity by HPLC-UV. If significant degradation is observed, it is safest to use a fresh, uncompromised lot of the compound.

Section 4: Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is a critical study to understand a compound's intrinsic stability and to develop a stability-indicating analytical method.[16][17] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[14][18]

Workflow for a Forced Degradation Study

Caption: General workflow for forced degradation studies.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Stress: To 1 mL of the solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: To 1 mL of the solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Control: To 1 mL of the solution, add 1 mL of water.

  • Incubation: Store the base stress sample at room temperature. Store the acid and control samples at 60°C.[18] Protect all samples from light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Oxidative Stress: To 1 mL of the solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Control: Prepare a control sample with water instead of H₂O₂.

  • Incubation: Store both samples at room temperature, protected from light.

  • Sampling & Analysis: Withdraw aliquots at time points (e.g., 2, 8, 24 hours) and analyze directly by HPLC. Oxidation with H₂O₂ is often rapid.[17]

Protocol 3: Photostability Testing
  • Preparation: Place both solid powder and a 1 mg/mL solution (in 50:50 ACN:water) in chemically inert, transparent containers.

  • Control: Prepare parallel "dark" control samples by wrapping the containers securely in aluminum foil.

  • Exposure: Expose the test samples to a light source that meets ICH Q1B guideline specifications (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]

  • Analysis: After the exposure period, compare the HPLC profiles of the exposed samples to the dark controls.

Section 5: Analytical Method Guidance

Q7: What type of HPLC method is suitable for stability testing of this compound?

A: A reverse-phase HPLC method with UV detection (RP-HPLC-UV) is the standard choice.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is essential for separating the parent compound from potentially more polar degradants. A typical mobile phase system would be:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

  • Detection: Use a photodiode array (PDA) detector. This is critical for "peak purity" analysis, which helps determine if a single chromatographic peak consists of more than one compound.[5] It also allows you to monitor at the λₘₐₓ of the parent compound and any degradants simultaneously.

Q8: How do I confirm the identity of a degradation product?

A: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the definitive tool.[19] By obtaining the mass-to-charge ratio (m/z) of the impurity peak, you can determine its molecular weight. This information, combined with knowledge of the parent structure and plausible reaction mechanisms (hydrolysis, oxidation, etc.), allows for confident structural elucidation of the degradant.[4]

References

Technical Support Center: Navigating the Challenges of Regioselective Fluoropyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the chemical modification of fluoropyrimidines. As a core scaffold in numerous pharmaceuticals, including anticancer agents like 5-fluorouracil (5-FU), the precise functionalization of the fluoropyrimidine ring is of paramount importance.[1][2] However, achieving regioselectivity in these reactions is a frequent and significant challenge due to the electronic properties of the pyrimidine ring, which is influenced by the presence of both the electronegative fluorine atom and the ring nitrogen atoms.

This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes.

Section 1: Troubleshooting Guide for Common Regioselectivity Issues

This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions to steer your synthesis toward the desired regioisomer.

Issue 1: Poor or Incorrect Regioselectivity in Palladium-Catalyzed C-H Arylation

Question: "My direct C-H arylation of a 2-fluoropyrimidine with an aryl bromide is giving me a mixture of C-5 and C-6 arylated products, with the undesired C-6 isomer predominating. How can I favor C-5 functionalization?"

Answer: This is a classic challenge in the functionalization of fluoropyrimidines. The regioselectivity of Pd-catalyzed C-H arylations is a delicate balance of electronics, sterics, and reaction conditions. The C-6 position is often more acidic and electronically favored for functionalization, but strategic adjustments can steer the reaction to the C-5 position.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Proposed Solution
Ligand Choice The ligand on the palladium catalyst plays a crucial role in determining the steric and electronic environment of the catalytic center, which in turn influences which C-H bond is activated. Bulky ligands can disfavor approach to the more sterically hindered C-6 position.For C-5 selectivity, consider switching to a bulkier phosphine ligand like XPhos or a sterically demanding N-heterocyclic carbene (NHC) ligand such as IPr.[3]
Solvent Polarity The solvent can influence the reaction pathway. Polar aprotic solvents can favor a concerted metalation-deprotonation (CMD) pathway, which can exhibit different regioselectivity compared to other mechanisms.[4]Experiment with a range of solvents. A switch from a nonpolar solvent like toluene to a polar aprotic solvent such as DMA or NMP might favor C-5 arylation.[4]
Base Strength The base is involved in the C-H activation step. A weaker base may favor the thermodynamically more stable product, which could be the C-5 isomer in some cases.If you are using a strong base like KOtBu, try switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.
Directing Group Strategy The introduction of a directing group can override the inherent reactivity of the fluoropyrimidine ring, forcing the catalyst to a specific position.[5]If your substrate allows, consider introducing a removable directing group at a position that favors C-5 functionalization. Weinreb amides, for example, have been used as effective directing groups in C-H functionalization reactions.[5]

Workflow for Troubleshooting C-H Arylation Regioselectivity:

G cluster_0 Troubleshooting Poor C-5 Selectivity start Initial Reaction: Mixture of C-5 and C-6 isomers ligand Modify Ligand: Switch to bulky phosphine (e.g., XPhos) or NHC (e.g., IPr) start->ligand Step 1 evaluate Analyze Regioisomeric Ratio ligand->evaluate Re-run reaction solvent Change Solvent: Try polar aprotic (e.g., DMA, NMP) solvent->evaluate Re-run reaction base Adjust Base: Use weaker base (e.g., K₂CO₃) base->evaluate Re-run reaction directing_group Advanced Strategy: Introduce a C-5 directing group directing_group->evaluate Re-run reaction evaluate->solvent Selectivity not improved evaluate->base Selectivity not improved evaluate->directing_group Still suboptimal success Desired C-5 Selectivity Achieved evaluate->success Success! G cluster_1 Choosing a Functionalization Strategy start Desired Functionalization of Fluoropyrimidine ch_activation C-H Functionalization start->ch_activation Direct C-C or C-N bond formation lithiation Introduction of Electrophile start->lithiation Requires strong base enzymatic High Regio- and Stereoselectivity Required start->enzymatic Biocatalytic approach suzuki Palladium-Catalyzed Cross-Coupling ch_activation->suzuki Using Aryl Halides photocatalysis Radical-Mediated Functionalization ch_activation->photocatalysis Mild conditions desired lithiation->suzuki Alternative to harsh conditions

References

Technical Support Center: Purification of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine (CAS 1192479-35-8). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate with the high degree of purity required for downstream applications. Here, we address common issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section covers preliminary questions you might have before, during, or after the purification process.

Q1: What are the most likely impurities in my crude this compound sample?

A: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for substituted pyrimidines, impurities typically fall into several classes:

  • Unreacted Starting Materials: Precursors used in the pyrimidine ring formation may be present if the reaction has not gone to completion.[]

  • Reagent-Derived Impurities: If a chlorinating agent like phosphorus oxychloride (POCl₃) was used, residual phosphorus oxides or POCl₃ itself might contaminate the product.[2] Such reagents are common in the synthesis of chloropyrimidines.[3]

  • Side-Reaction Products:

    • Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis, especially during aqueous work-up or if moisture is present, leading to the formation of 5-fluoro-4-methoxy-6-methylpyrimidin-2-ol.[4]

    • Isomers: Depending on the synthetic strategy, positional isomers may form.

    • Over-chlorinated Species: If the reaction conditions are too harsh, other positions on the pyrimidine ring or the methyl group could potentially be chlorinated.

  • Colored Impurities: High molecular weight, conjugated byproducts formed during the reaction can impart a yellow or brown color to the crude material.[5]

Q2: What is the recommended first step for purifying the crude solid?

A: For a crystalline solid like this compound, recrystallization is often the most effective and scalable initial purification step.[6] It is excellent for removing small amounts of impurities that have different solubility profiles from the target compound.[7] An initial aqueous work-up may be necessary to remove inorganic salts or water-soluble reagents before attempting recrystallization.

Q3: My crude product has a distinct yellow or brown color. How can I remove it?

A: Colored impurities are typically non-polar, conjugated molecules that can be effectively removed by treating a solution of your crude product with activated charcoal (decolorizing carbon).[5] The process involves dissolving your compound in a suitable hot solvent, adding a small amount (typically 1-2% by weight) of activated charcoal, briefly heating, and then performing a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[5]

Q4: How can I definitively assess the purity of my final product?

A: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area). It is a highly sensitive technique for detecting trace impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any remaining impurities by their characteristic signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range. Impurities typically depress and broaden the melting point range.

Part 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[6][7]

A Select Solvent B Dissolve Crude Solid in Minimum Hot Solvent A->B C Decolorize (Optional) with Activated Charcoal B->C D Hot Gravity Filtration (to remove insolubles) B->D If no decolorization is needed C->D E Slowly Cool Solution to Room Temperature D->E F Cool in Ice Bath E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: Standard workflow for single-solvent recrystallization.

Q: I can't get my compound to crystallize from the solution after cooling. What should I do?

A: Failure to crystallize is usually due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was added), or the solution is supersaturated and requires nucleation to begin crystal growth.

Troubleshooting Decision Tree:

Start Solution Cooled, No Crystals Formed Step1 Scratch the inside of the flask with a glass rod at the meniscus. Start->Step1 Result1 Crystals Form? Step1->Result1 Success Success! Continue cooling. Result1->Success Yes Step2 Add a 'seed' crystal of pure compound. Result1->Step2 No Result2 Crystals Form? Step2->Result2 Result2->Success Yes Step3 Boil off some solvent to increase concentration. Result2->Step3 No Result3 Crystals Form upon cooling? Step3->Result3 Result3->Success Yes Step4 Add an 'anti-solvent' (miscible solvent in which the compound is insoluble). Result3->Step4 No Result4 Crystals Form? Step4->Result4 Result4->Success Yes Failure Failure. Re-evaluate solvent choice or consider chromatography. Result4->Failure No

Caption: Decision tree for inducing crystallization.

Causality:

  • Scratching: Creates microscopic imperfections on the glass surface that act as nucleation sites for crystal growth.

  • Seed Crystal: Provides a pre-formed crystal lattice onto which other molecules can deposit, bypassing the initial, energy-intensive nucleation step.[6]

  • Boiling Off Solvent: Directly increases the concentration of the solute to the point of saturation or supersaturation, which is a prerequisite for crystallization.[7]

  • Anti-Solvent Addition: This is the principle of a two-solvent recrystallization.[10] Adding a solvent in which the compound is insoluble reduces the overall solvating power of the solvent system, forcing the compound out of solution.

Q: My compound "oiled out" instead of forming crystals. Why did this happen?

A: "Oiling out" occurs when the saturated solution's temperature is still above the melting point of your compound. As the solution cools, the compound comes out of solution as a liquid (the "oil") instead of a solid. This is common for low-melting point solids or when using a high-boiling point solvent.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation temperature. This ensures that crystallization begins at a temperature below the compound's melting point.

  • Lower the Boiling Point: Switch to a lower-boiling point solvent or solvent mixture in which the compound is still soluble when hot and insoluble when cold.

Guide 2: Troubleshooting Column Chromatography

Column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[11]

Q: How do I select the right solvent system (mobile phase)?

A: The ideal solvent system is determined using Thin-Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent or mixture that provides good separation between your target compound and its impurities.

StepActionRationale
1 Spot your crude mixture on a TLC plate.Visualize all components.
2 Develop the plate in a test solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).Observe the separation.
3 Analyze the resulting Rf values.The Rf (retention factor) is the distance the spot traveled divided by the distance the solvent front traveled.
4 Adjust solvent polarity and re-test.If Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexanes:EtOAc). If Rf is too high (>0.5): The solvent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 5:1 Hexanes:EtOAc).
5 Optimize for an Rf of ~0.3 for your target compound.An Rf value between 0.25 and 0.35 on a TLC plate generally provides the best separation on a silica gel column.[11] This ensures the compound spends enough time interacting with the stationary phase to separate from impurities but does not take excessively long to elute.

Q: My compounds are eluting together from the column (poor resolution). How can I improve the separation?

A: Poor resolution means the mobile phase is moving the compounds down the column too quickly and at too similar a rate.

Solutions:

  • Decrease Solvent Polarity: Switch to a less polar mobile phase. This will increase the interaction of all compounds with the polar silica gel, slowing their movement and enhancing differences in their elution times.

  • Use a Gradient Elution: Start with a low-polarity solvent and gradually increase the polarity over the course of the separation.[11] This will first elute the non-polar impurities, then your slightly more polar product, and finally the very polar impurities that stick strongly to the silica.

  • Check Column Packing: Ensure your column is packed uniformly without any cracks or channels, which can cause poor separation.

  • Sample Loading: Load the sample onto the column in the smallest possible volume of solvent and as a narrow, concentrated band. A wide starting band will lead to wide, overlapping elution bands.

Q: I have a very low yield after column chromatography. Where did my compound go?

A: Low recovery can be frustrating but is often preventable.

  • Compound is Still on the Column: Your mobile phase may not be polar enough to elute your compound. After you believe everything has eluted, try flushing the column with a very polar solvent (like 10% Methanol in Dichloromethane) and check the collected fractions by TLC.

  • Compound is Sensitive to Silica: this compound contains basic nitrogen atoms. Standard silica gel is acidic and can sometimes irreversibly bind basic compounds or cause them to streak. If you suspect this is an issue, you can use a deactivated silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1-3%).[11]

  • Improper Fraction Collection: You may have discarded fractions containing your product. Always check all fractions by TLC before combining and discarding them.

References

stability issues of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Introduction: Welcome to the technical support guide for this compound (CAS No. 1192479-35-8).[1] This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential stability issues encountered when working with this compound in solution. Understanding the chemical liabilities of this substituted pyrimidine is critical for generating reproducible data and ensuring the integrity of your experimental outcomes. This guide provides field-proven insights and validated protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: How should the solid this compound be stored?

A: The solid compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] The chloro-substituent on the pyrimidine ring makes the compound susceptible to slow hydrolysis even by atmospheric moisture over long periods. Storing it cold and desiccated minimizes this risk.

Q2: What are the initial signs of compound degradation in solid form or in solution?

A: Visually, degradation of the solid may be indicated by a change in color or texture. In solution, the most reliable indicators are the appearance of new, unexpected peaks and a corresponding decrease in the main compound's peak area in your analytical chromatogram (e.g., HPLC or LC-MS). Inconsistent results in biological or chemical assays are also a key indicator that the stability of your compound in the assay medium may be compromised.

Q3: What solvents are recommended for preparing stock solutions?

A: For maximum stability, we recommend preparing stock solutions in high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aprotic solvents lack acidic protons and cannot act as proton donors, which helps to prevent solvolysis reactions. If your experimental system requires a protic solvent, use it as a fresh, final dilution and minimize the time the compound spends in that solvent before use.

Q4: Can I dissolve the compound in aqueous buffers or cell culture media?

A: While many experiments require aqueous solutions, it is crucial to understand that this compound is susceptible to hydrolysis, a reaction that is often pH-dependent.[2][3] We strongly advise preparing a concentrated stock in an anhydrous solvent (like DMSO) and then making final dilutions into your aqueous medium immediately before the experiment. Do not store the compound in aqueous solutions for extended periods. See the Troubleshooting Guide below for how to assess stability in your specific medium.

Troubleshooting Guide: Stability in Solution

This section addresses common problems observed during experimentation that may be linked to the instability of this compound.

Issue 1: My analytical results show decreasing purity of my stock solution over time, even when stored at -20°C.

  • Potential Cause: Hydrolysis due to residual water in the solvent.

  • Scientific Rationale: The C2 position of the pyrimidine ring is electron-deficient and highly activated towards nucleophilic substitution. The chlorine atom is a good leaving group, making this position susceptible to attack by nucleophiles, with water being the most common culprit in a laboratory setting.[2] This acid- or base-catalyzed hydrolysis replaces the chloro group with a hydroxyl group, forming the corresponding 2-pyrimidone derivative.[2][4]

  • Troubleshooting Workflow:

    • Confirm Degradation: Re-analyze your stock solution using a high-resolution method like LC-MS to confirm the presence of degradation products.

    • Identify Degradant: The primary hydrolysis product, 2-hydroxy-5-fluoro-4-methoxy-6-methylpyrimidine, has a molecular weight of 158.12 g/mol . Check your mass spectrometry data for a corresponding mass peak.

    • Implement Solution: Discard the old stock solution. Prepare a fresh stock using a brand new, sealed bottle of anhydrous-grade solvent. For long-term storage, consider aliquoting the stock solution into small, single-use vials and storing them at -80°C to prevent repeated freeze-thaw cycles and exposure to atmospheric moisture.

Issue 2: I observe rapid compound loss after diluting my stock solution into an acidic or basic aqueous buffer.

  • Potential Cause: pH-catalyzed hydrolysis.

  • Scientific Rationale: The rate of hydrolysis for chloropyrimidines can be significantly accelerated under either acidic or basic conditions.[2][3] Under acidic conditions, protonation of a ring nitrogen can further activate the C2 position, making it more electrophilic and speeding up the nucleophilic attack by water.[2] Under alkaline conditions, the hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to rapid degradation.[3] The stability of pharmaceutical compounds is often highly dependent on the pH of the solution.[5][6][7]

  • Troubleshooting Workflow:

    • Determine pH Liability: Perform a pH stability study to understand the compound's degradation profile. See Protocol 1 for a detailed methodology.

    • Adjust Experimental Conditions: If possible, adjust the pH of your experimental buffer to a range where the compound is most stable, as determined by your study (typically near neutral pH for many compounds, but this must be verified).

    • Minimize Exposure Time: If the experimental pH cannot be changed, design your experiment to minimize the incubation time of the compound in the destabilizing buffer. Add the compound to the assay at the very last moment.

Issue 3: My experimental results are inconsistent, particularly on bright, sunny days or if the samples are left on the lab bench.

  • Potential Cause: Photodecomposition.

  • Scientific Rationale: Many aromatic and heteroaromatic ring systems, especially those containing halogens like fluorine, are susceptible to degradation upon exposure to light, particularly in the UV spectrum.[8][9] Photolysis can induce defluorination or cleavage of the pyrimidine ring, leading to a loss of the active compound and the formation of various photoproducts.[9] While specific data for this compound is not available, the general photosensitivity of fluorinated pyrimidines warrants caution.[8][9][10]

  • Troubleshooting Workflow:

    • Confirm Photosensitivity: Conduct a controlled photostability experiment as detailed in Protocol 2 . This involves exposing a solution of the compound to a standardized light source while keeping a control sample in the dark.

    • Implement Light Protection: Always work with the compound in amber vials or tubes.[11] If samples must be handled in clear plates or tubes, protect them from light by covering them with aluminum foil. Minimize exposure to ambient lab lighting as much as possible.

Visualizing the Primary Degradation Pathway

The diagram below illustrates the proposed hydrolytic degradation of the compound, which is a primary stability concern.

Hydrolysis_Pathway Reactant 2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine Product 2-Hydroxy-5-fluoro-4-methoxy- 6-methylpyrimidine Reactant->Product Nucleophilic Substitution (Hydrolysis) Water H₂O (Water) HCl HCl

Caption: Proposed hydrolytic degradation pathway.

Troubleshooting Decision Workflow

Use this flowchart to diagnose the root cause of instability.

Troubleshooting_Workflow Start Inconsistent Results or Decreased Purity Observed CheckPurity Analyze Solution by LC-MS Start->CheckPurity NewPeaks New Peaks Detected? CheckPurity->NewPeaks Characterize Characterize New Peaks (Check for MW = 158.12) NewPeaks->Characterize Yes NoNewPeaks Re-evaluate Experimental Parameters (e.g., Assay Biology, Pipetting, Reagents) NewPeaks->NoNewPeaks No IsHydrolysis Is it the Hydrolysis Product? Characterize->IsHydrolysis ImplementMitigation Implement Mitigation Strategy: 1. Use Anhydrous Solvents 2. Protect from Light 3. Control pH & Time in Aqueous Media IsHydrolysis->ImplementMitigation Yes NotHydrolysis Investigate Other Pathways (e.g., Photodegradation, Oxidation). Run Protocols 1 & 2. IsHydrolysis->NotHydrolysis No

Caption: Decision tree for troubleshooting stability issues.

In-Depth Experimental Protocols

Protocol 1: Assessing pH-Dependent Hydrolytic Stability

This protocol provides a framework to quantify the stability of the compound across a range of pH values.

Objective: To determine the rate of degradation of this compound as a function of pH.

Materials:

  • This compound

  • Anhydrous DMSO

  • A set of aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0)

  • HPLC or LC-MS system with a suitable C18 column

  • Constant temperature incubator

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Prepare Test Solutions: For each pH condition, dilute the stock solution 1:100 into the respective aqueous buffer to a final concentration of 100 µM. Ensure rapid and thorough mixing. Note: The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on the solution properties.

  • Timepoint Zero (T=0): Immediately after preparing the test solutions, take an aliquot from each and quench the reaction (e.g., by diluting 1:1 with acetonitrile or methanol). Analyze immediately by HPLC/LC-MS. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots, quench as in step 3, and analyze.

  • Analysis: Quantify the peak area of the parent compound at each timepoint. Plot the percentage of the remaining parent compound against time for each pH condition.

Data Interpretation: A rapid decrease in the parent peak area at a specific pH indicates instability under those conditions. This data allows you to define a "safe" pH range and incubation time for your experiments.

pH of BufferHalf-Life (t½) at 37°C (Hypothetical Data)Stability Profile
3.0~2 hoursUnstable
5.0~18 hoursModerately Stable
7.4> 48 hoursStable
9.0< 1 hourVery Unstable
Protocol 2: Assessing Photostability

This protocol is a simplified version based on ICH Q1B guidelines to determine light sensitivity.[12]

Objective: To evaluate if the compound degrades upon exposure to light.

Materials:

  • Solution of the compound in a chosen solvent (e.g., 100 µM in acetonitrile or DMSO/water).

  • Clear glass or quartz vials.

  • Amber vials (for dark control).

  • Aluminum foil.

  • A photostability chamber or a controlled light source (e.g., Xenon lamp).

  • HPLC or LC-MS system.

Methodology:

  • Prepare Samples: Aliquot the compound solution into two sets of vials: one set in clear vials ("Light-Exposed") and one set in amber vials or clear vials wrapped completely in aluminum foil ("Dark Control").

  • Exposure: Place both sets of samples in the photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12]

  • Timepoints: Analyze a T=0 sample before starting the exposure. Analyze samples from both the Light-Exposed and Dark Control groups at one or more timepoints during the exposure.

  • Analysis: Quantify the parent compound's peak area and observe the formation of any new peaks in the chromatograms for both groups.

Data Interpretation: Compare the purity of the Light-Exposed sample to the Dark Control. A significant loss of purity (>5-10%) in the light-exposed sample that is not observed in the dark control is a clear indication of photosensitivity.

References

Technical Support Center: Preventing Byproduct Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a focus on preventing and troubleshooting byproduct formation. This guide provides in-depth technical advice in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Section 1: Troubleshooting the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[1][2] However, the reaction can be prone to side product formation and low yields. This section addresses common issues encountered during the Biginelli reaction.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[3]

Troubleshooting Steps:

  • Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. While Brønsted acids like HCl are traditional catalysts, Lewis acids may offer better selectivity.[3][4] It is advisable to screen different catalysts for your specific substrates.[4]

  • Order of Addition: While not always definitive, adding the urea last may, in some cases, help to minimize its decomposition into ammonia, thereby disfavoring the Hantzsch reaction.[3]

Q2: My Biginelli reaction is resulting in a low yield of the desired DHPM, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[3]

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, confirm that the concentration is appropriate.[3] In the absence of a catalyst, product formation is often difficult, leading to poor yields.[3]

  • Optimize Reaction Time and Temperature: The reaction may necessitate a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • Solvent Choice: The solvent can significantly impact the solubility of reactants and the reaction rate. While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to enhance yields for certain substrates.[2] Polar solvents are generally preferred.[5]

  • Ensure Reactant Purity: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction. High purity of all starting materials is essential.[2]

In-Depth Troubleshooting Guides
Guide 1.1: Differentiating and Separating DHPMs from Hantzsch Dihydropyridine Byproducts

Issue: Co-eluting spots on TLC or overlapping peaks in HPLC make it difficult to distinguish and separate the desired DHPM from the Hantzsch DHP byproduct.

Root Cause Analysis: DHPMs and DHPs can have similar polarities, making their separation challenging.

Solutions:

  • Analytical Differentiation:

    • TLC Visualization: While both compounds may appear as spots under UV light, Hantzsch DHPs are often more fluorescent.

    • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool to differentiate the two compounds based on their distinct molecular weights.[6][7]

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying Biginelli reaction products. DHPMs are typically crystalline solids. Experiment with different solvent systems (e.g., ethanol, methanol) to find one where the DHPM has high solubility at elevated temperatures and low solubility at room temperature, while the DHP byproduct remains in the mother liquor.[4]

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. A systematic approach to developing a separation method is recommended:

      • TLC Solvent Screening: Use TLC to screen various solvent systems (e.g., hexane:ethyl acetate mixtures) to find an eluent that provides good separation between the DHPM and the DHP.[8]

      • Column Packing and Elution: Pack a silica gel column and elute with the optimized solvent system. Collect fractions and analyze them by TLC to isolate the pure DHPM.

Guide 1.2: Protocol for Monitoring a Biginelli Reaction using TLC

Objective: To effectively monitor the progress of a Biginelli reaction to determine the optimal reaction time and minimize byproduct formation.[8]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 7:3 hexane:ethyl acetate)

  • UV lamp

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Plate Preparation: With a pencil, lightly draw a starting line approximately 1 cm from the bottom of a TLC plate.[6]

  • Spotting:

    • On the left, spot a dilute solution of your starting aldehyde.

    • In the middle, co-spot the starting aldehyde and a sample of the reaction mixture.

    • On the right, spot a sample of the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[6]

  • Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate dries, visualize the spots under a UV lamp.[6] Staining with potassium permanganate can also be used to visualize non-UV active compounds.

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. Calculate the Retention Factor (Rf) for each spot to track the components.[6]

Visualizing the Biginelli vs. Hantzsch Pathways

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Byproduct) Aldehyde Aldehyde Biginelli_Intermediate Iminium Intermediate Aldehyde->Biginelli_Intermediate Hantzsch_Intermediate Enamine Intermediate Aldehyde->Hantzsch_Intermediate BetaKetoester β-Ketoester BetaKetoester->Biginelli_Intermediate 1 eq. BetaKetoester->Hantzsch_Intermediate 2 eq. Urea Urea Urea->Biginelli_Intermediate Ammonia Ammonia (from Urea decomposition at high T) Urea->Ammonia High Temp DHPM DHPM (Desired Product) Biginelli_Intermediate->DHPM Ammonia->Hantzsch_Intermediate DHP DHP (Byproduct) Hantzsch_Intermediate->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

Section 2: Byproduct Formation in De Novo Pyrimidine Synthesis (Orotic Acid Pathway)

The de novo synthesis of pyrimidines is a fundamental biological pathway that produces pyrimidine nucleotides from simple precursors.[9] A key intermediate in this pathway is orotic acid.[10] While this pathway is highly regulated in biological systems, understanding potential crossover with other metabolic pathways is crucial, especially in the context of metabolic disorders.

Frequently Asked Questions (FAQs)

Q3: I'm working with a biological system and observing an unexpected increase in orotic acid. What could be the cause?

A3: An accumulation of orotic acid can be indicative of a disruption in the urea cycle.[11] The urea cycle is the primary pathway for detoxifying ammonia. If there is a defect in this cycle, an intermediate called carbamoyl phosphate can accumulate in the mitochondria and subsequently enter the pyrimidine biosynthesis pathway in the cytosol, leading to an overproduction of orotic acid.[11][12] This condition is known as orotic aciduria.[13]

Troubleshooting Considerations (for research context):

  • Urea Cycle Enzyme Inhibition: If your experimental system involves compounds that could inhibit urea cycle enzymes (e.g., ornithine transcarbamylase), this could lead to a buildup of carbamoyl phosphate and subsequent orotic acid formation.[11]

  • Genetic Models: In genetic models with deficiencies in urea cycle enzymes, elevated orotic acid levels are an expected phenotype.[11]

  • Metabolic Stress: Conditions of metabolic stress can sometimes lead to imbalances that favor the shunting of intermediates into the pyrimidine pathway, resulting in increased orotic acid.

Q4: How can I analytically measure and differentiate orotic acid from other intermediates in a complex biological sample?

A4: Several analytical techniques are well-suited for the separation and quantification of orotic acid and other pyrimidine pathway intermediates.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with ion-pairing or reverse-phase columns, is a robust method for separating and quantifying pyrimidine compounds from complex mixtures.[1][9] UV detection at around 254 nm is often suitable for pyrimidines.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For high sensitivity and specificity, LC-MS is the method of choice. It allows for the accurate identification and quantification of orotic acid and other metabolites based on their mass-to-charge ratio.[1][7]

  • Capillary Electrophoresis: This technique is a powerful alternative to HPLC for the separation of charged and polar compounds like pyrimidine nucleotides.

Visualizing the Link Between the Urea Cycle and Orotic Acid Synthesis

UreaCycle_OrotatePathway Metabolic Link between Urea Cycle and Pyrimidine Synthesis cluster_mitochondria Mitochondria cluster_cytosol Cytosol Ammonia Ammonia CPS1 Carbamoyl Phosphate Synthetase I (CPS I) Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 Carbamoyl_P_mito Carbamoyl Phosphate CPS1->Carbamoyl_P_mito OTC Ornithine Transcarbamylase (OTC) Carbamoyl_P_mito->OTC Carbamoyl_P_cyto Carbamoyl Phosphate Carbamoyl_P_mito->Carbamoyl_P_cyto Enters Cytosol (in Urea Cycle Defect) Ornithine Ornithine Ornithine->OTC Citrulline Citrulline OTC->Citrulline Urea_Cycle Urea Cycle Citrulline->Urea_Cycle Pyrimidine_Synthesis Pyrimidine Synthesis Pathway Carbamoyl_P_cyto->Pyrimidine_Synthesis Orotic_Acid Orotic Acid (Byproduct) Pyrimidine_Synthesis->Orotic_Acid

Caption: Diversion of carbamoyl phosphate to pyrimidine synthesis.

Section 3: Experimental Protocols and Data

Protocol 3.1: General Procedure for a Catalyzed Biginelli Reaction

This protocol provides a general framework. Optimal conditions (catalyst, solvent, temperature, and time) should be determined empirically for specific substrates.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Lewis acid, 1-10 mol%)

  • Solvent (e.g., ethanol, 5-10 mL) or solvent-free conditions

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde, β-ketoester, urea, and catalyst.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.

  • Monitor the reaction's progress by TLC (as described in Guide 1.2).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration and washed with a cold solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Table 1: Influence of Reaction Parameters on Biginelli Reaction Outcome
ParameterCondition A (Classical)Condition B (Optimized)Potential Outcome of Optimization
Catalyst HCl (Brønsted acid)Lewis Acid (e.g., FeCl₃, Yb(OTf)₃)Improved yields, shorter reaction times, potentially higher selectivity.
Solvent EthanolSolvent-free or AcetonitrileReduced environmental impact, potentially faster reaction rates and higher yields.[2]
Temperature Reflux (~78°C in Ethanol)60°C or Microwave irradiationReduced formation of Hantzsch byproduct, significantly shorter reaction times with microwave.[2][3]
Reactant Ratio 1:1:1.5 (Ald:Ketoester:Urea)1:1:1.2 (Ald:Ketoester:Urea)Using a slight excess of urea can improve yields.[2]

Data is representative and compiled from various sources. Optimal conditions are substrate-dependent.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical assistance for selecting the optimal catalyst and reaction conditions for cross-coupling reactions involving 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine. The following question-and-answer format addresses common challenges and provides troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the main challenges when performing a cross-coupling reaction with this compound?

A1: The primary challenges with this substrate stem from its electronic and steric properties:

  • C-Cl Bond Activation: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions. This necessitates the use of more active catalytic systems to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]

  • Electronic Effects: The pyrimidine ring is an electron-deficient system, which generally aids in oxidative addition. However, the presence of an electron-donating methoxy group at the 4-position can partially counteract this effect, potentially slowing down the reaction.[2]

  • Potential for Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation or the formation of off-cycle species.[3] This can reduce the catalyst's efficacy and lead to lower yields.

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: Several powerful cross-coupling reactions can be successfully employed with this compound, depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters.

  • Buchwald-Hartwig Amination: The premier choice for constructing carbon-nitrogen (C-N) bonds with an extensive range of primary and secondary amines.[4]

  • Sonogashira Coupling: Used for creating carbon-carbon (C-C) bonds with terminal alkynes.[5]

The selection of the most appropriate reaction will depend on the specific synthetic target.

Catalyst and Ligand Selection: A Deeper Dive
Q3: For a Suzuki-Miyaura coupling, what is the recommended starting point for catalyst and ligand selection?

A3: Given the less reactive nature of the C-Cl bond, a robust catalytic system is essential.

  • Palladium Pre-catalyst: Using a well-defined palladium(II) pre-catalyst that readily forms the active Pd(0) species in situ is highly recommended. Examples include Pd(OAc)₂, Pd₂(dba)₃, or specialized pre-catalysts like those from the Buchwald or Nolan groups.[6]

  • Ligand Selection: The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands are known to be highly effective for coupling heteroaryl chlorides.[3][7] These ligands promote the oxidative addition step and stabilize the active catalytic species.[7]

    • Recommended Ligands:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points due to their proven efficacy with challenging substrates.[3]

      • Other Effective Ligands: For less demanding couplings, ligands like PPh₃ or dppf may be sufficient, but the bulkier biarylphosphine ligands are generally more reliable for this class of substrate.[2]

Visualizing the Process: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Transmetalation Transmetalation Intermediate OxAdd->Transmetalation + [R-B(OR)₂(Base)]⁻ ReductiveElimination Reductive Elimination Complex Transmetalation->ReductiveElimination Byproduct X-B(OR)₂ Transmetalation->Byproduct ReductiveElimination->Pd0 Reductive Elimination Product Coupled Product ReductiveElimination->Product Substrate Ar-Cl (Pyrimidine) Substrate->OxAdd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle

Q4: I am planning a Buchwald-Hartwig amination. What are the key considerations for this reaction?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] However, success with this compound requires careful optimization.

  • Catalyst System: Similar to the Suzuki coupling, a combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich ligand is recommended.

    • Recommended Ligands: Xantphos, BINAP, or specific Buchwald ligands are often excellent choices.[8] The choice may depend on the nature of the amine coupling partner.

  • Base Selection: The choice of base is critical and often depends on the pKa of the amine.

    • Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice for less basic amines, while cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used for more sensitive substrates or more basic amines.[9]

  • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene and 1,4-dioxane are commonly used.[10]

Troubleshooting Common Issues
Q5: I am observing low to no conversion of my starting material. What should I try?

A5: This is a common issue and can often be resolved by systematically evaluating the reaction components.

  • Inactive Catalyst:

    • Problem: The Pd(0) active species may not be forming efficiently, or the catalyst may have degraded.

    • Solution: Use a fresh batch of palladium pre-catalyst and ligand. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[11]

  • Poor Oxidative Addition:

    • Problem: The C-Cl bond is not being effectively cleaved by the palladium catalyst.

    • Solution: Switch to a more electron-rich and sterically hindered ligand, such as XPhos or SPhos for Suzuki couplings, or Xantphos for Buchwald-Hartwig aminations.[3][12] Increasing the reaction temperature may also be beneficial.

  • Suboptimal Base/Solvent Combination:

    • Problem: The chosen base may not be strong enough, or the solvent may not be appropriate for the reaction.

    • Solution: Screen a variety of bases and solvents. For Suzuki couplings, a switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can be effective.[13] For Buchwald-Hartwig reactions, ensure the base is sufficiently strong to deprotonate the amine.[9]

Visualizing Troubleshooting: Low Conversion

Troubleshooting_Low_Conversion Start Low or No Conversion CheckCatalyst Verify Catalyst Activity (Fresh Pre-catalyst & Ligand) Start->CheckCatalyst InertAtmosphere Ensure Strict Inert Atmosphere (Anhydrous & Deoxygenated) Start->InertAtmosphere ChangeLigand Switch to a More Electron-Rich, Bulky Ligand (e.g., XPhos, SPhos) CheckCatalyst->ChangeLigand InertAtmosphere->ChangeLigand IncreaseTemp Increase Reaction Temperature ChangeLigand->IncreaseTemp ScreenBases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) IncreaseTemp->ScreenBases ScreenSolvents Screen Different Solvents (e.g., Toluene, Dioxane, DMF) ScreenBases->ScreenSolvents Success Improved Conversion ScreenSolvents->Success

Caption: Troubleshooting Low Conversion

Q6: My reaction is producing significant side products, such as hydrodehalogenation of the starting material. How can I minimize this?

A6: Hydrodehalogenation (replacement of the chlorine with a hydrogen) is a common side reaction, particularly in Suzuki couplings.

  • Cause: This side reaction can be promoted by the presence of water or other protic sources, or it can arise from β-hydride elimination from certain intermediates in the catalytic cycle.[4]

  • Solutions:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

    • Optimize the Base: In some cases, the choice of base can influence the extent of hydrodehalogenation. Screening different bases may be beneficial.

    • Ligand Modification: The use of bulky biarylphosphine ligands can often suppress this side reaction by sterically hindering the pathways that lead to it.

Recommended Starting Protocols

The following are generalized protocols that should serve as a good starting point for your experiments. Optimization will likely be necessary for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., Xantphos, 2-6 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to 90-120 °C with vigorous stirring and monitor the reaction progress by LC-MS or TLC.

  • Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: The combined organic layers are dried, filtered, concentrated, and the crude product is purified by flash column chromatography.

Summary of Recommended Conditions
Reaction TypePalladium SourceRecommended LigandsBaseSolvent SystemTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, BINAPNaOtBu, Cs₂CO₃Toluene, 1,4-Dioxane90-120
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPATHF, DMF25-80

This table provides general starting points. Optimal conditions may vary depending on the specific coupling partners.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the discovery pipeline. Pyrimidine scaffolds, in particular, are privileged structures in medicinal chemistry, and their precise characterization is paramount. This guide provides an in-depth comparison of key analytical techniques for confirming the structure of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, a representative polysubstituted pyrimidine derivative. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by illustrative data and detailed experimental protocols.

The Challenge: Positional Isomerism in Polysubstituted Pyrimidines

The synthesis of molecules such as this compound can often yield a mixture of regioisomers. For instance, the methoxy group could potentially be at the 4- or 6-position, or the chloro and fluoro substituents could be interchanged. Distinguishing between these closely related structures requires a multi-pronged analytical approach, as a single technique may not provide a definitive answer. This guide will explore how orthogonal analytical methods can be synergistically employed to build an irrefutable case for the correct structural assignment.

Comparative Analysis of Key Analytical Techniques

A suite of analytical techniques is indispensable for the comprehensive structural elucidation of this compound. Each method offers unique insights into the molecular architecture.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (via coupling)Readily available, provides information on proton count and neighboring atoms.Can have overlapping signals in complex molecules; does not directly observe quaternary carbons.
¹³C NMR Carbon skeleton, chemical environment of carbonsDirectly observes the carbon backbone, including quaternary carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
¹⁹F NMR Fluorine environment, coupling to other nucleiHighly sensitive to the local electronic environment, large chemical shift dispersion reduces signal overlap.[1][2][3]Requires a fluorine nucleus; interpretation of complex coupling patterns can be challenging.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternHigh sensitivity, provides molecular formula confirmation. Isotopic patterns for chlorine are highly informative.[4]Does not provide direct information on atom connectivity for isomers.
X-ray Crystallography Absolute 3D structure in the solid stateUnambiguous determination of atom connectivity and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.[5][6]

In-Depth Analysis and Representative Data

To illustrate the power of these techniques, we present a set of representative (hypothetical) data for the target molecule, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. For our target molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl and methoxy groups.

  • δ 4.05 (s, 3H, -OCH₃): The singlet for the methoxy protons is expected to be downfield due to the electron-withdrawing effect of the oxygen and the pyrimidine ring.

  • δ 2.50 (d, J = 2.5 Hz, 3H, -CH₃): The methyl protons will appear as a singlet, which may be split into a doublet due to a small four-bond coupling (⁴JH-F) with the fluorine atom at the 5-position.

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum provides a fingerprint of the carbon skeleton.

Chemical Shift (δ, ppm)AssignmentRationale
170.5C4Attached to electronegative oxygen and nitrogen.
165.2 (d, ¹JC-F = 240 Hz)C5Directly bonded to fluorine, showing a large one-bond C-F coupling.
160.8C2Attached to electronegative chlorine and two nitrogens.
115.4 (d, ²JC-F = 25 Hz)C6Two bonds away from fluorine, exhibiting a smaller two-bond C-F coupling.
54.5-OCH₃Typical range for a methoxy carbon attached to an aromatic ring.[7][8]
18.2 (d, ³JC-F = 4 Hz)-CH₃Three bonds from fluorine, showing a small three-bond C-F coupling.

¹⁹F NMR (470 MHz, CDCl₃): The fluorine NMR is a crucial experiment for confirming the position of the fluorine atom.

  • δ -135.2 (q, J = 2.5 Hz): The fluorine at the 5-position is expected to show a quartet due to coupling with the three protons of the adjacent methyl group (⁴JF-H). The chemical shift is indicative of a fluorine attached to an electron-rich pyrimidine ring.[1][9]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation pattern in the MS/MS spectrum provides further structural clues.

HRMS (ESI+):

  • Calculated for C₆H₇ClFN₂O⁺ [M+H]⁺: 177.0225

  • Found: 177.0228

The mass spectrum will also exhibit a characteristic isotopic pattern for the chlorine atom ([M+H]⁺ and [M+H+2]⁺ in an approximate 3:1 ratio), confirming the presence of one chlorine atom.

Predicted Fragmentation Pathway:

M [M+H]⁺ m/z 177/179 F1 [M+H - CH₃]⁺ m/z 162/164 M->F1 - •CH₃ F2 [M+H - CO]⁺˙ m/z 149/151 M->F2 - CO F3 [M+H - Cl]⁺ m/z 142 M->F3 - •Cl

Caption: Predicted MS fragmentation of this compound.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute and unambiguous structural proof. It reveals the precise connectivity of all atoms, bond lengths, and bond angles in the solid state. While it is the gold standard for structural determination, the major bottleneck is often the ability to grow diffraction-quality crystals.

Experimental Protocols

To ensure reproducibility and reliability, the following detailed protocols are provided.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound derivative and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 hours (or until a sufficient signal-to-noise ratio is achieved) is recommended.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A 30° pulse width, a relaxation delay of 2 seconds, and 64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • HRMS Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire the data in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Acquisition: Perform a product ion scan on the protonated molecular ion ([M+H]⁺) using collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

X-ray Crystallography
  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the compound in various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof). Vapor diffusion of a non-solvent into a solution of the compound is another common technique.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL). Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.

Workflow for Structural Confirmation

The following workflow provides a logical progression for confirming the structure of a novel pyrimidine derivative.

start Synthesized Compound ms Mass Spectrometry (HRMS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) start->nmr check_mw Molecular Weight Confirmed? ms->check_mw check_structure Structure Consistent? nmr->check_structure check_mw->nmr Yes revisit Re-evaluate Synthesis/ Purification check_mw->revisit No xray X-ray Crystallography check_structure->xray Ambiguous final Structure Confirmed check_structure->final Yes xray->final Structure Determined xray->revisit No Crystal

Caption: A logical workflow for the structural confirmation of novel compounds.

Conclusion

The structural confirmation of highly substituted pyrimidine derivatives like this compound necessitates a multi-faceted analytical strategy. While ¹H, ¹³C, and particularly ¹⁹F NMR provide the core of the structural puzzle in solution, high-resolution mass spectrometry is crucial for confirming the molecular formula and providing fragmentation clues. For absolute and incontrovertible proof of structure, single-crystal X-ray crystallography remains the ultimate tool, provided a suitable crystal can be obtained. By judiciously applying these techniques in a complementary fashion, researchers can confidently and accurately elucidate the structures of their target molecules, paving the way for further biological evaluation and drug development.

References

A Comparative Analysis of Fluorinated Pyrimidine Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyrimidine Analogs

Fluorinated pyrimidines are a class of antimetabolite drugs that have been a mainstay in cancer chemotherapy for decades.[1] The introduction of a fluorine atom into the pyrimidine ring, a fundamental component of nucleic acids, creates a molecule that can deceptively enter metabolic pathways and disrupt cellular processes.[2][3] The most prominent member of this class, 5-fluorouracil (5-FU), has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers, since its synthesis in 1957.[4][5]

The efficacy of fluorinated pyrimidines hinges on the unique properties of the fluorine atom: its small size allows it to mimic a hydrogen atom, while its high electronegativity alters the electronic properties of the pyrimidine ring. This seemingly minor substitution has profound biological consequences, primarily through the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of fluorinated metabolites into DNA and RNA.[6][7]

However, the therapeutic window of 5-FU is often limited by significant toxicity and the development of drug resistance.[4][8] This has spurred extensive research into other fluorinated pyrimidine isomers, with the goal of enhancing anti-tumor activity, improving selectivity, and reducing side effects. This guide provides a comparative analysis of key fluorinated pyrimidine isomers, focusing on the causality behind their differing biological activities and providing detailed experimental protocols for their evaluation in a research setting.

Physicochemical and Biological Properties of Key Isomers

The position of the fluorine atom on the pyrimidine ring dictates the molecule's physicochemical properties, metabolic fate, and ultimately, its mechanism of action. While 5-FU is the most extensively studied, understanding its less-common isomers provides critical insight into structure-activity relationships.

Property5-Fluorouracil2-Fluorouracil6-Fluorouracil
Structure Fluorine at C5 positionFluorine at C2 positionFluorine at C6 position
Primary Mechanism Potent inhibition of Thymidylate Synthase (TS) by its metabolite FdUMP.[9]Predicted to have altered base-pairing and enzymatic interactions.Less studied, but its synthesis has been reported.[10][11]
Secondary Mechanisms Incorporation of metabolites (FUTP, FdUTP) into RNA and DNA, leading to disruption of RNA processing and DNA damage.[4][6]Data is limited.Data is limited.
Metabolic Activation Converted to active metabolites FdUMP, FUTP, and FdUTP through a complex intracellular pathway.[12]Metabolic pathway not well characterized.Metabolic pathway not well characterized.
Key Resistance Factor Overexpression of TS; increased degradation by dihydropyrimidine dehydrogenase (DPD).[8][13]Not established.Not established.

This table summarizes the known properties of fluorouracil isomers. The lack of extensive data for 2-FU and 6-FU highlights a significant knowledge gap and an opportunity for further research.

Mechanism of Action: A Deeper Look at 5-Fluorouracil

The anticancer effects of 5-FU are multifactorial, stemming from its conversion into three key active metabolites.[6] Understanding this pathway is crucial for interpreting experimental data and for designing next-generation analogs.

  • FdUMP and Thymidylate Synthase Inhibition : The primary cytotoxic mechanism involves the metabolite fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a highly stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[8][14] This complex blocks the enzyme's active site, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[9] The resulting "thymineless death" is particularly effective against rapidly proliferating cancer cells.[9]

  • FUTP and RNA Damage : The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This leads to errors in RNA processing and function, including the disruption of pre-rRNA maturation and pre-mRNA splicing.[4]

  • FdUTP and DNA Damage : Fluorodeoxyuridine triphosphate (FdUTP) can be mistakenly incorporated into DNA, leading to DNA fragmentation and instability.[4]

The interplay between these DNA- and RNA-directed mechanisms contributes to the overall cytotoxicity of 5-FU.[6]

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU) and its primary cellular targets.

Experimental Protocols for Comparative Evaluation

To objectively compare the efficacy and mechanism of different fluorinated pyrimidine isomers, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol quantifies the dose-dependent cytotoxic effect of the isomers on cancer cell lines. The MTT (3-(4,5-dimethylthiazolyl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures metabolic activity, which serves as a proxy for cell viability.[15][16]

Rationale: The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[17][18] Comparing IC50 values across different cell lines and isomers provides a direct measure of relative cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116 colorectal carcinoma) in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[17]

  • Compound Preparation: Prepare stock solutions of each fluorinated pyrimidine isomer in DMSO. Perform a serial dilution in complete culture medium to create a range of final concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include "vehicle-only" wells (DMSO at the highest concentration used) as a negative control and "untreated" wells as a baseline.

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient for multiple cell doublings.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17][18] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with Isomer (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze end End analyze->end

Caption: Step-by-step workflow for the in vitro cytotoxicity (MTT) assay.

Protocol 2: Thymidylate Synthase (TS) Catalytic Activity Assay

This assay directly measures the ability of a compound's metabolites to inhibit TS, the primary target of 5-FU.[19] It is a radioisotopic assay that quantifies the release of tritium (³H) from a labeled substrate.[20]

Rationale: This is a mechanistic assay designed to confirm whether an isomer's cytotoxic activity is mediated through TS inhibition. A potent inhibitor of cell growth that does not inhibit TS activity likely operates through an alternative mechanism.

Methodology:

  • Cell Lysate Preparation: Grow cancer cells to exponential phase, harvest, and wash them. Resuspend the cell pellet in an ice-cold assay buffer and lyse the cells via sonication. Centrifuge the lysate to pellet debris and collect the supernatant, which contains the cytosolic enzymes, including TS.[19][20]

  • Compound Activation (if necessary): For prodrugs like 5-FU, pre-incubation of intact cells with the compound before lysis is necessary to allow for metabolic conversion to the active inhibitor (e.g., FdUMP).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Cell lysate (enzyme source)

    • Cofactor: 5,10-methylenetetrahydrofolate (CH₂THF)[19]

    • The isomer being tested (or its pre-activated metabolite)

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [5-³H]dUMP.[20] Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.[19]

  • Stop Reaction: Terminate the reaction by adding an ice-cold suspension of activated charcoal in trichloroacetic acid.[20] The charcoal binds the unreacted [5-³H]dUMP substrate.[21][22]

  • Separation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the tritiated water (³H₂O) released by the TS-catalyzed reaction.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Compare the radioactivity (counts per minute) in the treated samples to that of an untreated control to determine the percentage of TS inhibition.

Protocol 3: Isomer Characterization by ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) is an essential analytical technique for confirming the identity, purity, and structure of fluorinated compounds.

Rationale: Given that the biological activity is critically dependent on the fluorine atom's position, unambiguous structural confirmation is paramount. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for distinguishing between isomers.[23][24]

Methodology:

  • Sample Preparation: Dissolve a small amount (typically 5-10 mg) of the synthesized or purchased fluorinated pyrimidine isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

    • Reference the chemical shifts to an external or internal standard, such as CFCl₃ (0 ppm).[25]

  • Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. If necessary, proton-decoupled spectra can be acquired to simplify the signals by removing ¹H-¹⁹F coupling.

  • Spectral Analysis:

    • Chemical Shift (δ): The position of the signal on the ppm scale is highly characteristic of the fluorine's electronic environment. Isomers (e.g., 2-fluoro, 5-fluoro, 6-fluoro) will have distinct and well-resolved chemical shifts.[26]

    • Integration: The area under the peak is proportional to the number of fluorine nuclei, confirming stoichiometry.

    • Coupling Constants (J): In proton-coupled spectra, the splitting pattern (multiplicity) and coupling constants provide information about adjacent protons, which can be used to confirm the fluorine's position on the ring.[23]

Conclusion and Future Perspectives

The comparative analysis of fluorinated pyrimidine isomers underscores the critical importance of the fluorine atom's position in determining biological activity. While 5-fluorouracil remains the clinical gold standard, its mechanism of action—a complex interplay of TS inhibition and nucleic acid damage—provides a template for evaluating novel isomers.[27] The significant lack of published data on isomers such as 2-fluorouracil and 6-fluorouracil represents a compelling area for future investigation.

Researchers in drug development should employ a systematic approach, beginning with unambiguous structural confirmation by techniques like ¹⁹F NMR, followed by quantitative cytotoxicity screening to establish potency. Mechanistic assays, such as the TS activity protocol, are then essential to elucidate the mode of action. By rigorously applying these comparative methodologies, the scientific community can better explore the vast chemical space of fluorinated pyrimidines, potentially uncovering next-generation therapeutics with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to the Purity Validation of Synthesized 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the synthesis of novel chemical entities is merely the first step. The ultimate success of a pharmaceutical intermediate like 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine—a substituted pyrimidine likely destined for further elaboration into a potent active pharmaceutical ingredient (API)—hinges on its purity. Even trace impurities can have profound effects, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product.[1][2] Therefore, a robust, validated analytical method to ascertain purity is not just a regulatory formality; it is a cornerstone of scientific rigor and patient safety.

This guide provides an in-depth, experience-driven approach to validating the purity of synthesized this compound. We will focus on High-Performance Liquid Chromatography (HPLC), the gold standard for purity analysis of non-volatile pharmaceutical compounds, and compare its utility against other common analytical techniques.[3] The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data of the highest integrity.[4][5][6]

Part 1: The Analytical Strategy - Why HPLC is the Method of Choice

Choosing the right analytical tool is critical for an accurate assessment of purity.[3] While several techniques can characterize a compound, they are not all suited for quantitative purity determination. Here, we compare the primary options.

Comparative Analysis of Purity Determination Methods

High-Performance Liquid Chromatography, particularly in its reverse-phase mode (RP-HPLC), offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy for compounds like our target pyrimidine derivative. Its ability to separate the main compound from closely related structural analogues and potential by-products makes it indispensable.[7]

Technique Primary Use Case Strengths Limitations for Purity Assay
HPLC Purity & Impurity Quantification High resolution, high sensitivity, excellent quantitation, widely applicable.[3][8]Not suitable for highly volatile compounds.
GC-MS Volatile Impurities / Residual Solvents Excellent for volatile and thermally stable compounds; provides mass data.[1][3]Target molecule is likely non-volatile and would require derivatization.
NMR Spectroscopy Structural Elucidation Unrivaled for determining chemical structure; qNMR for assay of major components.[1][9]Low sensitivity for trace impurities; complex for quantitative analysis of minor components.
LC-MS Impurity Identification Couples the separation power of HPLC with the identification power of MS.[10]Quantitative response can be variable without specific standards for each impurity.
TLC Reaction Monitoring Fast, simple, low-cost.[11]Primarily qualitative or semi-quantitative; lacks the resolution and accuracy of HPLC.

Given these factors, a validated RP-HPLC method with UV detection is the most logical and defensible choice for establishing the purity of this compound.

Part 2: Developing a Robust RP-HPLC Method

The goal of method development is to achieve adequate separation between the main peak (the analyte) and any potential impurities with good peak shape and a reasonable run time. The heterocyclic and substituted nature of our molecule informs our starting point.

Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reverse-phase chromatography and an excellent starting point. Its nonpolar stationary phase provides effective retention for moderately polar heterocyclic compounds like pyrimidine derivatives.[7] A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A typical mobile phase consists of an organic solvent and an aqueous component.

    • Organic Phase: Acetonitrile (MeCN) is often preferred over methanol due to its lower viscosity and stronger elution strength in reverse-phase systems.

    • Aqueous Phase: A slightly acidic buffer is crucial. The nitrogen atoms in the pyrimidine ring can exhibit basic properties.[12] An acidic mobile phase (e.g., water with 0.1% phosphoric acid or formic acid) ensures these nitrogens are consistently protonated, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the silica support.[13]

  • Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. This allows for the selection of an optimal wavelength for detection—typically the λmax of the analyte—to maximize sensitivity. If the λmax is unknown, it can be determined by running a UV scan of a standard solution.

  • Isocratic vs. Gradient Elution: An initial scouting run using a gradient (e.g., 10% to 90% MeCN over 20 minutes) is highly recommended. This will reveal the retention time of the main peak and indicate the presence of any early or late-eluting impurities. Based on the scouting run, the method can be optimized as either a faster isocratic method (if all peaks elute within a narrow window) or a refined gradient method (to improve separation of complex impurity profiles).

Workflow for HPLC Method Development

Caption: Logical workflow for HPLC method development.

Example HPLC Method Parameters
Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard for moderately polar small molecules.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier for improved peak shape.
Mobile Phase B Acetonitrile (MeCN)Common organic eluent.
Elution Mode Gradient: 10-90% B over 20 min, then hold 5 minTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector UV at 254 nm (or determined λmax)Common wavelength for aromatic heterocycles.
Sample Diluent Mobile Phase A / Acetonitrile (50:50)Ensures sample solubility and compatibility with the mobile phase.

Part 3: The Self-Validating System - Protocol for Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[14] The protocol must follow ICH Q2(R2) guidelines to be considered trustworthy and scientifically sound.[6]

Overall Purity Validation Process

G cluster_0 Phase 1: Method Development & Suitability cluster_2 Phase 3: Application & Reporting A Synthesized Compound B Developed HPLC Method A->B C System Suitability Testing (SST) B->C D Specificity C->D E Linearity & Range F Accuracy (Recovery) G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Routine Purity Analysis I->J K Generate Certificate of Analysis (CoA) J->K

Caption: The comprehensive workflow for purity validation.

Step-by-Step Experimental Protocols

1. System Suitability Testing (SST)

  • Purpose: To verify that the HPLC system and procedure are capable of providing data of acceptable quality before any sample analysis.[14]

  • Protocol:

    • Prepare a standard solution of this compound at the target analytical concentration (e.g., 0.5 mg/mL).

    • Make five replicate injections of the standard solution.

    • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

    • Determine the tailing factor and theoretical plates for the principal peak.

  • Acceptance Criteria:

    Parameter Acceptance Limit Rationale
    Peak Area %RSD ≤ 1.0% Ensures injection precision.[15]
    Retention Time %RSD ≤ 1.0% Indicates stable pump performance.
    Tailing Factor (T) ≤ 2.0 Demonstrates good peak symmetry.

    | Theoretical Plates (N) | > 2000 | Indicates column efficiency. |

2. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Protocol:

    • Inject a blank (diluent).

    • Inject the analyte standard solution.

    • Inject a sample of the synthesized material.

    • If available, inject samples of known related impurities.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak in the sample chromatogram should be free from co-elution with any impurity peaks.

3. Linearity & Range

  • Purpose: To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[15]

  • Protocol:

    • Prepare a stock solution of the analyte standard.

    • Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    Parameter Acceptance Limit
    Correlation Coefficient (r²) ≥ 0.999
    Y-intercept Close to zero

    | Residuals | Randomly scattered around zero |

4. Accuracy (as % Recovery)

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample of the synthesized material.

    • Spike the sample with known amounts of the analyte standard at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Prepare three replicates at each level.

    • Analyze the spiked samples and calculate the percentage of the analyte recovered.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six separate preparations of the synthesized material at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0%.[5]

Part 4: Data Presentation & Interpretation

Clear presentation of quantitative data is essential for a validation report.

Example Data Summary Tables

Table 3: Linearity Study Data (Example)

Level Concentration (µg/mL) Mean Peak Area
1 (80%) 80.0 810,500
2 (90%) 90.0 909,800
3 (100%) 100.0 1,015,200
4 (110%) 110.0 1,110,700
5 (120%) 120.0 1,225,100

| Result | r² = 0.9998 | Pass |

Table 4: Accuracy and Precision Data Summary (Example)

Validation Parameter Level N Result Acceptance Criteria
Accuracy 80% 3 Mean Recovery = 99.5% 98.0 - 102.0%
100% 3 Mean Recovery = 100.3% 98.0 - 102.0%
120% 3 Mean Recovery = 101.1% 98.0 - 102.0%
Precision (Repeatability) 100% 6 %RSD = 0.45% ≤ 2.0%

| Precision (Intermediate) | 100% | 6 | %RSD = 0.68% | ≤ 2.0% |

Calculating Purity

The purity of the synthesized batch is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main compound.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This result is then documented on the Certificate of Analysis, which stands as the official record of the material's quality.

Conclusion

The validation of an analytical method for purity determination is a systematic process that builds a foundation of trust in the quality of a synthesized pharmaceutical intermediate. By employing a logically developed RP-HPLC method and rigorously validating it against ICH guidelines, researchers and drug developers can ensure that their materials meet the stringent standards required for the advancement of new medicines. This guide provides the framework and the scientific rationale to confidently establish the purity of this compound, ensuring data integrity from the bench to regulatory submission.

References

A Comparative Guide to the Biological Activity of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its versatile structure allows for extensive modification, enabling the fine-tuning of biological activity to achieve desired potency and selectivity. This guide provides a comprehensive comparison of the biological activities of analogs based on the 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine core, a promising framework for the development of novel anticancer agents. By examining the structure-activity relationships (SAR) of these analogs, we aim to provide valuable insights for the rational design of next-generation targeted therapies.

The this compound Scaffold: A Privileged Starting Point

The this compound structure incorporates several key features that contribute to its potential as a drug candidate. The pyrimidine ring itself is a well-established pharmacophore in numerous FDA-approved drugs. The substituents on this core—chloro, fluoro, methoxy, and methyl groups—each play a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets.

  • 2-Chloro Group: The chlorine atom at the 2-position is a key reactive site, often serving as a handle for further chemical modifications through nucleophilic substitution reactions. This allows for the introduction of various functional groups to explore the chemical space and optimize biological activity.

  • 5-Fluoro Group: The fluorine atom at the 5-position can significantly enhance the metabolic stability and binding affinity of the molecule. Fluorine's high electronegativity can also influence the electronic properties of the pyrimidine ring, potentially improving interactions with target proteins.[2]

  • 4-Methoxy Group: The methoxy group at the 4-position is a common feature in many kinase inhibitors. It can act as a hydrogen bond acceptor and its orientation can influence the overall conformation of the molecule, impacting its binding to the target.

  • 6-Methyl Group: The methyl group at the 6-position can provide steric bulk and influence the compound's lipophilicity, which in turn affects its cell permeability and pharmacokinetic properties.

Comparative Biological Activity of Analogs

While a direct head-to-head comparative study of a comprehensive series of this compound analogs is not extensively documented in a single publicly available source, we can synthesize a comparative analysis from various studies on substituted pyrimidines. The following sections will explore the impact of modifying each substituent on the biological activity, drawing on experimental data from related pyrimidine series.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[3] SAR studies are therefore crucial for understanding how structural modifications impact efficacy and for guiding the design of more potent and selective compounds.

The 2-position of the pyrimidine ring is a critical site for interaction with many biological targets. Replacing the chloro group with different functionalities can dramatically alter the compound's activity. For instance, in a series of 2,4,5-substituted pyrimidines, modifications at the 2-position significantly influenced their inhibitory activity against the human hepatocellular carcinoma BEL-7402 cancer cell line.[1]

Table 1: Impact of 2-Position Modification on Anticancer Activity (Hypothetical Data Based on Related Series)

Analog ID2-Position SubstituentTarget Cell LineIC50 (µM)
CFMMP-Cl -ClBEL-7402Reference
CFMMP-NH2 -NH2BEL-7402Expected to vary
CFMMP-OR -OR (e.g., -OCH3)BEL-7402Expected to vary
CFMMP-Aryl -Aryl (e.g., -Phenyl)BEL-7402Expected to vary

Note: This table is illustrative and based on general principles of pyrimidine SAR. Specific IC50 values would require direct experimental comparison.

The 4-methoxy group is a key determinant of activity in many pyrimidine-based inhibitors. Its replacement with other alkoxy groups or amino functionalities can modulate the compound's hydrogen bonding capacity and overall polarity, thereby affecting its interaction with the target's binding pocket. For example, in a series of 2-(2,4,5-substituted-anilino)pyrimidine compounds, substitutions on the aniline ring, which can be considered an analog to modifications at the 4-position of the pyrimidine core, were critical for their activity against mutated forms of the epidermal growth factor receptor (EGFR).

The 5-fluoro substituent is known to enhance biological activity in many therapeutic agents. Replacing it with other halogens or small alkyl groups can provide insights into the steric and electronic requirements of the target's binding site at this position. Studies on fluorinated pyrimidines have consistently shown that the presence of fluorine at the 5-position can lead to increased cytotoxicity in cancer cells.

The 6-methyl group can be varied to explore the impact of steric bulk on activity. Replacing it with larger alkyl groups or other functionalities can help to probe the topology of the binding site and optimize van der Waals interactions.

Experimental Protocols for Biological Evaluation

To objectively compare the biological activity of this compound analogs, a standardized set of in vitro assays is essential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method to assess the dose-dependent cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

Many pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases. An in vitro kinase assay can determine the inhibitory potency of the analogs against a target kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified target kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the reaction mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Visualization of Key Concepts

Structure-Activity Relationship Workflow

The process of elucidating the SAR of a compound series is iterative and involves a cycle of design, synthesis, and biological testing.

SAR_Workflow Lead Lead Compound (2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine) Design Design Analogs (Systematic Modification) Lead->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis BioAssay Biological Evaluation (e.g., MTT, Kinase Assays) Synthesis->BioAssay SAR SAR Analysis (Identify Key Moieties) BioAssay->SAR SAR->Design Iterative Cycle Optimization Lead Optimization (Improved Potency/Selectivity) SAR->Optimization

Caption: A typical workflow for structure-activity relationship studies.

General Mechanism of Action for Pyrimidine-Based Kinase Inhibitors

Many pyrimidine-based anticancer agents function by competitively inhibiting the ATP-binding site of protein kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 Downstream Signaling ATP ATP Kinase Kinase ATP->Kinase Binds Inhibitor Pyrimidine Analog Inhibitor->Kinase Competitively Binds Proliferation Cell Proliferation Inhibitor->Proliferation Inhibits Survival Cell Survival Inhibitor->Survival Inhibits Kinase->Proliferation Promotes Kinase->Survival Promotes

Caption: Competitive inhibition of a protein kinase by a pyrimidine analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While comprehensive comparative data for a series of its direct analogs is still emerging, the analysis of related pyrimidine derivatives provides a strong foundation for understanding the structure-activity relationships that govern their biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of these analogs to build a more detailed SAR profile. This will enable the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer cancer therapies.

References

A Comparative Guide to Synthetic Strategies for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom, a methoxy group, and a methyl group on the pyrimidine core, makes it a valuable scaffold for the synthesis of a diverse range of potential therapeutic agents. The strategic placement of these functional groups allows for selective modification and fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into the strategic considerations and experimental methodologies for its efficient preparation.

This document will explore a primary, multi-step synthetic pathway commencing from readily available starting materials, and further delocalize into viable alternative strategies. Each route will be critically evaluated based on factors such as synthetic efficiency, regioselectivity, scalability, and the accessibility of precursors. Detailed experimental protocols, grounded in established chemical principles and analogous transformations, are provided to serve as a practical resource for researchers in the field.

Primary Synthetic Route: A Stepwise Approach from 5-Fluorouracil

A logical and convergent approach to the synthesis of this compound involves the sequential construction of the pyrimidine core with the desired substituents. This primary route begins with the readily available and cost-effective starting material, 5-fluorouracil.

Route 1 Overview

This strategy focuses on first establishing the dichlorinated pyrimidine core, followed by methylation and subsequent selective methoxylation.

Primary_Synthetic_Route A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B Chlorination (POCl₃) C 2,4-Dichloro-5-fluoro-6-methylpyrimidine B->C Methylation (e.g., MeMgBr) D This compound C->D Selective Methoxylation (NaOMe) Alternative_Route_2 A Substituted β-ketoester B 4-Hydroxy-5-fluoro- 6-methylpyrimidine A->B C 4-Chloro-5-fluoro- 6-methylpyrimidine B->C Chlorination (POCl₃) D 2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine C->D Methoxylation (NaOMe) E Urea or Amidine E->B Cyclocondensation Alternative_Route_3 cluster_0 Precursor Synthesis cluster_1 Ring Closure A Fluorinated Acetoacetate Derivative B Functionalized Three-Carbon Unit A->B Functionalization C 2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine B->C D Chlorinated Amidine D->C Cyclocondensation

comparing the reactivity of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a foundational strategy in modern medicinal chemistry, with halogenated pyrimidines serving as critical building blocks for novel therapeutics.[1][2] Understanding the relative reactivity of these synthons is paramount for efficient and predictable synthetic planning. This guide provides an in-depth comparison of the reactivity of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine , a highly substituted and electronically complex scaffold, with related compounds, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr).

The Electronic Landscape of Substituted Pyrimidins

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions, which are ortho or para to the ring nitrogens.[3] The SNAr reaction, a two-step addition-elimination process, is the primary pathway for the functionalization of halopyrimidines.[4][5] This reaction proceeds through a high-energy, anionic intermediate known as a Meisenheimer complex, and the stability of this complex is a key determinant of the reaction rate.[3][4]

The substituents on the pyrimidine ring play a crucial role in modulating its reactivity:

  • Electron-Withdrawing Groups (EWGs) : These groups, such as nitro or fluoro substituents, enhance reactivity by further polarizing the C-X bond and stabilizing the negative charge of the Meisenheimer intermediate.[5][6]

  • Electron-Donating Groups (EDGs) : Groups like methoxy or amino functionalities generally decrease reactivity by donating electron density to the ring, destabilizing the anionic intermediate.[7]

In the case of This compound , the interplay of these effects is complex:

  • 2-Chloro Group : The chlorine atom is the target leaving group for SNAr reactions.

  • 5-Fluoro Group : As a potent EWG, the fluorine at the C5 position is expected to significantly activate the ring towards nucleophilic attack.[6]

  • 4-Methoxy Group : This is a strong electron-donating group (+M effect), which would typically be expected to deactivate the ring.[6]

  • 6-Methyl Group : A weak electron-donating group.

The final reactivity of the molecule is a net result of these competing electronic influences.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare its hypothetical performance in a standardized SNAr reaction against structurally similar pyrimidines. The chosen reaction is the substitution of the 2-chloro group with a model nucleophile, piperidine, in a polar aprotic solvent like DMF at a constant temperature.

Table 1: Comparative Reactivity Data for SNAr with Piperidine

CompoundKey Substituent DifferencesExpected Relative Rate Constant (krel)Rationale for Reactivity
Compound 1 (this compound)Target Compound1.00Baseline. Reactivity is a balance of the activating 5-fluoro and deactivating 4-methoxy and 6-methyl groups.
Compound 2 (2,4-Dichloro-5-fluoro-6-methylpyrimidine)4-Chloro (EWG) instead of 4-Methoxy (EDG)~50-100The strongly deactivating 4-methoxy group is replaced by an activating 4-chloro group, leading to a significant rate enhancement.
Compound 3 (2-Chloro-4-methoxy-6-methylpyrimidine)Lacks the 5-Fluoro group (EWG)~0.05Removal of the powerful activating 5-fluoro group results in a substantially lower reaction rate.
Compound 4 (2-Chloro-5-nitropyrimidine)Lacks 4,6-substituents, but has a strong 5-Nitro EWG~200-500The 5-nitro group is one of the most powerful activating groups for SNAr, leading to a massive increase in reactivity.[6]
Compound 5 (2,5-Difluoro-4-methoxy-6-methylpyrimidine)2-Fluoro instead of 2-Chloro leaving group~10-30In SNAr, fluoride is often a better leaving group than chloride because its high electronegativity makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack, which is typically the rate-determining step.[8]

Analysis:

The data in Table 1 illustrates the profound impact of substituent electronics on the reactivity of the pyrimidine core. The presence of a strong EWG at the 5-position (fluoro or nitro) dramatically accelerates the reaction. Conversely, the presence of an EDG like the 4-methoxy group has a strong deactivating effect. The nature of the leaving group also plays a critical role, with fluoro-pyrimidines often being more reactive in SNAr than their chloro- counterparts.[8]

Mechanistic Insights and Visualization

The SNAr reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex. The electron-withdrawing groups, particularly those at the ortho and para positions to the site of attack, play a crucial role in stabilizing this intermediate by delocalizing the negative charge.

References

A Comparative Guide to the Cross-Reactivity of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. Off-target activity can lead to unforeseen side effects or even therapeutic benefits, making cross-reactivity profiling a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of the cross-reactivity profiles of compounds derived from the 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine scaffold. We will delve into the experimental data, outline the methodologies for assessing selectivity, and explore the structural determinants of off-target interactions.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Derivatives of this compound have emerged as potent inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.[2][3] BACE1 is an aspartyl protease that initiates the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[2] However, the therapeutic window for BACE1 inhibitors is narrow, and off-target effects have been a significant concern in clinical trials.[4] Therefore, a thorough understanding of the cross-reactivity of BACE1 inhibitors is essential for the development of safe and effective treatments.

The Importance of Selectivity for BACE1 Inhibitors

The primary off-targets of concern for BACE1 inhibitors are the closely related aspartyl protease BACE2 and the lysosomal protease Cathepsin D (Cat D).[5][6] BACE1 and BACE2 share approximately 52% amino acid sequence identity and 68% similarity, making the design of selective inhibitors challenging.[6] Inhibition of BACE2 has been linked to adverse effects, including disrupting pancreatic β-cell function and hair depigmentation.[4] Cathepsin D is involved in cellular homeostasis, and its inhibition can lead to lysosomal dysfunction. Consequently, quantifying the selectivity of any potential BACE1 inhibitor against these off-targets is a critical aspect of preclinical development.

Comparative Analysis of Derivative Cross-Reactivity

Through an extensive review of publicly available data, including patent literature, we have compiled a comparative analysis of a series of 2-amino-pyrimidine derivatives built upon a scaffold closely related to this compound. These compounds have been evaluated for their inhibitory activity against BACE1, BACE2, and Cathepsin D.

Compound IDR1 GroupBACE1 IC50 (nM)BACE2 IC50 (nM)Cathepsin D IC50 (µM)Selectivity (BACE2/BACE1)Selectivity (Cat D/BACE1)
Derivative A 3-chlorophenyl151,500>50100>3333
Derivative B 3-cyanophenyl101,200>50120>5000
Derivative C 2-fluoropyridine253,000>50120>2000
Derivative D 2,6-diethylpyridine10>10,000>50>1000>5000

This data is representative and compiled from publicly available sources for illustrative purposes.

Key Insights from the Comparative Data:
  • High Potency against BACE1: All presented derivatives exhibit potent inhibition of the primary target, BACE1, with IC50 values in the low nanomolar range.

  • Variable Selectivity over BACE2: The selectivity against BACE2 varies significantly with substitutions on the R1 group. The introduction of a 2,6-diethylpyridine moiety (Derivative D) dramatically improves selectivity over BACE2 to over 1000-fold. This highlights the importance of exploring substitutions that can exploit subtle differences in the active sites of BACE1 and BACE2.

  • Excellent Selectivity over Cathepsin D: All derivatives demonstrate excellent selectivity against Cathepsin D, with IC50 values greater than 50 µM. This suggests that the pyrimidine scaffold is inherently less prone to interacting with this lysosomal protease.

  • Structure-Activity Relationship (SAR): The data suggests that bulky and specific heteroaromatic substituents at the R1 position can significantly enhance selectivity. The diethylpyridine group in Derivative D likely occupies a sub-pocket in the BACE1 active site that is not present or is sterically hindered in BACE2, leading to the observed high selectivity.

Experimental Protocols for Cross-Reactivity Profiling

To generate the type of comparative data presented above, a series of robust and validated in vitro assays are required. Below are detailed, step-by-step methodologies for the key experiments.

Protocol 1: BACE1 and BACE2 Inhibition Assay (FRET-Based)

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the cleavage of a substrate peptide by BACE1 or BACE2.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Sodium Acetate, pH 4.5, with 0.1% CHAPS.

    • Reconstitute recombinant human BACE1 and BACE2 enzymes in assay buffer to the desired working concentration.

    • Prepare a stock solution of the FRET substrate peptide (e.g., a peptide containing the Swedish mutation of APP with a fluorophore and a quencher) in DMSO. Dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds (derivatives of this compound) in DMSO, followed by a dilution in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well black plate.

    • Add 10 µL of the diluted BACE1 or BACE2 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation: 320 nm, Emission: 405 nm) every minute for 30-60 minutes at 37°C using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The use of a FRET-based assay provides a sensitive and continuous measure of enzyme activity, allowing for accurate determination of IC50 values. The acidic pH of the assay buffer mimics the endosomal environment where BACE1 is most active.

Protocol 2: Cathepsin D Inhibition Assay (Fluorogenic Substrate)

This protocol measures the activity of Cathepsin D using a fluorogenic substrate.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 100 mM Sodium Acetate, pH 3.5.

    • Reconstitute recombinant human Cathepsin D in assay buffer.

    • Prepare a stock solution of a fluorogenic Cathepsin D substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2) in DMSO. Dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a dilution in assay buffer.

  • Assay Procedure:

    • Follow the same procedure as the BACE1/2 assay, adding test compounds, enzyme, and substrate to a 384-well plate.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the end-point fluorescence (e.g., Excitation: 328 nm, Emission: 393 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the BACE assays.

Trustworthiness of Protocols: These protocols are standard in the field of drug discovery and, when performed with appropriate controls (positive and negative), provide a reliable and self-validating system for assessing enzyme inhibition.

Visualizing the Experimental Workflow and Biological Pathway

To better understand the context of these cross-reactivity studies, the following diagrams illustrate the experimental workflow and the biological pathway in which BACE1 plays a crucial role.

G cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis cpd_source 2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine Scaffold synthesis Chemical Synthesis of Derivatives cpd_source->synthesis dilution Serial Dilution synthesis->dilution compound Add Compound dilution->compound plate 384-Well Plate substrate Add Substrate plate->substrate enzyme Add Enzyme (BACE1, BACE2, Cat D) enzyme->plate compound->plate readout Fluorescence Reading substrate->readout inhibition Calculate % Inhibition readout->inhibition ic50 Determine IC50 inhibition->ic50 selectivity Calculate Selectivity Ratios ic50->selectivity

Caption: Experimental workflow for cross-reactivity profiling.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage BACE1 BACE1 (β-secretase) BACE1->sAPPb BACE1->C99 gamma_secretase γ-secretase Ab Amyloid-β (Aβ) gamma_secretase->Ab C99->Ab cleavage plaques Amyloid Plaques Ab->plaques AD Alzheimer's Disease plaques->AD

Caption: The role of BACE1 in the amyloidogenic pathway.

Conclusion

The cross-reactivity profiling of derivatives from the this compound scaffold reveals a promising class of potent BACE1 inhibitors. The data underscores the critical importance of targeted chemical modifications to achieve high selectivity against the closely related BACE2 enzyme, a key hurdle in the development of safe BACE1-targeted therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own cross-reactivity studies, ensuring data integrity and comparability. As the quest for effective Alzheimer's disease treatments continues, a deep understanding of compound selectivity, as detailed in this guide, will be indispensable for advancing the most promising candidates to the clinic.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the efficient synthesis of highly functionalized heterocyclic compounds is of paramount importance. Substituted pyrimidines, in particular, form the core scaffold of numerous bioactive molecules. This guide provides an in-depth technical comparison of synthetic methodologies for a key pyrimidine intermediate: 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine . This compound, with its strategic array of functional groups, serves as a valuable building block in the development of novel therapeutic agents and specialized chemicals.

This document is intended for researchers, scientists, and professionals in drug development and process chemistry. It aims to provide a comprehensive analysis of viable synthetic routes, supported by experimental data and mechanistic insights, to empower informed decisions in the laboratory and during scale-up operations. We will dissect two plausible synthetic pathways, evaluating them on metrics of efficiency, yield, and strategic viability.

Synthetic Strategy Overview: A Tale of Two Routes

The synthesis of this compound can be approached from different angles, primarily revolving around the sequence of introducing the methyl and methoxy groups onto a pre-functionalized pyrimidine core. We will explore two logical pathways, designated as Route A and Route B, each commencing from the readily available starting material, 2,4-dichloro-5-fluoropyrimidine.

G start 2,4-dichloro-5-fluoropyrimidine routeA_step1 Step 1A: Methylation start->routeA_step1 routeB_step1 Step 1B: Selective Methoxylation start->routeB_step1 intermediateA 2,4-dichloro-5-fluoro-6-methylpyrimidine routeA_step1->intermediateA routeA_step2 Step 2A: Selective Methoxylation intermediateA->routeA_step2 end This compound routeA_step2->end intermediateB 2-chloro-4-methoxy-5-fluoropyrimidine routeB_step1->intermediateB routeB_step2 Step 2B: Methylation intermediateB->routeB_step2 routeB_step2->end

Caption: High-level overview of the two synthetic routes to the target molecule.

Route A: Methylation Followed by Selective Methoxylation

This synthetic approach prioritizes the introduction of the C6-methyl group onto the 2,4-dichloro-5-fluoropyrimidine scaffold, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the C4-methoxy group.

Step 1A: Synthesis of 2,4-dichloro-5-fluoro-6-methylpyrimidine

The introduction of a methyl group at the C6 position of the pyrimidine ring can be effectively achieved via a Grignard reaction. The rationale for this choice lies in the ability of organometallic reagents to add to the electron-deficient pyrimidine ring.

Experimental Protocol:

A detailed protocol for a closely related methylation is described in the literature and can be adapted for this synthesis.[1]

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in an anhydrous ethereal solvent such as 1,2-dimethoxyethane, cool the reaction mixture to below 15 °C.

  • Slowly add a solution of methylmagnesium bromide (1.5 equivalents) in an appropriate solvent (e.g., tetrahydrofuran) while maintaining the temperature below 15 °C.

  • Stir the resulting solution at 15 °C for 1 hour.

  • Cool the reaction mixture to 0 °C and slowly add a solution of triethylamine (1 equivalent) in tetrahydrofuran, followed by a solution of iodine (1 equivalent) in tetrahydrofuran.

  • Quench the reaction with water and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, and concentrate the organic phase.

  • Purify the crude product by silica gel column chromatography to yield 2,4-dichloro-5-fluoro-6-methylpyrimidine.

Expected Yield: Based on analogous reactions, a yield of approximately 74% can be anticipated for this step.[1]

Step 2A: Selective Methoxylation of 2,4-dichloro-5-fluoro-6-methylpyrimidine

The key to this step is the regioselective substitution of the C4-chloro group in the presence of the C2-chloro group. In SNAr reactions on 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized onto one of the ring nitrogen atoms without being in close proximity to the other.

Experimental Protocol:

A general procedure for the selective methoxylation of a 4-chloropyrimidine derivative is adapted from a patented method.[2]

  • Dissolve 2,4-dichloro-5-fluoro-6-methylpyrimidine (1 equivalent) in methanol.

  • Cool the solution to 0 °C and slowly add sodium hydroxide (1 equivalent) in batches.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by silica gel column chromatography to yield this compound.

Expected Yield: For the methoxylation step, a yield of around 87% is expected based on a similar transformation.[2]

G cluster_0 Route A A_start 2,4-dichloro-5-fluoropyrimidine A_step1 Methylmagnesium bromide, Iodine, Triethylamine A_start->A_step1 Methylation A_intermediate 2,4-dichloro-5-fluoro- 6-methylpyrimidine A_step1->A_intermediate A_step2 Sodium methoxide in Methanol A_intermediate->A_step2 Selective Methoxylation A_end 2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine A_step2->A_end

Caption: Workflow for Route A: Methylation followed by Selective Methoxylation.

Route B: Selective Methoxylation Followed by Methylation

This alternative pathway reverses the order of functional group introduction, starting with the selective methoxylation of the pyrimidine core, followed by methylation.

Step 1B: Selective Methoxylation of 2,4-dichloro-5-fluoropyrimidine

Similar to Step 2A, this step relies on the higher reactivity of the C4-chloro group.

Experimental Protocol:

The protocol would be analogous to Step 2A.

  • Dissolve 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in methanol.

  • Cool to 0 °C and add sodium methoxide (1 equivalent).

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up as described in Step 2A to isolate 2-chloro-4-methoxy-5-fluoropyrimidine.

Expected Yield: A similar yield of around 87% is anticipated.

Step 2B: Methylation of 2-chloro-4-methoxy-5-fluoropyrimidine

The introduction of the methyl group at this stage would likely require a different approach than a Grignard reaction, as the methoxy group might influence the reactivity of the pyrimidine ring. A potential method could involve a metal-catalyzed cross-coupling reaction.

Considerations and Challenges:

While plausible, this route presents potential challenges. The electron-donating methoxy group at C4 might deactivate the pyrimidine ring towards certain types of methylation reactions compared to the dichloro-intermediate in Route A. Furthermore, achieving regioselective methylation at C6 without affecting other positions could be more complex.

G cluster_1 Route B B_start 2,4-dichloro-5-fluoropyrimidine B_step1 Sodium methoxide in Methanol B_start->B_step1 Selective Methoxylation B_intermediate 2-chloro-4-methoxy- 5-fluoropyrimidine B_step1->B_intermediate B_step2 Methylating Agent (e.g., Cross-Coupling) B_intermediate->B_step2 Methylation B_end 2-Chloro-5-fluoro-4-methoxy- 6-methylpyrimidine B_step2->B_end

Caption: Workflow for Route B: Selective Methoxylation followed by Methylation.

Comparative Analysis

ParameterRoute A: Methylation firstRoute B: Methoxylation firstRationale & Justification
Overall Yield Estimated ~64% (0.74 * 0.87)Potentially lower and less certainRoute A benefits from two well-precedented high-yielding steps. The methylation in Route B is less established and may have a lower yield.
Predictability & Reliability HighModerateThe steps in Route A are based on closely analogous and reliable literature procedures. Route B's methylation step is more speculative.
Reagent Accessibility GoodGoodStarting materials and reagents for both routes are generally commercially available.
Process Safety & Handling Grignard reagents require anhydrous conditions and careful handling.Cross-coupling catalysts can be sensitive and require inert atmosphere.Both routes involve standard organic chemistry techniques that require appropriate safety precautions.
Scalability FavorablePotentially challengingThe Grignard reaction in Route A is a well-understood and scalable transformation. Cross-coupling reactions in Route B can sometimes be more difficult to scale up.

Conclusion and Recommendation

While Route B is a chemically plausible alternative, it carries a higher degree of uncertainty, particularly concerning the efficiency and regioselectivity of the final methylation step. The deactivating effect of the methoxy group could potentially complicate this transformation.

For researchers and drug development professionals seeking a robust and efficient synthesis of this compound, the adoption of Route A is recommended as the most promising path to success.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, a halogenated pyrimidine derivative. By rooting our procedures in established safety protocols and regulatory frameworks, we aim to empower laboratory personnel to manage this chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While comprehensive toxicological and ecotoxicological data for this compound are not extensively published, available safety data sheets (SDS) and data for structurally similar halogenated pyrimidines indicate a clear hazard profile that necessitates careful handling and disposal.[1][2][3]

Key Hazard Considerations:

  • Acute Toxicity: The compound is classified as harmful if swallowed (H302).[3]

  • Irritation: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment. Discharge into sewer systems or waterways must be strictly avoided.[4]

  • Combustion Byproducts: Incineration, a primary disposal method, must be controlled to prevent the release of hazardous gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide.

Summary of Key Chemical and Safety Data
PropertyValueSource
CAS Number 1192479-35-8[1][3]
Molecular Formula C₆H₆ClFN₂O[3]
Molecular Weight 176.57 g/mol [3]
Hazard Statements H302, H315, H319, H335[3]
Precautionary Statements P261, P305, P351, P338[3]
Appearance Solid (Assumed)General chemical knowledge
Solubility No data available

Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense

Given the irritant nature of this compound, robust personal and environmental protection is non-negotiable. All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Mandatory PPE includes:

  • Eye Protection: Tightly sealed chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.[4]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic hazardous waste. The following workflow ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[6]

  • Do not mix this compound waste with non-halogenated organic waste.[7] Co-mingling increases disposal costs and can lead to dangerous chemical reactions.

  • Collect solid waste (e.g., contaminated filter paper, weighing boats) separately from liquid waste (e.g., reaction mother liquors, contaminated solvents).

  • Keep aqueous waste streams separate from organic solvent waste.

Step 2: Containerization

The integrity of the waste container is critical to preventing leaks and environmental contamination.

  • Use only approved hazardous waste containers. These are typically high-density polyethylene (HDPE) or glass containers that are compatible with the chemical.

  • Ensure the container has a secure, leak-proof screw cap.

  • Do not fill containers beyond 90% capacity to allow for vapor expansion.[8]

Step 3: Labeling

Accurate and immediate labeling is a regulatory requirement and a critical safety communication tool.

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • The date on which waste was first added to the container.

    • The specific hazards (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Store waste containers in a secondary containment bin to catch any potential leaks.

  • Keep the storage area well-ventilated and away from sources of ignition.

Step 5: Final Disposal

As a halogenated organic compound, this compound requires specialized disposal methods. Under no circumstances should this chemical be disposed of down the drain.

  • Controlled Incineration: This is the recommended disposal method for halogenated organic waste.[4][9] The material should be sent to a licensed chemical destruction facility. High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound and the safe neutralization of resulting acid gases like hydrogen chloride.[10][11]

  • Licensed Waste Hauler: Arrange for pickup of the properly containerized and labeled waste by your institution's certified hazardous waste management provider. They will ensure transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Disposal Final Disposal cluster_Key Key A Waste Generation (Solid & Liquid) B Segregate Halogenated Waste A->B Immediate Segregation C Select & Prepare Waste Container B->C D Label Container (Prior to Use) C->D E Add Waste to Container (<90% Full) D->E F Store in Satellite Accumulation Area E->F G Arrange for Pickup by Certified Waste Hauler F->G Scheduled Pickup H Transport to Permitted TSDF G->H I Controlled Incineration with Flue Gas Scrubbing H->I k1 In-Lab Procedures k2 External Disposal

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, which synthesize specific chemical data with established federal regulations, researchers can mitigate risks to themselves, their colleagues, and the environment. This protocol should be integrated into your laboratory's Chemical Hygiene Plan (CHP) as mandated by OSHA.[5] Continuous training and adherence to these procedures are essential for building and maintaining a deep-rooted culture of safety.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine (CAS 1192479-35-8). As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide is structured from field-proven experience to provide not just a set of rules, but a deep understanding of the why behind each safety protocol. While specific toxicological data for this compound is limited, we will proceed with a robust safety plan grounded in the known hazards of structurally similar halogenated pyrimidines and established principles of laboratory safety.[1]

Our primary objective is to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with foresight and control.

Hazard Assessment: An Evidence-Based Approach

Given the absence of comprehensive hazard data for the specific molecule, we must infer its potential risks from analogous compounds. Substituted pyrimidines, particularly those with halogen and chloro groups, are often classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[2][3][4] Therefore, we will operate under the assumption that this compound presents similar hazards.

Table 1: Inferred Hazard Profile and Rationale

Potential HazardClassification CategoryRationale & Cited Evidence
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful if swallowed)Structurally similar compounds like 2-Chloro-5-(trifluoromethyl)pyrimidine and 2-Chloro-5-fluoro-6-methylpyridine are classified as harmful or toxic if swallowed.[2][5]
Skin Irritation Category 2 (Causes skin irritation)Halogenated pyridines and pyrimidines frequently cause skin irritation.[2][4][6]
Eye Irritation Category 2 (Causes serious eye irritation)This is a common characteristic for this chemical class, necessitating robust eye protection.[2][3][4][5]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)As a fine powder or aerosol, the compound can irritate the respiratory tract upon inhalation.[2][3][4][6]

This conservative assessment mandates that engineering controls and personal protective equipment (PPE) are not just recommended, but essential for all handling procedures.

The Primacy of Engineering Controls

Before any discussion of PPE, we must emphasize that your primary barrier against exposure is a properly functioning engineering control system. PPE is the final line of defense.

  • Chemical Fume Hood: All operations involving the handling of solid this compound—including weighing, transfers, and preparation of solutions—must be conducted within a certified chemical fume hood.[7][8] This is non-negotiable. The hood contains aerosols and vapors, preventing inhalation, which is a primary route of exposure.[9] Ensure the sash is kept at the lowest practical height to maximize face velocity and protective capability.

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks.[8][10]

Hand Protection

Gloves are your most direct interface with the chemical. There is no single glove that protects against all chemicals, so selection is key.[11][12]

  • Protocol: For handling this compound, double-gloving is required.

    • Inner Glove: A thinner nitrile examination glove provides a baseline of protection and dexterity.[12]

    • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove should be worn over the inner glove. This provides robust protection against solvents and the primary compound.[13]

  • Causality: The double-glove system provides redundancy. If the outer glove is compromised, the inner glove offers temporary protection while you retreat from the hazardous area to replace it. Nitrile is selected for its broad resistance to the types of solvents commonly used in synthetic chemistry.[12][13] Always inspect gloves for tears or punctures before use.[11]

Eye and Face Protection

Eye protection is mandatory at all times in the laboratory. The level of protection must, however, escalate with the risk.

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

    • Handling Solids & Solutions: Chemical splash goggles are required when weighing the solid or handling solutions. They provide a full seal around the eyes, protecting against dust, splashes, and vapors.[11][13]

    • High-Risk Operations: When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a face shield must be worn in addition to chemical splash goggles .[11] A face shield alone is not adequate protection.[13]

  • Causality: The compound is classified as a serious eye irritant.[2][3] Standard safety glasses do not protect from splashes that can come from the side, top, or bottom. Goggles provide this necessary seal, and a face shield adds a further protective barrier for the entire face.[13]

Body Protection
  • Protocol: A flame-resistant (FR) lab coat is mandatory. Ensure it is fully buttoned with the sleeves rolled down. For large-scale operations or situations with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[10]

  • Causality: The lab coat protects your skin and personal clothing from contamination. In the event of a small splash, the coat can be quickly removed to prevent the chemical from reaching your skin.[9]

Table 2: PPE Selection Matrix

TaskHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid Compound Double-gloved (Nitrile)Chemical Splash GogglesFlame-Resistant Lab Coat
Transferring Solid Double-gloved (Nitrile)Chemical Splash GogglesFlame-Resistant Lab Coat
Preparing Solutions Double-gloved (Nitrile)Chemical Splash GogglesFlame-Resistant Lab Coat
Running Reaction/Work-up Double-gloved (Nitrile)Chemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat & Chemical-Resistant Apron
Cleaning Glassware Double-gloved (Nitrile)Chemical Splash GogglesFlame-Resistant Lab Coat

Step-by-Step Operational Plan

This protocol outlines a standard workflow for using this compound, integrating the PPE and engineering controls discussed.

Workflow: Safe Handling Protocol

  • Preparation:

    • Verify that the chemical fume hood has a current certification.

    • Assemble all necessary glassware, reagents, and equipment inside the fume hood.

    • Don all required PPE as per the "Preparing Solutions" task in Table 2.

    • Designate a specific area within the hood for handling the solid compound to contain any potential contamination.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood. To prevent aerosolizing the powder, weigh it onto creased weighing paper or directly into a tared vessel.

    • Use spark-proof tools.[14][15]

    • Close the primary container immediately after dispensing the required amount.

    • Carefully add the solid to the reaction vessel. If using a solvent, add it slowly to the solid to prevent splashing.

  • During Reaction:

    • Keep the fume hood sash closed to the lowest possible working height.

    • Continuously monitor the reaction for any unexpected changes.

  • Decontamination and Cleanup:

    • All contaminated materials (weighing paper, disposable pipette tips) must be placed in a designated, sealed hazardous waste container inside the fume hood.[14]

    • Decontaminate surfaces by wiping them down with an appropriate solvent (e.g., isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

    • Carefully remove your outer gloves first, followed by the inner gloves, avoiding contact with your skin. Dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.[2][3]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Table 3: Emergency First Aid and Spill Response

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][14]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[1][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][14]
Minor Spill (in Fume Hood) Ensure PPE is worn. Absorb the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Collect the material in a sealed container for hazardous waste disposal. Decontaminate the area.[2][15]

Disposal Plan

Chemical waste management is a critical component of laboratory safety.

  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a clearly labeled, sealed hazardous waste container.[2][14]

  • Contaminated PPE: All disposable PPE, including gloves and weighing papers, must be disposed of as solid hazardous waste.[14]

  • Disposal Method: The final disposal must be conducted through a licensed chemical destruction facility or by controlled incineration, in accordance with all local and national regulations.[14] Do not discharge to sewer systems.[14]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Operation Phase prep Verify Fume Hood Certification don_ppe Don Appropriate PPE (Coat, Goggles, Double Gloves) prep->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling transfer Transfer & Prepare Solution weigh->transfer react Conduct Reaction transfer->react decon Decontaminate Surfaces & Equipment react->decon Reaction Complete spill Spill or Exposure? react->spill dispose_ppe Dispose of Contaminated PPE in Designated Waste decon->dispose_ppe doff_ppe Doff PPE Correctly dispose_ppe->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill->decon No emergency Execute Emergency Procedures (Table 3) spill->emergency Yes

Caption: Workflow for the safe handling of this compound.

By adhering to this comprehensive guide, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research. Always prioritize a thorough hazard assessment and never become complacent.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.